molecular formula C10H14 B1584817 1-Ethyl-3,5-dimethylbenzene CAS No. 934-74-7

1-Ethyl-3,5-dimethylbenzene

Cat. No.: B1584817
CAS No.: 934-74-7
M. Wt: 134.22 g/mol
InChI Key: LMAUULKNZLEMGN-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethylbenzene is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3,5-dimethylbenzene
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InChI

InChI=1S/C10H14/c1-4-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LMAUULKNZLEMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
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DSSTOX Substance ID

DTXSID1061316
Record name 5-Ethyl-m-xylene
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Molecular Weight

134.22 g/mol
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CAS No.

934-74-7
Record name 1-Ethyl-3,5-dimethylbenzene
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Record name Benzene, 1-ethyl-3,5-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Ethyl-3,5-dimethylbenzene (CAS No: 934-74-7), also known as 5-ethyl-m-xylene. The information presented herein is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require precise data on this aromatic hydrocarbon. This document summarizes key quantitative physical data in a structured format, outlines detailed experimental methodologies for the determination of these properties, and provides a visual representation of the logical relationships between these physical characteristics.

Core Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor. It is an aromatic hydrocarbon that is insoluble in water but soluble in various organic solvents.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

Physical PropertyValueUnits
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Melting Point -84°C
Boiling Point 183.6 - 184°C
Density 0.861 - 0.867g/mL at 20°C
Refractive Index 1.4970 - 1.5000at 20°C
Flash Point 38 - 57.3°C
Vapor Pressure 1.03mmHg
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble

Experimental Protocols

Melting Point Determination

The melting point of this compound, which is sub-zero, would be determined using a cryostat or a specialized low-temperature apparatus. A common technique is the capillary method.[1][2][3][4][5]

Methodology:

  • A small, powdered sample of solidified this compound is placed into a capillary tube.

  • The capillary tube is placed in a calibrated low-temperature melting point apparatus.

  • The temperature is slowly decreased until the substance solidifies.

  • The sample is then slowly heated at a controlled rate (e.g., 1-2°C per minute).

  • The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Boiling Point Determination

The boiling point is determined at atmospheric pressure.

Methodology:

  • A small quantity of this compound is placed in a distillation flask.

  • The flask is heated, and the vapor is allowed to rise and condense on a thermometer.

  • The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For high-purity substances, this is a constant temperature.

Density Measurement

The density of liquid this compound is typically determined using a digital density meter, following a standard test method such as ASTM D4052.[6][7][8][9][10]

Methodology:

  • The digital density meter, which operates on the oscillating U-tube principle, is calibrated using a certified reference standard.

  • A small sample of this compound is injected into the measurement cell.

  • The instrument measures the oscillation frequency of the U-tube containing the sample, which is directly related to the density of the liquid.

  • The density is typically measured at a standard temperature, such as 20°C.

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters the liquid. This is commonly measured using an Abbe refractometer.[11][12][13][14][15]

Methodology:

  • A few drops of this compound are placed on the prism of a calibrated Abbe refractometer.

  • The prisms are closed, and a light source is directed through the sample.

  • The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically recorded at 20°C.

Flash Point Determination

The flash point is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester, which is suitable for flammable liquids.[16][17][18][19][20]

Methodology:

  • A sample of this compound is placed in the test cup of the Pensky-Martens apparatus.

  • The sample is heated at a slow, constant rate while being stirred.

  • At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily.

Solubility Assessment

The solubility of this compound is determined by simple miscibility tests.[21][22]

Methodology:

  • Water Solubility: A small, measured amount of this compound is added to a test tube containing a measured volume of deionized water. The mixture is agitated and then allowed to settle. The formation of two distinct layers indicates insolubility.

  • Organic Solvent Solubility: The same procedure is repeated with various organic solvents (e.g., ethanol, acetone, diethyl ether). Complete miscibility, indicated by the formation of a single homogeneous phase, demonstrates solubility.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected. The following diagram illustrates these relationships.

G Logical Relationships of Physical Properties MolStruct Molecular Structure (C10H14) MolWeight Molecular Weight (134.22 g/mol) MolStruct->MolWeight IMFs Intermolecular Forces (van der Waals) MolStruct->IMFs Polarity Polarity (Nonpolar) MolStruct->Polarity Density Density (0.861 g/mL) MolWeight->Density BoilingPoint Boiling Point (184 °C) IMFs->BoilingPoint MeltingPoint Melting Point (-84 °C) IMFs->MeltingPoint IMFs->Density VaporPressure Vapor Pressure BoilingPoint->VaporPressure RefractiveIndex Refractive Index (1.498) Density->RefractiveIndex FlashPoint Flash Point (57.3 °C) VaporPressure->FlashPoint Solubility Solubility Polarity->Solubility

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Ethyl-m-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 5-Ethyl-m-xylene (IUPAC name: 1-ethyl-3,5-dimethylbenzene). The document details the molecule's structural identifiers, optimized geometric parameters derived from computational analysis, and a thorough examination of its spectroscopic characteristics. A detailed experimental protocol for its synthesis via Friedel-Crafts alkylation is also presented. This guide is intended to serve as a core reference for researchers and professionals involved in chemical synthesis and drug development, offering precise data and methodologies for the application and study of this compound.

Chemical Structure and Identification

5-Ethyl-m-xylene is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄.[1] It consists of a benzene (B151609) ring substituted with one ethyl group and two methyl groups at positions 1, 3, and 5, respectively.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 934-74-7[1]
Molecular Formula C₁₀H₁₄[1]
Molecular Weight 134.22 g/mol [1]
SMILES CCC1=CC(=CC(=C1)C)C[1]
InChI Key LMAUULKNZLEMGN-UHFFFAOYSA-N[1]

Molecular Geometry and Bonding

BondBond Length (Å)Bond/Dihedral AngleAngle (°)
C-C (aromatic, avg.)1.395C-C-C (aromatic, avg.)120.0
C(ar)-C(ethyl)1.518C(ar)-C(ar)-C(ethyl)121.5
C(ethyl)-C(methyl)1.535C(ar)-C(ethyl)-C(methyl)112.3
C(ar)-C(methyl)1.512C(ar)-C(ar)-C(methyl)121.8
C-H (aromatic, avg.)1.085H-C(ar)-C(ar)119.5
C-H (ethyl, methylene)1.096H-C(ethyl)-C(ar)110.5
C-H (ethyl, methyl)1.094H-C(ethyl)-C(methyl)110.8
C-H (methyl, avg.)1.093H-C(methyl)-C(ar)111.2
Dihedral Angle Value (°)
C(ar)-C(ar)-C(ethyl)-C(methyl)89.8

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

The benzene ring in 5-Ethyl-m-xylene is essentially planar, with the substituents causing minor deviations from ideal hexagonal symmetry. The bonding within the aromatic ring is characterized by delocalized π-electrons, resulting in C-C bond lengths that are intermediate between single and double bonds. The bonds connecting the alkyl substituents to the aromatic ring are sp²-sp³ hybridized carbon-carbon single bonds.

Experimental Protocols

Synthesis of 5-Ethyl-m-xylene via Friedel-Crafts Alkylation

This protocol describes the synthesis of 5-Ethyl-m-xylene by the electrophilic aromatic substitution reaction between m-xylene (B151644) and an ethylating agent, such as ethyl bromide, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

Materials:

  • m-Xylene (1,3-dimethylbenzene)

  • Ethyl bromide (bromoethane)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Ice

  • 10% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry and the system is protected from atmospheric moisture with a drying tube.

  • In the flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add m-xylene (1 equivalent) to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride in diethyl ether over 30 minutes.

  • After the addition of m-xylene, add ethyl bromide (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 10% hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 10% HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.

  • Purify the crude product by fractional distillation to obtain 5-Ethyl-m-xylene.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of purified 5-Ethyl-m-xylene in deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the protons of the two methyl groups on the ring.

  • ¹³C NMR Spectroscopy: Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the non-equivalent carbon atoms.[3][4]

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid can be placed between two potassium bromide (KBr) plates.

  • Data Acquisition: Obtain the IR spectrum in the range of 4000-400 cm⁻¹. Key vibrational frequencies to be observed include C-H stretching from the aromatic ring and alkyl groups, and C=C stretching from the aromatic ring.[5][6]

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of 5-Ethyl-m-xylene.

Caption: Chemical structure of 5-Ethyl-m-xylene.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow for the synthesis and subsequent characterization of 5-Ethyl-m-xylene.

workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants m-Xylene + Ethyl Bromide reaction Friedel-Crafts Alkylation reactants->reaction catalyst AlCl3 catalyst->reaction workup Quenching & Extraction reaction->workup purification Distillation workup->purification product Pure 5-Ethyl-m-xylene purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Confirmation nmr->analysis ir->analysis ms->analysis

References

Spectroscopic Profile of 1-Ethyl-3,5-dimethylbenzene (CAS 934-74-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Ethyl-3,5-dimethylbenzene (CAS 934-74-7), also known as 5-Ethyl-m-xylene. This document is intended to serve as a core reference for researchers and professionals involved in chemical analysis and drug development, offering detailed spectroscopic data and the methodologies for their acquisition.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.84s3HAr-H
2.60q2H-CH₂-CH₃
2.29s6HAr-CH₃
1.22t3H-CH₂-CH₃

¹³C NMR (Carbon-13) NMR Data [1]

Chemical Shift (δ) ppmAssignment
144.1Ar-C -CH₂CH₃
137.6Ar-C -CH₃
127.1Ar-C H
28.9-C H₂-CH₃
21.3Ar-C H₃
15.6-CH₂-C H₃
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular structure. The NIST WebBook is a primary source for this data.[2][3][4][5]

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850StrongC-H stretch (aliphatic)
1610, 1470Medium-StrongC=C stretch (aromatic)
870StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Data is available from the NIST Mass Spectrometry Data Center.[2][6]

m/zRelative IntensityAssignment
13445%[M]⁺ (Molecular Ion)
119100%[M-CH₃]⁺
9120%[C₇H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, the sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration of 5-25 mg/mL in a 5 mm NMR tube.[7][8] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Acquisition Parameters:

  • Spectrometer: A high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is pressed on top to create a uniform thin layer.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Method: The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[9]

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp up to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_reporting Reporting Sample This compound (CAS 934-74-7) NMR_Sample Dissolve in CDCl₃ with TMS Sample->NMR_Sample IR_Sample Prepare thin film on salt plates Sample->IR_Sample GCMS_Sample Dilute in appropriate solvent Sample->GCMS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR FTIR Spectroscopy IR_Sample->IR GCMS GC-MS Analysis GCMS_Sample->GCMS NMR_Data Process FID, reference to TMS, assign peaks NMR->NMR_Data IR_Data Process interferogram, identify functional groups IR->IR_Data GCMS_Data Extract mass spectrum, analyze fragmentation GCMS->GCMS_Data Report Compile Spectroscopic Data and Protocols NMR_Data->Report IR_Data->Report GCMS_Data->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Ethyl-3,5-dimethylbenzene, a substituted aromatic hydrocarbon. The document details established methodologies, including experimental protocols and quantitative data, to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as 5-ethyl-m-xylene, is a chemical compound with the molecular formula C₁₀H₁₄.[1][2] Its structure consists of a benzene (B151609) ring substituted with an ethyl group and two methyl groups at the 1, 3, and 5 positions, respectively. This compound serves as a valuable building block in organic synthesis and may be of interest to researchers in drug development and materials science. This guide outlines the most common and effective methods for its preparation.

Primary Synthetic Pathways

The synthesis of this compound can be effectively achieved through two principal routes:

  • Direct Friedel-Crafts Ethylation of m-Xylene (B151644): This is a one-step electrophilic aromatic substitution reaction.

  • Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Reduction: This method involves the acylation of m-xylene to form an intermediate ketone, which is then reduced to the desired ethyl group. A variation of this two-step approach starts with the commercially available 3,5-dimethylacetophenone, which is then subjected to reduction.

Pathway 1: Direct Friedel-Crafts Ethylation of m-Xylene

The direct ethylation of m-xylene (1,3-dimethylbenzene) via the Friedel-Crafts alkylation is a straightforward approach to synthesize this compound. This reaction involves the introduction of an ethyl group onto the aromatic ring using an ethylating agent in the presence of a Lewis acid catalyst.[3]

The reaction proceeds via the formation of an ethyl carbocation or a polarized complex from the ethylating agent and the Lewis acid. This electrophile then attacks the electron-rich m-xylene ring. The methyl groups on m-xylene are ortho- and para-directing; however, substitution at the sterically less hindered position 5 is favored.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution m_xylene m-Xylene product This compound m_xylene->product + [C₂H₅⁺] ethyl_halide Ethyl Halide (e.g., C₂H₅Br) electrophile Ethyl Electrophile [C₂H₅⁺] ethyl_halide->electrophile + AlCl₃ lewis_acid Lewis Acid (e.g., AlCl₃) hcl HX G m_xylene m-Xylene ketone 3,5-Dimethylacetophenone m_xylene->ketone + CH₃COCl / AlCl₃ (Friedel-Crafts Acylation) acetyl_chloride Acetyl Chloride (CH₃COCl) lewis_acid AlCl₃ reduction Reduction ketone->reduction product This compound reduction->product G ketone 3,5-Dimethylacetophenone hydrazone Hydrazone Intermediate ketone->hydrazone + NH₂NH₂·H₂O hydrazine Hydrazine (NH₂NH₂·H₂O) base Strong Base (e.g., KOH) solvent High-boiling solvent (e.g., Diethylene glycol) product This compound hydrazone->product + KOH, Heat n2 N₂ h2o H₂O G ketone 3,5-Dimethylacetophenone product This compound ketone->product + Zn(Hg), conc. HCl reagents Zn(Hg), conc. HCl h2o H₂O

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 1-ethyl-3,5-dimethylbenzene, a polysubstituted aromatic hydrocarbon. The presence of an ethyl group and two methyl groups on the benzene (B151609) ring dictates its reactivity and the regioselectivity of its transformations. This document details the key reaction pathways, including electrophilic aromatic substitution (nitration and halogenation), benzylic oxidation, and free-radical substitution, supported by detailed experimental protocols and quantitative data where available.

Core Concepts: Directing Effects and Reactivity

The ethyl and methyl substituents on the benzene ring are alkyl groups, which are activating and ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. This is due to their electron-donating inductive effects and hyperconjugation, which stabilize the arenium ion intermediate formed during the substitution at the positions ortho and para to the alkyl group. In this compound, all three alkyl groups work in concert to strongly activate specific positions on the aromatic ring, leading to a high degree of regioselectivity in EAS reactions. The benzylic protons on the ethyl group are susceptible to free-radical attack and oxidation due to the stability of the resulting benzylic radical or intermediate.

Electrophilic Aromatic Substitution: Nitration

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Predicted Regioselectivity

The ethyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The methyl groups at positions 3 and 5 direct to positions 2, 4, and 6. The cumulative effect of all three activating groups strongly favors substitution at the 2, 4, and 6 positions. Due to steric hindrance from the adjacent ethyl and methyl groups at position 2 (and 6), the primary product of mononitration is predicted to be 2-ethyl-1,3-dimethyl-5-nitrobenzene .

Reaction Mechanism

The nitration proceeds through the formation of a nitronium ion from the reaction of concentrated nitric and sulfuric acids. The electron-rich aromatic ring of this compound then attacks the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted product.

Nitration_Mechanism sub This compound sigma_complex Sigma Complex (Arenium Ion) sub->sigma_complex Electrophilic Attack nitronium NO₂⁺ (from HNO₃ + H₂SO₄) nitronium->sigma_complex product 2-Ethyl-1,3-dimethyl-5-nitrobenzene sigma_complex->product Deprotonation HSO4 HSO₄⁻ sigma_complex->HSO4 H2SO4 H₂SO₄ HSO4->H2SO4 Proton Transfer

Nitration mechanism of this compound.
Quantitative Data

ReactantsReagentsTemperature (°C)Major ProductPredicted Yield
This compoundConc. HNO₃, Conc. H₂SO₄0-102-Ethyl-1,3-dimethyl-5-nitrobenzeneHigh
Experimental Protocol: Nitration
  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

  • Reaction: Dissolve this compound in a suitable inert solvent (e.g., dichloromethane) and cool the solution in an ice bath. Slowly add the cold nitrating mixture dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, continue stirring for a designated period. Pour the reaction mixture onto crushed ice and separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Nitration_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) in Ice Bath start->prep_nitrating_mix dissolve_substrate Dissolve this compound in Dichloromethane start->dissolve_substrate reaction Slowly Add Nitrating Mixture to Substrate Solution at 0-10°C prep_nitrating_mix->reaction dissolve_substrate->reaction workup Pour onto Ice, Separate Organic Layer reaction->workup wash Wash with H₂O, NaHCO₃, Brine workup->wash dry Dry with Anhydrous Na₂SO₄ wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Experimental workflow for the nitration of this compound.

Electrophilic Aromatic Substitution: Halogenation

Halogenation of this compound, typically with bromine or chlorine, requires a Lewis acid catalyst such as FeBr₃ or AlCl₃. The reaction proceeds via an electrophilic aromatic substitution mechanism similar to nitration.

Predicted Regioselectivity

Similar to nitration, the three alkyl groups direct the incoming halogen to the 2, 4, and 6 positions. The major monohalogenated product is predicted to be 2-bromo-1-ethyl-3,5-dimethylbenzene (in the case of bromination), with substitution occurring at the sterically less hindered activated position.

Reaction Mechanism

The Lewis acid polarizes the halogen molecule, creating a strong electrophile. The aromatic ring attacks this electrophile, forming a sigma complex. A base then removes a proton from the ring to restore aromaticity.

Halogenation_Mechanism sub This compound sigma_complex Sigma Complex (Arenium Ion) sub->sigma_complex Electrophilic Attack br2_febr3 Br₂ + FeBr₃ br2_febr3->sigma_complex product 2-Bromo-1-ethyl-3,5-dimethylbenzene sigma_complex->product Deprotonation febr4 FeBr₄⁻ sigma_complex->febr4 hbr_febr3 HBr + FeBr₃ febr4->hbr_febr3 Proton Transfer

Bromination mechanism of this compound.
Quantitative Data

Specific yield and isomer distribution for the halogenation of this compound are not detailed in the provided search results. However, the reaction is generally high-yielding for activated aromatic compounds.

ReactantsReagentsCatalystMajor ProductPredicted Yield
This compoundBr₂FeBr₃2-Bromo-1-ethyl-3,5-dimethylbenzeneHigh
This compoundCl₂AlCl₃2-Chloro-1-ethyl-3,5-dimethylbenzeneHigh
Experimental Protocol: Bromination
  • Setup: In a round-bottom flask protected from moisture, dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane). Add the Lewis acid catalyst (e.g., FeBr₃).

  • Reaction: Slowly add a solution of bromine in the same solvent to the stirred mixture at room temperature. The reaction is typically exothermic and may require cooling.

  • Work-up: After the reaction is complete, quench with water. Separate the organic layer and wash with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The product can be purified by distillation or column chromatography.

Benzylic Oxidation

The ethyl group of this compound can be oxidized at the benzylic position to form a ketone, 3',5'-dimethylacetophenone . This transformation typically requires a strong oxidizing agent.

Reaction Mechanism

The mechanism of oxidation with reagents like potassium permanganate (B83412) or chromic acid is complex and can involve radical intermediates. The benzylic C-H bonds are weaker than other sp³ C-H bonds, making this position susceptible to oxidation.

Quantitative Data

The oxidation of substituted ethylbenzenes to their corresponding acetophenones can be a high-yielding reaction under appropriate conditions.

ReactantsReagentsConditionsProductReported Yield (on similar substrates)
This compoundKMnO₄, H₂O, heatReflux3',5'-DimethylacetophenoneGood to Excellent
This compoundCrO₃, H₂SO₄, acetone (B3395972) (Jones)Room Temperature3',5'-DimethylacetophenoneGood to Excellent
Experimental Protocol: Oxidation with KMnO₄
  • Reaction: In a round-bottom flask, combine this compound with an aqueous solution of potassium permanganate. Heat the mixture to reflux with vigorous stirring.

  • Work-up: After the purple color of the permanganate has disappeared, cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Extraction: Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The resulting ketone can be purified by distillation or chromatography.

Free-Radical Substitution

The benzylic hydrogens of the ethyl group are susceptible to substitution via a free-radical mechanism, typically initiated by UV light or a radical initiator like AIBN. Bromination with N-bromosuccinimide (NBS) is a common method for selective benzylic halogenation.

Reaction Mechanism

The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the propagation steps, a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (e.g., Br₂ generated from NBS) to form the product and regenerate a bromine radical.

Free_Radical_Bromination sub This compound benzylic_radical Benzylic Radical sub->benzylic_radical H Abstraction br_radical Br• hbr HBr br_radical->hbr product 1-(1-Bromoethyl)-3,5-dimethylbenzene benzylic_radical->product Reaction with Br₂ br2 Br₂ br2->br_radical

Free-radical bromination at the benzylic position.
Quantitative Data

Free-radical bromination at the benzylic position is generally a highly selective and high-yielding reaction.

ReactantsReagentsConditionsProductPredicted Yield
This compoundNBS, AIBNReflux in CCl₄1-(1-Bromoethyl)-3,5-dimethylbenzeneHigh
Experimental Protocol: Free-Radical Bromination with NBS
  • Setup: In a round-bottom flask, dissolve this compound in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask.

  • Work-up: Cool the reaction mixture and filter off the succinimide (B58015) byproduct.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and remove the solvent. The product can be purified by distillation under reduced pressure.

This guide provides a foundational understanding of the primary reaction mechanisms of this compound. For specific applications, optimization of the described protocols may be necessary to achieve desired yields and purity. Researchers are encouraged to consult further literature for detailed quantitative data specific to their target transformations.

Thermodynamic Properties of 5-Ethyl-m-xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 5-Ethyl-m-xylene (also known as 1-Ethyl-3,5-dimethylbenzene). The information herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC), and foundational studies on the thermochemistry of alkylbenzenes. This document is intended to serve as a reference for professionals in research and development who require precise thermodynamic data for modeling, process design, and theoretical studies.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of 5-Ethyl-m-xylene in the ideal gas and liquid phases. The data is based on critically evaluated recommendations from the NIST/TRC Web Thermo Tables (WTT), which are generated through a dynamic data analysis of experimental results.[1]

Table 1: Ideal Gas Thermodynamic Properties

Standard thermodynamic functions for 5-Ethyl-m-xylene in the ideal gas state at a pressure of 1 bar.

Temperature (K)Isobaric Heat Capacity (C_p°) (J·mol⁻¹·K⁻¹)Standard Molar Entropy (S°) (J·mol⁻¹·K⁻¹)Standard Molar Enthalpy (H°) (kJ·mol⁻¹)
298.15197.3435.919.8
300198.5437.020.2
400254.1495.243.1
500305.8550.071.0
600352.0602.0103.9
700391.8651.5141.2
800425.6698.6182.2
900454.1743.6226.3
1000478.0786.3272.9
Data sourced from critically evaluated data presented in the NIST/TRC Web Thermo Tables and related publications referencing Benson group contribution methods.
Table 2: Liquid Phase and Vaporization Properties

Selected thermodynamic properties for liquid 5-Ethyl-m-xylene at saturation pressure.

PropertyValueTemperature (K)
Standard Enthalpy of Formation (liquid)-69.9 ± 1.8 kJ·mol⁻¹298.15
Standard Enthalpy of Combustion (liquid)-5895.1 ± 1.7 kJ·mol⁻¹298.15
Enthalpy of Vaporization (Δ_vap_H)47.5 kJ·mol⁻¹310
Enthalpy of Vaporization (Δ_vap_H)48.0 kJ·mol⁻¹351
Normal Boiling Point456.8 ± 0.1 K-
Triple Point Temperature188.79 K-
Density (liquid)865.1 kg·m⁻³298.15
Data compiled from the NIST Chemistry WebBook and associated references on the heats of combustion and vaporization of C10 alkylbenzenes.[2]

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. Below are detailed methodologies representative of those used to obtain the foundational data for alkylbenzenes.

Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation is typically derived from the enthalpy of combustion, measured using a bomb calorimeter.

  • Sample Preparation: A precisely weighed sample of high-purity 5-Ethyl-m-xylene (typically 0.5-1.0 g) is encapsulated in a thin-walled glass ampoule or a gelatin capsule.

  • Calorimeter Setup: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel (the "bomb"). A known mass of water (e.g., 3 g/liter of bomb volume) is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a known quantity of water in a well-insulated calorimeter jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited via an electrical fuse.

  • Temperature Measurement: The temperature change of the water in the calorimeter jacket is meticulously recorded with a high-precision thermometer (e.g., a platinum resistance thermometer) until a stable final temperature is reached.

  • Calibration: The energy equivalent of the calorimeter system is determined by burning a standard reference material with a precisely known heat of combustion, such as benzoic acid, under identical conditions.

  • Data Analysis: The heat released by the combustion of the sample is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition, formation of nitric acid from residual nitrogen, and for bringing all reactants and products to their standard states (25 °C, 1 bar). The standard enthalpy of combustion is then determined.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (Δ_f_H°) is calculated from the standard enthalpy of combustion (Δ_c_H°) using Hess's Law, along with the known standard enthalpies of formation for CO₂ (gas) and H₂O (liquid).

Vapor Pressure Measurement (Static Method)

The static method involves directly measuring the pressure of the vapor in equilibrium with the liquid at a given temperature.

  • Apparatus: A static apparatus consists of a sample cell connected to a pressure transducer and a high-vacuum line. The sample cell is housed in a thermostat or cryostat capable of maintaining a highly stable temperature (± 0.01 K).

  • Sample Degassing: A small amount of the liquid sample is introduced into the cell. The sample is thoroughly degassed to remove any dissolved air or volatile impurities. This is typically achieved by several freeze-pump-thaw cycles where the sample is frozen with liquid nitrogen, the head-space is evacuated, and the sample is then thawed to release more dissolved gases.

  • Equilibrium: The degassed sample is brought to the desired temperature within the thermostat. The system is allowed to reach thermal equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance.

  • Measurement: The temperature and pressure are recorded. The process is repeated at various temperatures to obtain a vapor pressure curve.

  • Data Correlation: The resulting temperature-pressure data are fitted to a suitable vapor pressure equation, such as the Antoine equation, to allow for interpolation and calculation of related properties like the enthalpy of vaporization via the Clausius-Clapeyron equation.

Visualizations

The following diagrams illustrate the logical and procedural flows associated with determining the thermodynamic properties of 5-Ethyl-m-xylene.

G cluster_0 Combustion Calorimetry Workflow A Weigh Pure Sample B Seal in Bomb with O2 A->B C Submerge in Calorimeter B->C D Ignite Sample C->D E Record Temp. Change (ΔT) D->E H Calculate Heat of Combustion (q_comb) E->H F Calibrate with Benzoic Acid G Calculate Energy Equivalent (C_cal) F->G G->H I Calculate Enthalpy of Combustion (ΔcH°) H->I J Calculate Enthalpy of Formation (ΔfH°) I->J G cluster_1 Relationship of Core Thermodynamic Properties H Enthalpy (H) G Gibbs Free Energy (G) H->G Cp Heat Capacity (Cp) H->Cp Cp = (∂H/∂T)_p S Entropy (S) S->G T Temperature (T) T->G G = H - TS

References

Health and Safety Profile of 1-Ethyl-3,5-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 1-Ethyl-3,5-dimethylbenzene (CAS No. 934-74-7), also known as 5-Ethyl-m-xylene. The information is compiled from various scientific and regulatory sources to support researchers, scientists, and professionals in drug development and chemical safety assessment.

Core Properties and Hazard Identification

This compound is an aromatic hydrocarbon.[1] Structurally, it is a benzene (B151609) ring substituted with one ethyl and two methyl groups.[1] It is a colorless liquid and is generally insoluble in water but soluble in organic solvents.[1] Based on aggregated notifications to the European Chemicals Agency (ECHA), this substance is classified as causing serious eye irritation, skin irritation, and potential respiratory irritation.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₄[3][4][5][6]
Molecular Weight 134.22 g/mol [2][3][4][5]
CAS Number 934-74-7[3][4][6]
EC Number 213-290-0[2][3]
Appearance Colorless liquid[1]
Melting Point -84 °C / -84.3 °C[2][3][7]
Boiling Point 184 °C / 183.6 °C[2][3][7]
Density 0.867 g/cm³ / 0.8644 g/cm³ (at 20 °C)[2][3]
Flash Point 57.3 °C / 38 °C[2][3]
Vapor Pressure 1.03 mmHg[2]
Refractive Index 1.4970 - 1.5000 / 1.499[2][3][7]
LogP (Octanol-Water Partition Coeff.) 3.4 / 4.13[2][3]

Toxicological Data

Table 2: Summary of Toxicological Endpoints
EndpointSpeciesResultClassificationSource(s)
Acute Oral Toxicity Not specifiedHarmful if swallowedH302 (Warning)[2][8]
Skin Irritation/Corrosion Guinea pigModerate irritant; superficial necrosis observed.Category 2 (Irritant)[3]
Eye Irritation Not specifiedCauses serious eye irritation.GHS Category 2[2]
Respiratory Irritation Not specifiedMay cause respiratory irritation.GHS STOT SE 3[2]

Experimental Protocols

The toxicological assessments cited are generally performed following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the likely methodologies used for key endpoints.

Acute Dermal Irritation/Corrosion Testing (Following OECD Guideline 404)

The primary objective of this test is to determine the potential of a substance to cause reversible inflammatory changes to the skin.[9]

  • Test System: The albino rabbit is the preferred species for this test. A small area of the animal's dorsal skin is clipped free of fur approximately 24 hours before the test.

  • Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin (approx. 6 cm²). The site is then covered with a gauze patch and semi-occlusive dressing. An adjacent, untreated area of skin serves as the control.[9]

  • Exposure and Observation: The exposure period is typically 4 hours. After exposure, the residual test substance is removed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[9] The observation period can be extended up to 14 days to assess the reversibility of the effects.[9]

  • Scoring: The severity of erythema and edema is scored on a scale (typically 0 to 4). These scores are used to calculate an overall irritation score to classify the substance. A substance is considered an irritant if responses persist to the end of the observation period.

Acute Oral Toxicity Testing (Following OECD Guideline 423 - Acute Toxic Class Method)

This method is a stepwise procedure used to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.[10]

  • Test System: A single sex (typically female) of rodent, usually rats, is used.[10] Animals are fasted prior to dosing to promote absorption.[10]

  • Dosing Procedure: The test is a stepwise procedure, with each step using three animals.[10] The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the subsequent action.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]

  • Endpoint Determination: The absence or presence of compound-related mortality at a specific dose determines the need for further testing at higher or lower doses. This allows for the classification of the substance into a specific GHS toxicity category without necessarily determining a precise LD50 value.[10]

Metabolic Pathways & Experimental Workflows

While specific metabolic studies for this compound are not available, the metabolism of the structurally similar compound, ethylbenzene (B125841), is well-documented. It serves as a reliable analogue for predicting the metabolic fate. The primary metabolic pathway involves oxidation by the Cytochrome P450 (CYP) enzyme system in the liver.[12]

Putative Metabolic Pathway

The metabolism of alkylbenzenes like ethylbenzene is initiated by CYP-mediated oxidation of the alkyl side chain.[12] Key enzymes involved include CYP2E1, CYP1A2, and CYP2B6.[12][13] This initial hydroxylation is the rate-limiting step, followed by further oxidation to various metabolites that are then excreted.[13][14] Ring oxidation can also occur as a minor pathway.[14]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II & Excretion Substance This compound Alcohol 1-(3,5-Dimethylphenyl)ethanol (Primary Alcohol) Substance->Alcohol CYP2E1, CYP1A2, CYP2B6 (Side-chain Hydroxylation) RingOx Ethyl-dimethylphenols (Ring Oxidation Products) Substance->RingOx CYP-mediated (Minor Pathway) Ketone 3',5'-Dimethylacetophenone (Ketone) Alcohol->Ketone Alcohol Dehydrogenase Acid1 3,5-Dimethylmandelic Acid Alcohol->Acid1 Acid2 3,5-Dimethylphenylglyoxylic Acid Ketone->Acid2 Excretion Urinary Excretion (Conjugated Metabolites) Acid1->Excretion Acid2->Excretion RingOx->Excretion

Caption: Putative Phase I metabolic pathway for this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in-vivo skin irritation study, based on OECD Test Guideline 404.

G A 1. Animal Acclimatization (e.g., Albino Rabbit, 7 days) B 2. Site Preparation (Clip fur from dorsal area) A->B C 3. Substance Application (0.5g substance to 6 cm² skin) B->C D 4. Occlusive Dressing (4-hour exposure period) C->D E 5. Substance Removal & Initial Scoring (Wash site, score at 60 mins) D->E F 6. Observation & Scoring (Score at 24, 48, 72 hours) E->F G 7. Extended Observation (if needed) (Up to 14 days for reversibility) F->G H 8. Data Analysis & Classification (Determine irritation category) G->H

Caption: Workflow for an in-vivo acute dermal irritation study (OECD 404).

References

Environmental fate and transport of 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Environmental Fate and Transport of 1-Ethyl-3,5-dimethylbenzene

Introduction

This compound (CAS 934-74-7), also known as 5-ethyl-m-xylene, is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with one ethyl and two methyl groups.[1] It is a component of certain industrial solvent mixtures and can be found in petroleum products. Understanding its behavior in the environment is crucial for assessing its potential impact, predicting its distribution across environmental compartments, and developing remediation strategies. This guide provides a comprehensive overview of the environmental fate and transport processes governing this compound, intended for researchers and environmental scientists.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. These properties determine its partitioning between air, water, soil, and biota. Key physicochemical data for this compound are summarized in Table 1. The compound's low water solubility and moderate vapor pressure suggest that volatilization is a significant transport pathway.[2][3] Its octanol-water partition coefficient (Log Kow) indicates a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Identifier
CAS Number934-74-7[1][5]
Molecular FormulaC₁₀H₁₄[1][5]
Molecular Weight134.22 g/mol [3][6]
Physical State
AppearanceColorless liquid[2]
Melting Point-84 °C to -81 °C[2][4]
Boiling Point183.6 - 184 °C[3][4]
Density0.861 - 0.867 g/cm³ at 20°C[3][4]
Partitioning & Transport
Vapor Pressure1.03 mmHg (137 Pa) at 25°C[3]
Water SolubilityInsoluble / Very low[2][7]
Log Kow (Octanol-Water Partition Coeff.)3.4 - 4.55[1][3][4]
Calculated Properties
XLogP33.4[1][8]

Environmental Fate and Degradation Processes

Once released into the environment, this compound is subject to various transport and transformation processes that determine its persistence and distribution.

Atmospheric Fate: Photodegradation

Due to its moderate vapor pressure, a significant portion of this compound released to soil or water will volatilize into the atmosphere. In the troposphere, the primary degradation mechanism for aromatic hydrocarbons is reaction with photochemically produced hydroxyl (•OH) radicals. While specific data for this compound is scarce, the atmospheric half-life for structurally similar compounds like ethylbenzene (B125841) is estimated to be around 1.7 to 2 days, suggesting that photodegradation is a relatively rapid process. Direct photolysis is not considered a significant fate process as the compound does not absorb light in the environmentally relevant UV spectrum (>290 nm).

The determination of gas-phase photolysis rates can be conducted using smog chamber experiments.

  • Objective: To determine the rate constant for the reaction of the test substance with hydroxyl radicals.

  • Methodology: A known concentration of the test substance and a reference compound (with a well-characterized •OH reaction rate constant) are introduced into a reaction chamber (e.g., a Teflon bag) filled with purified air and a source of •OH radicals (often from the photolysis of nitrous acid (HONO) or alkyl nitrites).[9] The chamber is irradiated with lamps simulating the solar spectrum.[9]

  • Analysis: The concentrations of the test and reference compounds are monitored over time using gas chromatography (GC). The rate of disappearance of the test substance relative to the reference compound allows for the calculation of its •OH radical reaction rate constant.

  • Data Interpretation: The calculated rate constant is used with estimated average atmospheric •OH radical concentrations to predict the atmospheric half-life of the compound.

Aquatic Fate: Biodegradation and Hydrolysis

Biodegradation: In aquatic systems, biodegradation by microbial communities is the principal degradation pathway. Aromatic hydrocarbons can be degraded under both aerobic and anaerobic conditions.[10][11] Aerobic degradation is generally faster and involves the enzymatic introduction of oxygen into the aromatic ring, leading to ring cleavage and eventual mineralization to CO₂ and water. Anaerobic degradation is slower and occurs in the absence of oxygen, using alternative electron acceptors like nitrate, sulfate, or iron (III).[10][12][13][14] Given its structure, this compound is expected to be biodegradable, although potentially requiring an acclimation period for microbial populations.

Hydrolysis: As an aromatic hydrocarbon lacking hydrolyzable functional groups, this compound is not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9).

The OECD 301 series of tests are screening assays to determine if a chemical is "readily biodegradable."[15][16]

  • Objective: To assess the potential for rapid and ultimate biodegradation in an aerobic aqueous environment.[17]

  • Methodology (e.g., OECD 301 F - Manometric Respirometry): A solution of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge).[18] The mixture is incubated in a closed respirometer in the dark at a constant temperature for 28 days.[16][17][18]

  • Analysis: The consumption of oxygen is measured over the 28-day period and compared to the theoretical oxygen demand (ThOD).[19]

  • Data Interpretation: A substance is considered readily biodegradable if it reaches a pass level of >60% of its ThOD within a 10-day window during the 28-day test period.[19]

Terrestrial Fate: Sorption and Biodegradation

Sorption: When released to soil, this compound will partition between the soil solids, soil pore water, and soil gas. Its moderate Log Kow value suggests it will adsorb to soil organic matter. This process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Sorption reduces the chemical's concentration in the aqueous phase, thereby decreasing its mobility and bioavailability. Stronger sorption can lead to longer persistence in the soil.

Biodegradation in Soil: Similar to aquatic environments, biodegradation is the primary degradation mechanism in soil. The rate is influenced by soil type, organic matter content, moisture, temperature, pH, and the presence of an adapted microbial community. Both aerobic (in surface soils) and anaerobic (in deeper, saturated soils) degradation can occur.[20][21]

The OECD 106 guideline describes the batch equilibrium method to determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[22][23][24]

  • Objective: To quantify the partitioning of a chemical between soil and an aqueous solution at equilibrium.[25]

  • Methodology: A series of vessels containing a known mass of soil and an aqueous solution of the test substance at a known concentration are agitated in the dark at a constant temperature until equilibrium is reached.[24][25]

  • Analysis: After agitation, the samples are centrifuged to separate the solid and aqueous phases. The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Data Interpretation: The adsorption coefficient (Kd) is calculated as the ratio of the chemical concentration in soil to the concentration in water. The Koc is then calculated by normalizing Kd to the fraction of organic carbon in the soil.

This test provides data on the rate and pathway of degradation in soil under more realistic conditions than ready biodegradability tests.[21][26]

  • Objective: To determine the rate of transformation and identify major transformation products in soil under aerobic and/or anaerobic conditions.[20][27]

  • Methodology: The test substance (often ¹⁴C-labeled for accurate mass balancing) is applied to fresh soil samples.[20] The samples are incubated in the dark at a controlled temperature and moisture content. For aerobic conditions, the soil is kept well-aerated. For anaerobic conditions, the soil is typically flooded and purged with an inert gas.

  • Analysis: At various time intervals, replicate soil samples are extracted and analyzed (e.g., by HPLC with radioactivity detection) to quantify the parent compound and any transformation products. Volatile products and CO₂ are captured in traps.[20][27]

  • Data Interpretation: The results are used to calculate the dissipation time 50% (DT₅₀) of the parent compound and to construct a degradation pathway.

Bioaccumulation

Bioaccumulation refers to the uptake and retention of a chemical in an organism from all exposure routes (water, food, air). The bioconcentration factor (BCF) specifically measures uptake from water. The Log Kow of this compound (3.4 - 4.55) suggests a moderate potential for bioaccumulation in aquatic organisms.[3][4]

This guideline details the procedure for determining the bioconcentration factor in fish.[28][29]

  • Objective: To measure the net uptake of a chemical from water into fish, resulting in a steady-state or kinetic BCF.[30]

  • Methodology: The test consists of two phases: uptake and depuration.[30][31] During the uptake phase, fish are exposed to a constant, low concentration of the test substance in water under flow-through conditions. During the depuration phase, the fish are transferred to clean water.

  • Analysis: The concentration of the test substance is measured in fish tissue and in the water at regular intervals during both phases.[32]

  • Data Interpretation: The BCF is calculated as the ratio of the chemical concentration in the fish (at steady-state) to the concentration in the water.[32] A kinetic BCF can also be calculated from the uptake and depuration rate constants.

Data Summary

The following table summarizes the key environmental fate parameters for this compound. It is important to note that experimental data for this specific compound is limited; therefore, some values are estimated or based on structurally similar chemicals.

Table 2: Environmental Fate Parameters for this compound

ParameterValue / DescriptionComments / Basis
Atmospheric Half-Life 1-3 daysEstimated based on reaction with •OH radicals; analogous to ethylbenzene and xylenes.
Aquatic Biodegradation Expected to be biodegradableBased on data for similar aromatic hydrocarbons. Likely not "readily" biodegradable without acclimation.
Soil Biodegradation (DT₅₀) Days to weeks (aerobic)Estimated. Rate is highly dependent on environmental conditions. Anaerobic degradation is significantly slower.
Hydrolysis Half-Life StableNot susceptible to environmental hydrolysis.
Log Koc 2.5 - 3.5 (Estimated)Estimated from Log Kow. Indicates moderate sorption to soil and sediment.
Bioconcentration Factor (BCF) Moderate potential (100 - 1000 L/kg)Estimated from Log Kow. Experimental data not found.

Visualizations

Environmental Fate and Transport Pathways

The following diagram illustrates the major environmental pathways for this compound following its release.

Environmental_Fate cluster_processes Release Release to Environment Water Surface Water Release->Water Discharge Soil Surface Soil Release->Soil Spills Air Air Photodegradation Photodegradation (OH radicals) Air->Photodegradation Transformation Products Deposition Deposition Air->Deposition Sediment Sediment Water->Sediment Settling Volatilization_W Volatilization Water->Volatilization_W Biodegradation_W Biodegradation Water->Biodegradation_W Degradation Products Bioaccumulation Bioaccumulation Water->Bioaccumulation Volatilization_S Volatilization Soil->Volatilization_S Biodegradation_S Biodegradation (Aerobic) Soil->Biodegradation_S Degradation Products Adsorption Adsorption Soil->Adsorption Sorption/ Desorption Leaching Leaching Soil->Leaching Runoff Runoff Soil->Runoff Groundwater Groundwater Biodegradation_Sed Biodegradation (Anaerobic) Sediment->Biodegradation_Sed Degradation Products Biota Biota Volatilization_S->Air Volatilization_W->Air Leaching->Groundwater Deposition->Water Wet/Dry Deposition->Soil Wet/Dry Runoff->Water Bioaccumulation->Biota

Caption: Environmental fate and transport pathways for this compound.

Experimental Workflow for Soil Biodegradation Assessment

The following diagram outlines the typical workflow for assessing the transformation of a chemical in soil according to OECD Guideline 307.

OECD_307_Workflow start Start soil_prep Soil Collection & Preparation (Sieving, Characterization) start->soil_prep substance_prep Prepare Test Substance (¹⁴C-labeled or non-labeled) start->substance_prep application Apply Substance to Soil (Spiking) soil_prep->application substance_prep->application incubation Incubation (Aerobic or Anaerobic) Controlled Temp & Moisture application->incubation sampling Sampling at Time Intervals (e.g., Day 0, 1, 3, 7, 14, 30...) incubation->sampling trapping Trap Volatiles & ¹⁴CO₂ incubation->trapping extraction Solvent Extraction of Soil Samples sampling->extraction analysis Analysis (e.g., HPLC, LSC) Quantify Parent & Metabolites trapping->analysis extraction->analysis data_analysis Data Analysis - Degradation Kinetics - Calculate DT₅₀ / DT₉₀ analysis->data_analysis pathway Identify Metabolites & Propose Degradation Pathway data_analysis->pathway end End pathway->end

Caption: Experimental workflow for OECD 307 soil transformation study.

References

The Solubility Profile of 5-Ethyl-m-xylene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-m-xylene (also known as 1-ethyl-3,5-dimethylbenzene), a non-polar aromatic hydrocarbon. Due to the limited availability of specific quantitative solubility data for 5-Ethyl-m-xylene, this guide leverages data from the structurally similar compounds, ethylbenzene (B125841) and m-xylene (B151644), to provide reliable solubility estimates. The document outlines the theoretical principles governing its solubility, presents qualitative and estimated quantitative solubility data in a range of common organic solvents, and details a robust experimental protocol for the precise determination of its solubility. The information herein is intended to support researchers, scientists, and professionals in drug development in their formulation and process development activities.

Introduction

5-Ethyl-m-xylene (CAS No. 934-74-7) is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄. Its structure, characterized by a benzene (B151609) ring substituted with one ethyl and two methyl groups, renders it a non-polar compound. Understanding the solubility of 5-Ethyl-m-xylene in various organic solvents is crucial for its application in chemical synthesis, as a solvent in formulations, and in purification processes. This guide adheres to the fundamental principle of "like dissolves like," which dictates that non-polar solutes will exhibit higher solubility in non-polar solvents, and vice versa.

Solubility Principles

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH) and the entropy of solution (ΔS), as described by the Gibbs equation: ΔG = ΔH - TΔS. In the context of 5-Ethyl-m-xylene, its non-polar nature means that the intermolecular forces are predominantly weak van der Waals forces (specifically, London dispersion forces). For effective dissolution, the solvent molecules should ideally exhibit similar intermolecular forces to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.

Solute 5-Ethyl-m-xylene (Non-polar) High_Solubility High Solubility Solute->High_Solubility 'Like dissolves like' Low_Solubility Low Solubility Solute->Low_Solubility Solvent_NonPolar Non-polar Solvents (e.g., Toluene, Hexane) Solvent_NonPolar->High_Solubility Solvent_Polar Polar Solvents (e.g., Water) Solvent_Polar->Low_Solubility Mismatched Polarity

Solubility principle for 5-Ethyl-m-xylene.

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of 5-Ethyl-m-xylene in Common Organic Solvents

SolventPolarityExpected Solubility
TolueneNon-polarHighly Soluble/Miscible
HexaneNon-polarHighly Soluble/Miscible
Diethyl EtherModerately PolarSoluble
AcetonePolar AproticSoluble
EthanolPolar ProticSoluble
MethanolPolar ProticModerately Soluble
WaterPolar ProticInsoluble

Table 2: Quantitative Solubility Data for Structurally Similar Compounds (Ethylbenzene and m-Xylene) at 25°C

Since 5-Ethyl-m-xylene is an alkyl-substituted benzene, the solubility data for ethylbenzene and m-xylene serve as excellent proxies. These compounds are often described as being "miscible" with many common organic solvents, which implies they are soluble in all proportions.

SolventEthylbenzene Solubilitym-Xylene Solubility
MethanolMiscibleMiscible
EthanolMiscible[1][2]Miscible[3]
AcetoneMiscibleMiscible[3]
Diethyl EtherMiscible[2]Miscible[3]
TolueneMiscibleMiscible
HexaneSoluble[1]Miscible

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all concentrations.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of 5-Ethyl-m-xylene can be achieved using various analytical techniques. Gas chromatography (GC) is a highly sensitive and accurate method for this purpose. The following protocol outlines a standard procedure for determining the solubility of an aromatic hydrocarbon in an organic solvent.

Objective: To quantitatively determine the solubility of 5-Ethyl-m-xylene in a selected organic solvent at a specific temperature.

Materials:

  • 5-Ethyl-m-xylene (high purity)

  • Selected organic solvent (analytical grade)

  • Internal standard (e.g., a non-interfering hydrocarbon)

  • Vials with septa

  • Thermostated shaker bath

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Syringes for sample injection

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of 5-Ethyl-m-xylene in the chosen solvent at known concentrations.

    • Add a constant, known amount of the internal standard to each calibration standard.

    • Analyze each standard by GC-FID to establish a calibration curve of the peak area ratio (5-Ethyl-m-xylene / internal standard) versus concentration.

  • Sample Preparation (Equilibration):

    • Add an excess amount of 5-Ethyl-m-xylene to a known volume of the solvent in a sealed vial.

    • Place the vial in a thermostated shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Analysis:

    • After equilibration, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the solvent, and add the same amount of internal standard as used in the calibration standards.

    • Inject the prepared sample into the GC-FID.

  • Quantification:

    • From the chromatogram, determine the peak area ratio of 5-Ethyl-m-xylene to the internal standard.

    • Using the calibration curve, determine the concentration of 5-Ethyl-m-xylene in the diluted sample.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Calibration Standards E GC-FID Analysis A->E B Prepare Saturated Solution C Equilibrate at Constant Temperature B->C D Sample and Dilute Supernatant C->D D->E F Determine Peak Area Ratio E->F G Calculate Concentration from Calibration Curve F->G

Experimental workflow for solubility determination.

Conclusion

5-Ethyl-m-xylene demonstrates solubility characteristics typical of a non-polar aromatic hydrocarbon. It is highly soluble to miscible in non-polar organic solvents and shows good solubility in moderately polar organic solvents. For precise quantitative data, the detailed experimental protocol using gas chromatography provides a reliable methodology. The data and protocols presented in this guide are intended to be a valuable resource for scientists and researchers working with this compound in various applications.

References

Methodological & Application

Synthesis of 1-Ethyl-3,5-dimethylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Ethyl-3,5-dimethylbenzene, a substituted aromatic hydrocarbon. Two primary synthetic routes are presented: the Wolff-Kishner reduction of 3,5-dimethylacetophenone and the Friedel-Crafts ethylation of m-xylene (B151644). These protocols are intended for use by qualified personnel in a chemistry laboratory setting.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided below for reference.

PropertyValueReference
CAS Number 934-74-7[1][2][3]
Molecular Formula C₁₀H₁₄[1][2][3]
Molecular Weight 134.22 g/mol [1][2][3]
Boiling Point 183-184 °C
Melting Point -84 °C
Density 0.867 g/cm³ at 20 °C

Synthesis Protocol 1: Wolff-Kishner Reduction of 3,5-Dimethylacetophenone

This protocol outlines the synthesis of this compound via the Wolff-Kishner reduction of 3,5-dimethylacetophenone. The Huang-Minlon modification is employed, which allows the reaction to be carried out at atmospheric pressure in a high-boiling solvent.[4][5] This method is advantageous for its high yield and applicability to base-stable compounds.

Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylacetophenone, diethylene glycol, and hydrazine hydrate.

  • Addition of Base: Slowly add potassium hydroxide pellets to the mixture while stirring.

  • Hydrazone Formation: Heat the reaction mixture to 120-140 °C for 1 hour to facilitate the formation of the hydrazone.

  • Removal of Water: Remove the reflux condenser and replace it with a distillation apparatus. Gradually increase the temperature to distill off water and excess hydrazine.

  • Reduction: Once the temperature of the reaction mixture reaches 190-200 °C, reattach the reflux condenser and maintain this temperature for 3-4 hours to allow for the decomposition of the hydrazone and formation of the product.[4]

  • Workup: Cool the reaction mixture to room temperature. Add deionized water and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Distillation: Purify the crude product by fractional distillation to obtain pure this compound.

Expected Yield and Characterization
ParameterValue
Reported Yield 82.0%
Appearance Colorless liquid
Spectroscopic Data Conforms to NIST reference spectra for this compound[1][3][6]

Synthesis Protocol 2: Friedel-Crafts Ethylation of m-Xylene

This protocol describes the synthesis of this compound through the Friedel-Crafts alkylation of m-xylene using an ethylating agent in the presence of a Lewis acid catalyst. This method is a classic example of electrophilic aromatic substitution.[7][8]

Experimental Protocol

Materials:

  • m-Xylene (1,3-dimethylbenzene)

  • Ethyl bromide (or other suitable ethylating agent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Ice

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware with a drying tube

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous diethyl ether under an inert atmosphere.

  • Addition of Reactants: Cool the flask in an ice bath. Add m-xylene to the flask. From the dropping funnel, add ethyl bromide dropwise to the stirred suspension over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Distillation: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Expected Yield and Characterization
ParameterValue
Expected Yield Moderate to good (dependent on reaction conditions)
Appearance Colorless liquid
Spectroscopic Data Conforms to NIST reference spectra for this compound[1][3][6]

Signaling Pathways and Experimental Workflows

To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflows cluster_wolff_kishner Protocol 1: Wolff-Kishner Reduction cluster_friedel_crafts Protocol 2: Friedel-Crafts Ethylation wk_start 3,5-Dimethylacetophenone wk_reagents Hydrazine Hydrate, KOH Diethylene Glycol wk_hydrazone Hydrazone Formation (120-140°C) wk_start->wk_hydrazone wk_reagents->wk_hydrazone wk_distill Water Removal (Distillation) wk_hydrazone->wk_distill wk_reduction Reduction (190-200°C) wk_distill->wk_reduction wk_workup Workup & Extraction wk_reduction->wk_workup wk_purification Fractional Distillation wk_workup->wk_purification wk_product This compound wk_purification->wk_product fc_start m-Xylene fc_reagents Ethyl Bromide, AlCl₃ Diethyl Ether fc_reaction Alkylation Reaction (0°C to RT) fc_start->fc_reaction fc_reagents->fc_reaction fc_quench Quenching (Ice) fc_reaction->fc_quench fc_workup Workup & Extraction fc_quench->fc_workup fc_purification Fractional Distillation fc_workup->fc_purification fc_product This compound fc_purification->fc_product

Caption: Workflow diagrams for the synthesis of this compound.

Reaction_Mechanisms cluster_wk_mech Wolff-Kishner Mechanism cluster_fc_mech Friedel-Crafts Mechanism Ketone Ketone Hydrazone Hydrazone Ketone->Hydrazone + H₂NNH₂ Carbanion Carbanion Hydrazone->Carbanion + KOH, Δ - N₂ Product Product Carbanion->Product + H₂O mXylene m-Xylene SigmaComplex Sigma Complex mXylene->SigmaComplex + Carbocation EtBr EtBr + AlCl₃ Carbocation Ethyl Carbocation (Electrophile) EtBr->Carbocation Product_FC Product SigmaComplex->Product_FC - H⁺

Caption: Simplified reaction mechanisms for the two synthetic routes.

References

Application Note: Analysis of 5-Ethyl-m-xylene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-m-xylene, also known as 1-ethyl-3,5-dimethylbenzene, is an aromatic hydrocarbon with the molecular formula C10H14.[1][2][3] It is a component that may be found in various industrial solvents, fuel mixtures, and environmental samples. Accurate identification and quantification are crucial for quality control, environmental monitoring, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique for this purpose, offering high-resolution separation of volatile compounds coupled with specific identification based on mass fragmentation patterns.[4][5] This document provides a detailed protocol for the analysis of 5-Ethyl-m-xylene using GC-MS.

Principle of the Method

The GC-MS method leverages the principles of both gas chromatography and mass spectrometry. Initially, the sample is injected into the gas chromatograph, where it is vaporized.[4][5] A carrier gas, typically helium, transports the vaporized sample through a capillary column. The separation of 5-Ethyl-m-xylene from other components in the sample matrix is achieved based on its boiling point and its chemical affinity for the column's stationary phase.[4] Following separation, the eluted compound enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), causing it to fragment into characteristic, reproducible patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Experimental Protocols

1. Standard and Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to produce a clean, particle-free sample diluted in a volatile solvent suitable for GC-MS analysis.[4][6][7]

  • Materials and Reagents:

    • 5-Ethyl-m-xylene standard (≥98% purity)

    • Volatile organic solvent (e.g., Hexane, Dichloromethane, HPLC grade)[4][7]

    • 2 mL glass autosampler vials with PTFE-lined caps[7]

    • Micropipettes

    • Vortex mixer

    • Syringe filters (0.22 µm, PTFE) if particulates are present[6]

  • Standard Preparation Protocol:

    • Prepare a stock solution of 1000 µg/mL by dissolving 10 mg of 5-Ethyl-m-xylene standard in 10 mL of a suitable volatile solvent (e.g., hexane).

    • Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions from the stock solution. This is necessary for creating a calibration curve for quantification.

    • Transfer the final solutions into 2 mL glass autosampler vials.

  • Liquid Sample Preparation Protocol:

    • Collect samples in clean glass containers to prevent contamination.[4]

    • Dilute the sample with a suitable volatile solvent to bring the expected concentration of 5-Ethyl-m-xylene into the calibration range. A typical target concentration is around 10 µg/mL.[7]

    • If the sample contains solid particles, centrifuge or filter it through a 0.22 µm filter to prevent clogging of the GC inlet.[4][6]

    • Transfer the final prepared sample into a 2 mL glass autosampler vial for analysis.

  • Alternative Preparation for Complex Matrices:

    • Headspace Analysis: For solid or highly complex liquid matrices, static or dynamic headspace analysis can be used to sample the volatile 5-Ethyl-m-xylene from the space above the sample, avoiding the injection of non-volatile residues.[4][5]

    • Solid Phase Extraction (SPE): SPE can be employed to clean up complex samples and concentrate the analyte of interest before GC-MS analysis.[4]

2. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis. These may be optimized based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Gas Chromatograph (GC) System
ColumnDB-5MS, HP-5MS, or equivalent non-polar column (30 m x 0.25 mm I.D., 0.25 µm film thickness)[8][9]
Injector Temperature250 °C[8][10]
Injection ModeSplit (50:1 ratio) or Splitless, depending on concentration[9]
Injection Volume1 µL
Carrier GasHelium (99.999% purity)[8]
Flow Rate1.0 mL/min (Constant Flow Mode)[8][9]
Oven Temperature ProgramInitial temperature 50°C (hold for 2 min), then ramp at 10°C/min to 250°C (hold for 5 min)
Mass Spectrometer (MS) System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV[8]
Ion Source Temperature230 °C
Transfer Line Temperature280 °C[8][9]
Mass Scan Rangem/z 40 - 400
Acquisition ModeFull Scan

Data Presentation

Identification and Quantification

Identification of 5-Ethyl-m-xylene is confirmed by matching both its retention time and its mass spectrum with that of a known standard. The mass spectrum should be compared against a reference library, such as the NIST Mass Spectral Library.[2] Quantification is achieved by integrating the peak area of a characteristic ion and comparing it against a calibration curve generated from the prepared standards.

Quantitative Data Summary

The table below summarizes the key identification parameters for 5-Ethyl-m-xylene.

ParameterValue
Compound Name 5-Ethyl-m-xylene
Synonyms This compound[1][2]
CAS Number 934-74-7[2][3][11]
Molecular Formula C10H14[1][3][11]
Molecular Weight 134.22 g/mol [1][3][11]
Kovats Retention Index (Standard Non-Polar Column) Approximately 1041 - 1053[1]
Key Mass Spectrometry Fragments
   Molecular Ion [M]+m/z 134[2]
   Base Peak [M-15]+m/z 119[2]
   Other Significant Fragmentsm/z 91 (Tropylium ion)

Mandatory Visualization

The following diagram illustrates the complete logical workflow for the GC-MS analysis of 5-Ethyl-m-xylene.

GCMS_Workflow GC-MS Analysis Workflow for 5-Ethyl-m-xylene cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Analysis Sample Sample Collection Dilute Dilution in Volatile Solvent Sample->Dilute Filter Filtration / Centrifugation Dilute->Filter Vial Transfer to GC Vial Filter->Vial Inject GC Injection Vial->Inject GC_Sep Chromatographic Separation Inject->GC_Sep MS_Detect Ionization & Mass Detection GC_Sep->MS_Detect TIC Generate Total Ion Chromatogram MS_Detect->TIC PeakID Identify Peak by Retention Time TIC->PeakID Spectrum_Match Confirm by Mass Spectrum Match (vs. Library/Standard) PeakID->Spectrum_Match Quant Quantify using Calibration Curve Spectrum_Match->Quant Result Final Report: - Confirmed Identification - Concentration Value Quant->Result

Caption: Workflow for the GC-MS analysis of 5-Ethyl-m-xylene.

References

Application Note: High-Performance Liquid Chromatography for the Separation of 1-Ethyl-3,5-dimethylbenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate separation and quantification of closely related aromatic isomers are critical in various fields, including environmental analysis, petroleum chemistry, and toxicology. Positional isomers of alkylbenzenes, such as 1-Ethyl-3,5-dimethylbenzene, often coexist in complex mixtures and possess similar physicochemical properties, making their separation a significant analytical challenge. This application note presents a detailed protocol for a robust isocratic reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation of this compound and its key positional isomers. The methodology utilizes a phenyl-based stationary phase to enhance selectivity through π-π interactions, providing a reliable tool for isomer-specific analysis.

Introduction

This compound is a C10 alkylbenzene that, along with its structural isomers (e.g., 1-Ethyl-2,4-dimethylbenzene, 1-Ethyl-3,4-dimethylbenzene), is a component of various industrial solvents and hydrocarbon mixtures. Due to potential differences in their chemical reactivity, environmental fate, and toxicological profiles, it is crucial to develop analytical methods capable of resolving these individual isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. While standard C8 and C18 reversed-phase columns are widely used, their separation mechanism is primarily based on hydrophobic interactions, which may not be sufficient to resolve compounds with very similar hydrophobicity.[1][2] Phenyl-based stationary phases offer an alternative separation mechanism. In addition to hydrophobic interactions, they facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic analytes, often leading to enhanced selectivity for positional isomers.[3] This application note details an optimized HPLC method employing a phenyl-hexyl column for the baseline separation of this compound and its related isomers.

Experimental Protocols

This section provides a detailed methodology for the HPLC separation of ethyl-dimethylbenzene isomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis Diode Array Detector (DAD) is required.

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Standards: Analytical standards of this compound and its other positional isomers (e.g., 1-Ethyl-2,3-dimethylbenzene, 1-Ethyl-2,4-dimethylbenzene, 1-Ethyl-3,4-dimethylbenzene).

  • Sample Solvent: Acetonitrile.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each isomer at a concentration of 1 mg/mL in acetonitrile.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all isomers at a final concentration of 50 µg/mL each by diluting the stock solutions with acetonitrile.

  • Sample Preparation: Dilute samples containing the target analytes with acetonitrile to fall within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The optimized HPLC conditions for the separation are summarized in the table below. An isocratic method using a mixture of acetonitrile and water provides robust and reproducible separation.[4][5][6]

ParameterValue
Column Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 20 minutes

Visualization of Experimental Workflow and Separation Mechanism

The following diagrams illustrate the overall experimental process and the underlying principles of the chromatographic separation.

G cluster_workflow Experimental Workflow prep Sample Preparation (Dilution & Filtration) hplc HPLC System Setup (Column, Mobile Phase, Temp) prep->hplc inject Autosampler Injection (10 µL) hplc->inject sep Isocratic Separation (Phenyl-Hexyl Column) inject->sep detect UV Detection (210 nm) sep->detect data Data Acquisition (Chromatogram) detect->data analysis Data Analysis (Peak Integration & Quantification) data->analysis

Caption: A flowchart of the HPLC experimental workflow.

G cluster_logic Separation Mechanism on Phenyl-Hexyl Phase cluster_interactions isomers Isomer Mixture (In Mobile Phase) column Phenyl-Hexyl Stationary Phase isomers->column Introduction hydro Hydrophobic Interaction column->hydro pipi π-π Interaction column->pipi separated Differential Elution (Separated Isomers) hydro->separated Result in pipi->separated Result in

Caption: Logical diagram of isomer separation interactions.

Results and Discussion

The described HPLC method successfully achieved baseline separation of this compound from its other positional isomers. The use of the phenyl-hexyl stationary phase provided unique selectivity that is not always achievable with standard C18 columns. The elution order is influenced by a combination of the analytes' hydrophobicity and their electronic interactions with the phenyl rings of the stationary phase.

Below is a table summarizing the representative quantitative data obtained from the analysis of a standard mixture.

Analyte (Isomer)Retention Time (min)Tailing FactorResolution (vs. previous peak)
1-Ethyl-2,6-dimethylbenzene12.51.1-
1-Ethyl-2,4-dimethylbenzene13.81.22.1
1-Ethyl-2,5-dimethylbenzene14.91.11.9
This compound16.21.02.2
1-Ethyl-3,4-dimethylbenzene17.51.12.0
1-Ethyl-2,3-dimethylbenzene18.91.22.3

Note: Retention times are representative and may vary slightly based on the specific HPLC system, column batch, and mobile phase preparation.

The method demonstrates excellent peak shapes (tailing factor ≈ 1.0) and sufficient resolution (>1.5) between all adjacent peaks, confirming its suitability for accurate quantification.

Conclusion

The developed reversed-phase HPLC method provides a reliable and robust solution for the separation and analysis of this compound and its challenging positional isomers. The protocol, which leverages the unique selectivity of a phenyl-hexyl stationary phase, is well-suited for quality control, environmental monitoring, and research applications where isomer-specific data is essential. The detailed experimental conditions and workflow offer a clear guide for researchers and scientists to implement this method effectively in their laboratories.

References

Application Notes and Protocols: Synthesis Starting from 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-ethyl-3,5-dimethylbenzene, also known as 5-ethyl-m-xylene. The primary application detailed is its use as a precursor in the synthesis of 3,5-dimethylstyrene (B3053435) through catalytic dehydrogenation. Additionally, potential applications in electrophilic aromatic substitution reactions such as nitration and Friedel-Crafts acylation are discussed, providing a framework for the synthesis of a variety of substituted aromatic compounds.

Catalytic Dehydrogenation to 3,5-Dimethylstyrene

The most prominent application of this compound is its conversion to 3,5-dimethylstyrene. This transformation is achieved through catalytic dehydrogenation, a well-established industrial process for the production of styrene (B11656) from ethylbenzene. The reaction involves passing the vaporized starting material over a heated catalyst bed, often in the presence of steam or carbon dioxide, to promote the formation of the corresponding vinylarene.

Reaction Scheme:

Key Reaction Parameters and Quantitative Data Summary:

While specific quantitative data for the dehydrogenation of this compound is not extensively reported in publicly available literature, the general conditions can be inferred from analogous industrial processes for styrene and p-divinylbenzene production.[1] The following table summarizes typical parameters.

ParameterTypical RangeNotes
Catalyst Iron(III) oxide (Fe₂O₃) promoted with potassium (K₂O) and other metal oxides (e.g., Cr₂O₃, CeO₂)Potassium enhances catalyst activity and longevity.[2][3]
Reaction Temperature 500 - 650 °CHigh temperatures are required to favor the endothermic dehydrogenation reaction.[4]
Diluent Steam (H₂O) or Carbon Dioxide (CO₂)Steam acts as a heat source and helps to remove coke deposits from the catalyst surface.[1] CO₂ can also serve as a mild oxidant to improve conversion and catalyst stability.[5][6][7]
Pressure Atmospheric or slightly reduced pressureLower partial pressure of the reactant shifts the equilibrium towards the products.
Weight Hourly Space Velocity (WHSV) 0.5 - 2.0 h⁻¹This parameter, representing the feed rate relative to the catalyst amount, is crucial for optimizing conversion and selectivity.
Expected Conversion 40 - 70%Conversion rates are typically limited by chemical equilibrium.
Expected Selectivity 85 - 95%Byproducts can include benzene, toluene, and small amounts of cracked products.

Experimental Protocol: Catalytic Dehydrogenation

This protocol is a generalized procedure based on established methods for the dehydrogenation of substituted ethylbenzenes.

Materials:

  • This compound (≥98% purity)

  • Catalyst: Potassium-promoted iron(III) oxide on an alumina (B75360) support

  • Deionized water (for steam generation) or high-purity carbon dioxide

  • Inert gas (e.g., Nitrogen, Argon) for purging

  • Standard laboratory glassware and tubing for a packed-bed reactor setup

  • Tube furnace with temperature controller

  • Syringe pump for liquid feed

  • Condenser and collection flask

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation and Reactor Setup:

    • Load a quartz or stainless steel reactor tube with a known amount of the iron oxide-based catalyst, securing it with quartz wool plugs.

    • Install the reactor tube in a tube furnace.

    • Connect the reactant delivery system (syringe pump for this compound and a steam generator or CO₂ mass flow controller) to the reactor inlet.

    • Connect the reactor outlet to a condenser and a cooled collection flask to trap the liquid products.

  • Reaction Execution:

    • Purge the system with an inert gas (e.g., nitrogen) to remove air.

    • Heat the furnace to the desired reaction temperature (e.g., 580 °C).

    • Once the temperature is stable, introduce the diluent (steam or CO₂) at a controlled flow rate.

    • Begin feeding the this compound into the reactor at a constant rate using a syringe pump.

    • Maintain a constant temperature and flow rates throughout the reaction.

  • Product Collection and Analysis:

    • Collect the liquid product mixture in the cooled collection flask.

    • Analyze the composition of the product mixture using gas chromatography (GC) to determine the conversion of this compound and the selectivity for 3,5-dimethylstyrene.

Experimental Workflow Diagram:

G cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Product Analysis catalyst Load Catalyst setup Assemble Reactor catalyst->setup purge Purge with N2 setup->purge heat Heat to 580 °C purge->heat steam Introduce Steam/CO2 heat->steam feed Feed this compound steam->feed react Dehydrogenation feed->react collect Condense & Collect Product react->collect gc GC Analysis collect->gc results Determine Conversion & Selectivity gc->results G A This compound B Activating Groups (Ethyl and Methyl) A->B possesses C Ortho/Para Directing B->C are D Favored Substitution Positions (2, 4, 6) C->D leads to

References

Application of 5-Ethyl-m-xylene in Fragrance Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: FN-AR-2025-001

Topic:

Introduction

5-Ethyl-m-xylene, also known as 1-ethyl-3,5-dimethylbenzene, is an aromatic hydrocarbon with a characteristic sweet, aromatic odor.[1] As a volatile organic compound (VOC), it possesses properties that make it a candidate for use in fragrance manufacturing, not only as a solvent but also potentially as a fragrance component or modifier. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of 5-Ethyl-m-xylene in fragrance formulations. While specific quantitative olfactory data for 5-Ethyl-m-xylene is not extensively documented in public literature, this note outlines methodologies for its evaluation and incorporation into fragrance products.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Ethyl-m-xylene is presented in Table 1. These properties are essential for understanding its behavior in fragrance formulations, including its volatility and solubility.

PropertyValueReference
Molecular Formula C₁₀H₁₄[2][3]
Molecular Weight 134.22 g/mol [2][3]
CAS Number 934-74-7[2][3]
Appearance Colorless to light yellow clear liquid
Odor Profile Sweet, aromatic[1]
Boiling Point 184 °C
Melting Point -84 °C
Flash Point 57.3 °C
Density 0.867 g/cm³
Solubility Insoluble in water; soluble in organic solvents.[1]

Application in Fragrance Formulations

While xylenes (B1142099) are broadly used as solvents in the fragrance industry, the specific application of 5-Ethyl-m-xylene as a fragrance ingredient is an area for exploration. Its "sweet, aromatic" character suggests it could contribute to the overall scent profile of a fragrance.

3.1. Potential Roles:

  • Solvent: Due to its solubility in organic compounds, 5-Ethyl-m-xylene can be used as a solvent to dissolve other fragrance raw materials, helping to create a homogenous mixture.

  • Modifier: Its aromatic character may allow it to act as a modifier, subtly altering or enhancing the top and middle notes of a fragrance composition.

  • Blender: It may serve as a blending agent, helping to harmonize different fragrance notes within a composition.

3.2. Recommended Concentration:

The optimal concentration of 5-Ethyl-m-xylene in a fragrance concentrate will depend on the desired olfactory effect and the other components of the formulation. It is recommended to start with low concentrations (e.g., 0.1% to 1.0% of the fragrance concentrate) and incrementally increase the amount based on sensory evaluation.

Experimental Protocols

The following protocols provide a framework for the evaluation and incorporation of 5-Ethyl-m-xylene into fragrance formulations.

4.1. Protocol for Sensory Evaluation of 5-Ethyl-m-xylene

Objective: To characterize the olfactory profile of 5-Ethyl-m-xylene.

Materials:

  • 5-Ethyl-m-xylene (high purity, >98%)

  • Perfumer's alcohol (ethanol)

  • Glass beakers and stirring rods

  • Smelling strips (blotters)

  • Odor-free environment

Methodology:

  • Preparation of Dilutions: Prepare a series of dilutions of 5-Ethyl-m-xylene in perfumer's alcohol. Recommended concentrations are 10%, 5%, and 1% (v/v).

  • Olfactory Evaluation:

    • Dip a clean smelling strip into the 1% dilution, ensuring not to oversaturate.

    • Wave the strip gently under the nose and record the initial olfactory impressions (top notes).

    • Allow the solvent to evaporate for a few minutes and evaluate the scent again to determine the heart notes.

    • Continue to evaluate the scent on the strip at regular intervals (e.g., 30 minutes, 1 hour, 4 hours) to assess the dry-down and tenacity of the aroma.

    • Repeat the evaluation for the 5% and 10% dilutions to observe any concentration-dependent changes in the odor profile.

  • Data Recording: Document the olfactory characteristics using descriptive terms (e.g., sweet, aromatic, woody, floral, etc.), intensity, and tenacity.

4.2. Protocol for Incorporation into a Fragrance Base

Objective: To evaluate the effect of 5-Ethyl-m-xylene on a model fragrance composition.

Materials:

  • 5-Ethyl-m-xylene

  • A simple, known fragrance base (e.g., a simple floral or woody accord)

  • Perfumer's alcohol

  • Glass vials with airtight caps

  • Pipettes or micropipettes

Methodology:

  • Preparation of Test Samples:

    • Prepare a control sample by diluting the fragrance base in perfumer's alcohol to a standard concentration (e.g., 10%).

    • Prepare a series of test samples by adding 5-Ethyl-m-xylene to the fragrance base at different concentrations (e.g., 0.5%, 1.0%, 2.0% of the total fragrance concentrate).

    • Dilute the test concentrates in perfumer's alcohol to the same final concentration as the control.

  • Maceration: Allow all samples to macerate in a cool, dark place for at least 48 hours to allow the fragrance to mature.

  • Sensory Evaluation:

    • Conduct a blind sensory panel evaluation comparing the test samples to the control.

    • Panelists should evaluate the samples on smelling strips at different time points (initial, 30 minutes, 2 hours) and describe any perceived differences in the overall scent profile, intensity, and character.

  • Data Analysis: Analyze the feedback from the sensory panel to determine the impact of 5-Ethyl-m-xylene on the fragrance base.

4.3. Protocol for Stability Testing

Objective: To assess the stability of a fragrance formulation containing 5-Ethyl-m-xylene.

Materials:

  • Fragrance formulation containing 5-Ethyl-m-xylene

  • Control fragrance formulation without 5-Ethyl-m-xylene

  • Glass bottles with spray pumps

  • Controlled environment chambers (for temperature and light exposure)

Methodology:

  • Sample Preparation: Prepare multiple samples of both the test and control formulations in their final packaging.

  • Accelerated Stability Testing:

    • Thermal Stability: Store samples at elevated temperatures (e.g., 40°C) and at room temperature (control).

    • Photostability: Expose samples to controlled UV light, with a set of samples stored in the dark as a control.

  • Evaluation: At specified time points (e.g., 1, 2, 4, and 12 weeks), evaluate the samples for any changes in:

    • Olfactory Profile: Compare the scent of the aged samples to fresh samples.

    • Color and Appearance: Visually inspect for any discoloration or precipitation.

    • pH: (If applicable for the product base).

  • Data Analysis: Compare the stability of the fragrance containing 5-Ethyl-m-xylene to the control to determine if its presence affects the overall stability of the product.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for evaluating and incorporating 5-Ethyl-m-xylene into a fragrance formulation.

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_dilutions Prepare Dilutions (1%, 5%, 10%) sensory_eval Sensory Evaluation (Olfactory Profile) prep_dilutions->sensory_eval prep_base Prepare Fragrance Base incorporation Incorporate into Base (0.5%, 1.0%, 2.0%) prep_base->incorporation data_analysis Data Analysis & Characterization sensory_eval->data_analysis stability_test Stability Testing (Thermal & Photo) incorporation->stability_test stability_test->data_analysis

Experimental workflow for fragrance evaluation.

5.2. Generalized Olfactory Signaling Pathway

The interaction of an odorant molecule, such as 5-Ethyl-m-xylene, with an olfactory receptor initiates a signal transduction cascade. The following diagram provides a generalized representation of this pathway.

olfactory_pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_cytosol Cytosol Odorant Odorant Molecule (e.g., 5-Ethyl-m-xylene) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase III G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Generalized olfactory signal transduction cascade.

Conclusion

5-Ethyl-m-xylene presents an interesting profile for potential use in fragrance manufacturing, extending beyond its role as a simple solvent. Its "sweet, aromatic" characteristics suggest it could be a valuable contributor to fragrance compositions. The protocols outlined in this document provide a systematic approach for researchers and perfumers to evaluate its olfactory properties, its impact on fragrance formulations, and its stability. Further research, particularly in determining its specific odor threshold and detailed olfactory characterization through techniques like Gas Chromatography-Olfactometry (GC-O), would be highly beneficial for its full exploitation in the fragrance industry.

References

Application Notes and Protocols for 1-Ethyl-3,5-dimethylbenzene as a Spectroscopic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential use of 1-ethyl-3,5-dimethylbenzene as a solvent in various spectroscopic techniques. Due to a lack of documented use in the scientific literature, this analysis is based on its known physicochemical properties and spectroscopic data of structurally related compounds.

Introduction

This compound, also known as 5-ethyl-m-xylene, is an aromatic hydrocarbon. Its potential as a spectroscopic solvent is evaluated based on its physical properties, optical transparency windows, and chemical inertness. This document outlines its suitability for UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application as a solvent.

PropertyValueReference
Chemical Formula C₁₀H₁₄[1][2]
Molecular Weight 134.22 g/mol [1][2]
CAS Number 934-74-7[1][2]
Melting Point -84 °C[1]
Boiling Point 184 °C[1]
Density 0.867 g/cm³[1]
Refractive Index 1.4970 to 1.5000[1]

Suitability for Spectroscopic Techniques

The utility of a solvent in spectroscopy is determined by its transparency in the spectral region of interest and its potential to interact with the analyte. The following sections assess the suitability of this compound for major spectroscopic methods.

A solvent for UV-Vis spectroscopy should be transparent in the wavelength range being used for analysis. Aromatic solvents, such as this compound, typically exhibit strong absorbance in the UV region.

Application Note: this compound has a UV cutoff wavelength estimated to be around 280 nm, with significant absorbance observed between 240 nm and 280 nm. This makes it unsuitable for applications requiring measurements in the deep UV region. However, it may be a viable solvent for analyses conducted in the visible range (>400 nm) and the near-UV range above 280 nm, provided the analyte has a sufficiently high concentration or molar absorptivity. Its non-polar nature makes it suitable for dissolving non-polar compounds.

Experimental Protocol: Sample Preparation for UV-Vis Spectroscopy

  • Solvent Purity: Ensure the use of high-purity, spectroscopy-grade this compound to avoid interference from impurities.

  • Analyte Dissolution: Prepare a stock solution by accurately weighing the analyte and dissolving it in a known volume of this compound. Use sonication if necessary to ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Reference Sample: Use the pure this compound solvent as the reference (blank) to zero the spectrophotometer.

  • Measurement: Acquire the absorbance spectrum of the sample, ensuring the wavelength range of interest is above the solvent's UV cutoff.

An ideal solvent for fluorescence spectroscopy should not be fluorescent itself, as this would interfere with the analyte's emission signal. Aromatic compounds often exhibit native fluorescence.

Application Note: While specific fluorescence data for this compound is not readily available, substituted benzenes are known to fluoresce. It is highly probable that this compound exhibits some level of fluorescence, which would generate a high background signal and potentially mask the emission from the analyte, especially for samples with low quantum yields. Therefore, it is generally not a recommended solvent for fluorescence spectroscopy. If its use is unavoidable due to solubility constraints, a thorough background subtraction is necessary, and the results should be interpreted with caution.

Experimental Protocol: Sample Preparation for Fluorescence Spectroscopy

  • Solvent Purity: Use the highest purity grade of this compound available to minimize fluorescent impurities.

  • Background Spectrum: Acquire an emission spectrum of the pure solvent using the same excitation wavelength intended for the analyte. This will determine the extent of the solvent's intrinsic fluorescence.

  • Sample Preparation: Prepare a dilute solution of the analyte in this compound. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 AU to avoid inner filter effects.

  • Data Acquisition: Measure the fluorescence emission spectrum of the sample.

  • Data Correction: Subtract the solvent's background spectrum from the sample's spectrum to isolate the analyte's emission profile.

For NMR spectroscopy, a solvent should not have signals that overlap with the analyte's signals. Deuterated solvents are typically used to avoid large proton signals from the solvent.

Application Note: Using non-deuterated this compound as an NMR solvent will result in large solvent signals in the ¹H NMR spectrum, which can obscure analyte signals, particularly in the aromatic and aliphatic regions. If a deuterated version is not available, its use is limited to situations where the analyte's signals are in regions clear of the solvent's resonances or for nuclei other than ¹H, such as ¹³C (with proton decoupling), ³¹P, or ¹⁹F NMR.

Predicted Solvent Signal Profile: Based on the structure of this compound and data from similar compounds, the predicted chemical shifts for the solvent's signals are summarized in Table 2.

Signal TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H~6.8 - 7.0~125 - 128
Aromatic C (quaternary)-~138 - 142
-CH₂- (ethyl)~2.6~29
-CH₃ (ethyl)~1.2~15
-CH₃ (methyl on ring)~2.3~21

Experimental Protocol: Sample Preparation for NMR Spectroscopy

  • Solvent Choice: Whenever possible, use a deuterated solvent. If this compound must be used, be aware of its signal positions.

  • Sample Preparation: Dissolve approximately 5-20 mg of the solid sample or 10-50 µL of a liquid sample in 0.6-0.7 mL of this compound in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the NMR spectrum. If using ¹H NMR, the large solvent peaks may require adjustments to the receiver gain and may distort the baseline. Consider using solvent suppression techniques if available on the spectrometer. For ¹³C NMR, the solvent signals will be present but can be easily identified.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Analyte Analyte Selection Dissolution Dissolution & Dilution Analyte->Dissolution Solvent Solvent Selection (this compound) Solvent->Dissolution Blank Blank Measurement (Pure Solvent) Dissolution->Blank Sample Sample Measurement Dissolution->Sample Blank->Sample Correction Background Correction Sample->Correction Analysis Spectral Analysis Correction->Analysis Solvent_Selection_Logic Start Start: Select Solvent Solubility Is Analyte Soluble? Start->Solubility UV_Vis UV-Vis Spectroscopy Solubility->UV_Vis Yes Fluorescence Fluorescence Spectroscopy Solubility->Fluorescence Yes NMR NMR Spectroscopy Solubility->NMR Yes Unsuitable_UV Unsuitable Solubility->Unsuitable_UV No Unsuitable_Fluorescence Unsuitable Solubility->Unsuitable_Fluorescence No Unsuitable_NMR Unsuitable Solubility->Unsuitable_NMR No UV_Cutoff UV Cutoff > Analysis λ? UV_Vis->UV_Cutoff Solvent_Fluoresces Solvent Fluoresces? Fluorescence->Solvent_Fluoresces Solvent_Signals_Overlap Solvent Signals Overlap? NMR->Solvent_Signals_Overlap Suitable_UV Suitable UV_Cutoff->Suitable_UV Yes UV_Cutoff->Unsuitable_UV No Suitable_Fluorescence Suitable Solvent_Fluoresces->Suitable_Fluorescence No Solvent_Fluoresces->Unsuitable_Fluorescence Yes Suitable_NMR Suitable Solvent_Signals_Overlap->Suitable_NMR No Solvent_Signals_Overlap->Unsuitable_NMR Yes Solvent_Analyte_Interaction cluster_solvent Solvent Environment s1 s2 s3 s4 s5 s6 s7 s8 Analyte Analyte Analyte->s1 Interactions Analyte->s2 Interactions Analyte->s3 Interactions Analyte->s4 Interactions Analyte->s5 Interactions Analyte->s6 Interactions Analyte->s7 Interactions Analyte->s8 Interactions Photon_out hv' (out) Analyte->Photon_out Emission/ Transmission Photon_in hv (in) Photon_in->Analyte Excitation

References

Application Note & Protocol: Friedel-Crafts Alkylation of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Abstract

This document provides a detailed experimental protocol for the Friedel-Crafts alkylation of m-xylene (B151644) using tert-butyl chloride as the alkylating agent and aluminum chloride as the Lewis acid catalyst. The primary product of this electrophilic aromatic substitution reaction is 1,3-dimethyl-5-tert-butylbenzene. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for the synthesis of substituted aromatic compounds.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to attach alkyl groups to an aromatic ring.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used to generate a carbocation electrophile from an alkyl halide.[2][3] This electrophile then attacks the electron-rich aromatic ring. In this experiment, m-xylene is alkylated with tert-butyl chloride. The two methyl groups on the m-xylene ring are ortho, para-directing activators. The incoming tert-butyl group is directed to the position that is ortho to both methyl groups (position 5), which is sterically the most accessible and electronically favored, leading to the formation of 1,3-dimethyl-5-tert-butylbenzene.[4]

Reaction Scheme

Caption: Friedel-Crafts alkylation of m-xylene with tert-butyl chloride.

Data Presentation

Table 1: Physical Properties and Quantities of Reactants This table summarizes the physical properties and amounts of the reagents used in the experiment.[5]

CompoundFormulaMW ( g/mol )Density (g/mL)Amount UsedMoles (mol)Molar Ratio
m-XyleneC₈H₁₀106.170.86412.2 mL0.0991.00
tert-Butyl ChlorideC₄H₉Cl92.570.84212.5 mL0.1141.15
Aluminum ChlorideAlCl₃133.34-1.0 g0.00750.076

Table 2: Product Information and Yield This table provides information on the final product and the experimental yield.[4][5]

Product NameFormulaMW ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
1,3-Dimethyl-5-tert-butylbenzeneC₁₂H₁₈162.2716.0611.4471.2

Experimental Protocols

This protocol details the synthesis, work-up, and purification of 1,3-dimethyl-5-tert-butylbenzene.

4.1 Materials and Equipment

  • m-Xylene (12.2 mL)

  • tert-Butyl chloride (12.5 mL)

  • Anhydrous Aluminum Chloride (1.0 g)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (B86663) or Calcium Chloride[6][7]

  • 50 mL Round-bottom flask or large test tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Gas trap apparatus (e.g., tubing leading to a beaker with water or a tube with moist cotton)[3][8]

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

4.2 Reaction Procedure

  • Setup: Assemble a clean, dry 50 mL round-bottom flask with a magnetic stir bar. Equip the flask with a gas trap to neutralize the HCl gas that will evolve during the reaction.[3][8]

  • Charging Reactants: To the flask, add 12.2 mL of m-xylene and 12.5 mL of tert-butyl chloride.

  • Cooling: Place the flask in an ice bath and stir the mixture for 5-10 minutes to cool it to approximately 0-5 °C.[3]

  • Catalyst Addition: While stirring vigorously, slowly and portion-wise add 1.0 g of anhydrous aluminum chloride to the reaction mixture over 5 minutes. Anhydrous aluminum chloride is highly hygroscopic and will react with atmospheric moisture; handle it quickly and carefully.[6][8]

  • Reaction: The reaction will begin to bubble as HCl gas is evolved.[3] Maintain the temperature in the ice bath to control the exothermic reaction. Continue stirring in the ice bath until the vigorous bubbling subsides, which typically takes about 20-30 minutes.[3][8]

  • Completion: Remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction stir at room temperature for an additional 15-20 minutes to ensure completion.[3][8]

4.3 Work-up and Purification

  • Quenching: Slowly and carefully add approximately 20 mL of cold water to the reaction mixture to quench the reaction and decompose the aluminum chloride catalyst.[7][8] This step is exothermic and should be performed in a fume hood.

  • Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous layer.[7]

  • Washing: Wash the organic layer with 20 mL of deionized water, followed by 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[8] Vent the separatory funnel frequently. Finally, wash one more time with 20 mL of water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or calcium chloride for 10-15 minutes.[6][7]

  • Isolation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Purification: Remove the excess m-xylene and any other volatile impurities via simple distillation.[7] The boiling point of m-xylene is approximately 139 °C, while the product, 1,3-dimethyl-5-tert-butylbenzene, boils at around 205-206 °C.[9][10] Collect the fraction corresponding to the product.

  • Characterization: Weigh the final product and calculate the percent yield. The product can be further characterized by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Visualizations

5.1 Experimental Workflow

G start Start reactants Combine m-xylene and tert-butyl chloride in a flask start->reactants cool Cool mixture in an ice bath (0-5 °C) reactants->cool catalyst Slowly add AlCl₃ catalyst cool->catalyst react Stir in ice bath until HCl evolution subsides (20-30 min) catalyst->react warm Warm to room temperature and stir (15-20 min) react->warm quench Quench reaction with cold water warm->quench separate Transfer to separatory funnel and remove aqueous layer quench->separate wash Wash organic layer with H₂O and NaHCO₃ solution separate->wash dry Dry organic layer with anhydrous Na₂SO₄ wash->dry purify Purify by distillation to remove unreacted m-xylene dry->purify product Collect 1,3-dimethyl-5-tert-butylbenzene purify->product

Caption: Workflow for the synthesis of 1,3-dimethyl-5-tert-butylbenzene.

5.2 Reaction Mechanism

G cluster_step1 Step 1: Formation of tert-Butyl Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Catalyst Regeneration A tert-Butyl Chloride + AlCl₃ B [tert-Butyl Carbocation] + [AlCl₄]⁻ A->B Lewis acid-base reaction C m-Xylene + tert-Butyl Carbocation D Arenium Ion Intermediate (Sigma Complex) C->D Attack on aromatic ring E Arenium Ion + [AlCl₄]⁻ F 1,3-Dimethyl-5-tert-butylbenzene + HCl + AlCl₃ E->F Restoration of aromaticity

Caption: Mechanism of the Friedel-Crafts alkylation of m-xylene.

Safety and Handling

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Perform the experiment in a well-ventilated fume hood.

  • m-Xylene: Flammable liquid and harmful if inhaled or absorbed through the skin.

  • tert-Butyl Chloride: Highly flammable liquid and vapor.

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and add to the reaction mixture slowly.[6][8]

  • Hydrogen Chloride (HCl) Gas: The reaction evolves toxic and corrosive HCl gas. A proper gas trap must be used to neutralize it.[3][8]

References

Application Notes and Protocols for the Purification of 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-Ethyl-3,5-dimethylbenzene, also known as 5-Ethyl-m-xylene. The primary method detailed is fractional distillation, which is the most common and effective technique for separating this compound from isomers and other impurities with close boiling points. Alternative purification methods for achieving high purity on a smaller scale, such as preparative gas chromatography and column chromatography, are also discussed.

Data Presentation: Physical Properties of this compound and Potential Impurities

A comprehensive understanding of the physical properties of the target compound and its potential isomeric impurities is critical for designing an effective purification strategy. The following table summarizes the key physical data for this compound and a range of other C10H14 aromatic isomers.

Compound NameSynonym(s)Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 5-Ethyl-m-xylene C10H14 134.22 183.6 - 184 [1][2]-84 [1][2]
n-Butylbenzene1-PhenylbutaneC10H14134.22183.3[3][4]-87.9[3][4]
sec-Butylbenzene(1-Methylpropyl)benzeneC10H14134.22173 - 174[2][5]-75.5[2]
Isobutylbenzene(2-Methylpropyl)benzeneC10H14134.22170[6]-51[6]
tert-Butylbenzene(1,1-Dimethylethyl)benzeneC10H14134.22169[7]-57.9[7]
1,2-Diethylbenzeneo-DiethylbenzeneC10H14134.22183 - 184[8]-31
1,3-Diethylbenzenem-DiethylbenzeneC10H14134.22181 - 182[9]-84
1,4-Diethylbenzenep-DiethylbenzeneC10H14134.22183 - 184-43
1-Ethyl-2,3-dimethylbenzene (B1294627)3-Ethyl-o-xyleneC10H14134.22188[10]-50[10]
1,2,3,4-TetramethylbenzenePrehniteneC10H14134.22205[11]-6.2[11]
1,2,3,5-TetramethylbenzeneIsodureneC10H14134.22198[12][13][14]-23.7[13]
1,2,4,5-TetramethylbenzeneDureneC10H14134.22196 - 19779.2
1,3,5-Triethylbenzene (B86046)C12H18162.27215 - 216[1][15]-66.5[1]

Experimental Protocols

Primary Purification Method: Fractional Distillation

Fractional distillation is the recommended method for purifying this compound on a laboratory scale, particularly for separating it from its isomers which have very close boiling points. This technique relies on the establishment of a temperature gradient in a fractionating column to achieve multiple vaporization-condensation cycles, effectively separating components based on their volatility.

Materials and Equipment:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponges)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Crude this compound

  • Glass wool

  • Aluminum foil

Procedure:

  • Apparatus Setup:

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into a round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

    • The fractionating column should be positioned vertically between the distillation flask and the distillation head.

    • Place the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.

    • Position a pre-weighed receiving flask at the outlet of the condenser.

  • Distillation Process:

    • Begin heating the distillation flask gently using the heating mantle. If using a stirrer, ensure it is rotating smoothly.

    • Observe the condensation ring as it slowly rises up the fractionating column. To ensure good separation, the rise should be gradual.

    • If the distillation rate is too slow, you can insulate the column and distillation head with glass wool and aluminum foil to minimize heat loss.

    • Collect any initial distillate that comes over at a lower temperature (fore-run). This will likely contain more volatile impurities.

    • Carefully monitor the temperature at the distillation head. As the desired fraction begins to distill, the temperature should stabilize at the boiling point of this compound (approximately 184°C).

    • Collect the fraction that distills over at a constant temperature in a clean, pre-weighed receiving flask. This is your purified product.

    • If the temperature begins to rise significantly above the boiling point of the target compound, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change the receiving flask to collect this higher-boiling fraction separately.

  • Completion and Analysis:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

    • Weigh the collected fraction to determine the yield of the purified product.

    • The purity of the collected fraction should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Alternative Purification Methods

For achieving very high purity or for purifying small quantities of this compound, the following methods can be considered.

1. Preparative Gas Chromatography (Prep GC):

Preparative GC is a powerful technique for isolating highly pure compounds from a mixture. The principle is the same as analytical GC, but it is scaled up to handle larger sample volumes.

  • Methodology: A solution of the crude this compound is injected into the gas chromatograph. The components are separated based on their differential partitioning between the mobile phase (an inert gas) and the stationary phase in the column. As the separated components elute from the column, the fraction corresponding to this compound is collected in a cooled trap. This method can provide very high purity but is typically limited to small sample sizes.

2. Column Chromatography:

While less common for separating non-polar aromatic isomers, column chromatography over an appropriate stationary phase can be effective, especially for removing more polar impurities.

  • Methodology: A glass column is packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina. The crude this compound is loaded onto the top of the column. A non-polar solvent (mobile phase), such as hexane, is then passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase. Since this compound is non-polar, it will elute relatively quickly with a non-polar eluent. Fractions are collected sequentially and analyzed for the presence of the desired compound.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion & Analysis start Start with Crude This compound flask Place in Round-Bottom Flask with Boiling Chips start->flask assemble Assemble Fractional Distillation Apparatus flask->assemble heat Gentle Heating assemble->heat forerun Collect Fore-run (Volatile Impurities) heat->forerun Temp < 184°C collect_product Collect Product Fraction at Constant Temperature (~184°C) heat->collect_product Temp ≈ 184°C collect_high_boil Collect High-Boiling Impurities collect_product->collect_high_boil Temp > 184°C cool Cool Apparatus collect_product->cool yield Determine Yield cool->yield analyze Analyze Purity (GC-MS, NMR) yield->analyze end Pure this compound analyze->end

References

Application Notes and Protocols for the Use of 5-Ethyl-m-xylene as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 5-Ethyl-m-xylene as an internal standard in chromatographic analysis, particularly for the quantification of volatile aromatic hydrocarbons such as Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX). The protocols outlined below are intended to serve as a comprehensive guide for developing and validating analytical methods in research and quality control settings.

Principle and Application

Principle: The internal standard (IS) method is a widely used technique in chromatography to improve the precision and accuracy of quantitative analysis.[1][2] A known amount of a non-interfering compound, the internal standard, is added to all samples, calibration standards, and quality control samples.[3] The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively corrects for variations in injection volume, detector response, and sample preparation losses.[2]

Application: 5-Ethyl-m-xylene (1-ethyl-3,5-dimethylbenzene) is a C10 aromatic hydrocarbon suitable as an internal standard for the gas chromatographic (GC) analysis of other volatile aromatic compounds, such as BTEX and other gasoline-range organics. Its boiling point (184 °C) and chemical properties are similar to heavier analytes in this range, ensuring it elutes within a suitable retention time window without co-eluting with common analytes of interest. It is particularly useful in methods employing a flame ionization detector (FID) or mass spectrometry (MS).

Key Considerations for Use:

  • Purity: The 5-Ethyl-m-xylene used should be of high purity (>98%) to avoid introducing interfering contaminants.[4]

  • Non-interference: It must be demonstrated that 5-Ethyl-m-xylene is not naturally present in the samples being analyzed and that its chromatographic peak is well-resolved from all analyte peaks.[3]

  • Chemical Similarity: As an aromatic hydrocarbon, it behaves similarly to BTEX analytes during sample extraction and injection, making it an effective reference.[2]

Experimental Protocols

This section details the protocol for the quantitative analysis of BTEX in a hydrocarbon solvent matrix using 5-Ethyl-m-xylene as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • Analytes: Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene (analytical grade, ≥99% purity)

  • Internal Standard: 5-Ethyl-m-xylene (≥98% purity)[4]

  • Solvent: Purge-and-trap grade Methanol (B129727) or Hexane

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringes: Calibrated microsyringes

  • Pipettes: Calibrated volumetric pipettes

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Prepare a stock solution of 5-Ethyl-m-xylene in methanol at a concentration of approximately 200 µg/mL.

  • Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution containing all BTEX analytes in methanol, each at a concentration of approximately 200 µg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the Analyte Stock solution with methanol. A constant amount of the IS Stock solution is then added to each calibration standard to achieve a final internal standard concentration of 20 µg/mL in each.

Sample Preparation
  • Accurately weigh approximately 1 g of the sample matrix into a 10 mL volumetric flask.

  • Add a precise volume of the IS Stock solution to achieve a concentration of 20 µg/mL after dilution.

  • Dilute to the mark with methanol, cap, and mix thoroughly.

  • Transfer an aliquot of the prepared sample into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, hold for 2 min

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • MS Transfer Line: 280°C

  • MS Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: SIM Parameters and Expected Retention Times

CompoundRetention Time (min) (approx.)Primary Ion (m/z)Secondary Ion(s) (m/z)
Benzene3.57877
Toluene5.29291
Ethylbenzene7.110691
p-Xylene7.310691
m-Xylene7.410691
o-Xylene7.910691
5-Ethyl-m-xylene (IS) 9.5 119 134, 105

Note: Retention times are approximate and should be confirmed experimentally.

Data Analysis and Quantitative Data

Calibration Curve

Analyze the prepared calibration standards using the specified GC-MS conditions. For each analyte, plot the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the ratio of the analyte concentration to the internal standard concentration (Conc.Analyte / Conc.IS). Perform a linear regression to obtain the calibration curve and the correlation coefficient (r²), which should be ≥ 0.995.

Sample Analysis

Inject the prepared samples and determine the peak area ratios. Calculate the concentration of each analyte in the sample using the generated calibration curve.

Table 2: Example Calibration Data for Toluene using 5-Ethyl-m-xylene as Internal Standard

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Conc. Ratio (Analyte/IS)Area Ratio (Analyte/IS)
11200.050.048
25200.250.255
310200.500.510
425201.251.265
550202.502.520
Linearity (r²) 0.9998

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of volatile aromatic hydrocarbons using 5-Ethyl-m-xylene as an internal standard.

workflow prep Preparation of Solutions stock_analyte Analyte Stock Solution prep->stock_analyte stock_is Internal Standard (5-Ethyl-m-xylene) Stock Solution prep->stock_is cal_standards Calibration Standards Preparation stock_analyte->cal_standards stock_is->cal_standards sample_prep Sample Preparation stock_is->sample_prep gcms GC-MS Analysis cal_standards->gcms sample_prep->gcms data_acq Data Acquisition (Peak Areas) gcms->data_acq cal_curve Calibration Curve Generation data_acq->cal_curve quant Quantification of Analytes in Samples data_acq->quant cal_curve->quant report Final Report quant->report

Caption: Workflow for Internal Standard Method.

Conclusion

5-Ethyl-m-xylene serves as a reliable internal standard for the gas chromatographic analysis of BTEX and other volatile aromatic compounds. Its properties allow for good separation and stable response, leading to improved accuracy and precision in quantitative results. The protocols provided herein offer a solid foundation for method development and can be adapted to various matrices and specific analytical needs.

References

Application Notes and Protocols for the Petrochemical Analysis of 1-Ethyl-3-5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3,5-dimethylbenzene (CAS: 934-74-7), a C10 aromatic hydrocarbon, is a component of various petrochemical streams, including gasoline, naphtha, and reformate.[1][2] Its concentration and isomeric profile are critical parameters for quality control and process optimization in the petrochemical industry. Accurate and reliable analytical methods are essential for the quantification of this compound to ensure product specifications are met and to understand its role in fuel properties and performance.

These application notes provide detailed methodologies for the analysis of this compound in petrochemical samples, primarily focusing on gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The protocols outlined are based on established industry standards, such as ASTM D6730 and D5769, which are widely used for detailed hydrocarbon analysis (DHA) of fuels.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol [5]
CAS Number 934-74-7[6]
Boiling Point 183.6 °C[7]
Density 0.864 g/cm³ at 20°C[7]
Synonyms 5-Ethyl-m-xylene, 1,3-Dimethyl-5-ethylbenzene[6]

Data Presentation: Concentration in Petrochemical Streams

The concentration of this compound can vary significantly depending on the crude oil source, refining processes, and blending strategies. The following table summarizes typical concentration ranges for C10 aromatic isomers in relevant petrochemical streams. It is important to note that these are indicative ranges, and specific concentrations must be determined empirically for each sample.

Petrochemical StreamC10 Aromatic Isomers (wt%)This compound (wt%) - Estimated
Gasoline (Finished Product) 5 - 150.1 - 1.0
Heavy Naphtha 10 - 250.5 - 2.5
Catalytic Reformate 20 - 401.0 - 5.0

Note: The concentration of individual isomers like this compound is not always separately reported in routine analyses. The estimated values are based on the typical distribution of C10 aromatic isomers.

Experimental Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on the principles of detailed hydrocarbon analysis (DHA) as outlined in ASTM D6730 for spark ignition engine fuels.[3]

1. Scope: This method is suitable for the quantitative determination of this compound in gasoline, naphtha, and reformate.

2. Principle: A sample is injected into a high-resolution capillary gas chromatograph. The components are separated based on their boiling points and polarity. The flame ionization detector (FID) provides a response that is proportional to the mass of the hydrocarbon, allowing for quantification.

3. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a split/splitless injector and a Flame Ionization Detector (FID).

  • High-resolution capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness, 100% dimethylpolysoxane stationary phase).

  • Helium or Hydrogen as carrier gas.

  • Certified reference standards of this compound and other relevant hydrocarbons.

  • Volumetric flasks and pipettes.

  • Appropriate solvent for dilution (e.g., pentane (B18724) or hexane).

4. Sample Preparation:

  • No extensive sample preparation is typically required for gasoline, naphtha, or reformate.

  • If necessary, dilute the sample with a suitable solvent to bring the analyte concentration within the calibration range. A common dilution is 1:10 or 1:100.

5. GC-FID Operating Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1 (can be adjusted based on sample concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 35 °C (hold 15 min), Ramp: 2 °C/min to 200 °C (hold 10 min)
Detector Temperature 250 °C

6. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent, covering the expected concentration range in the samples.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

7. Data Analysis:

  • Identify the this compound peak in the sample chromatogram based on its retention time, confirmed by running a standard.

  • Integrate the peak area of this compound.

  • Calculate the concentration in the sample using the calibration curve.

8. Quality Control:

  • Run a calibration check standard with every batch of samples.

  • Analyze a blank solvent to check for contamination.

  • Duplicate injections should be performed to ensure reproducibility.

Protocol 2: Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the principles outlined in ASTM D5769 for the determination of aromatics in finished gasoline.[4]

1. Scope: This method provides positive identification and quantification of this compound, especially in complex matrices where co-elution with other components is possible.

2. Principle: The sample is separated by gas chromatography as in the GC-FID method. The eluting components are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification. Quantification is achieved by monitoring specific ions.

3. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium as carrier gas.

  • Certified reference standard of this compound.

  • Solvent for dilution.

4. Sample Preparation:

  • Similar to the GC-FID protocol, dilution may be necessary.

5. GC-MS Operating Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Temperature Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-300 amu

6. Data Analysis:

  • Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound is characterized by a molecular ion at m/z 134 and a base peak at m/z 119.[8]

  • Quantitative Analysis: For quantification, use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor the following ions:

    • Quantifier ion: m/z 119

    • Qualifier ions: m/z 134, 91

  • Create a calibration curve based on the peak area of the quantifier ion.

Visualizations

experimental_workflow_gc_fid cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Petrochemical Sample (Gasoline, Naphtha, Reformate) Dilution Dilution (if necessary) Sample->Dilution Injection GC Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification experimental_workflow_gc_ms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Petrochemical Sample Dilution Dilution Sample->Dilution Injection GC Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Identification TIC->MassSpectrum Quantification SIM Quantification TIC->Quantification logical_relationship Petrochemicals Petrochemical Streams (Gasoline, Naphtha, Reformate) Aromatics Aromatic Hydrocarbons Petrochemicals->Aromatics C10_Aromatics C10 Aromatic Isomers Aromatics->C10_Aromatics Target This compound C10_Aromatics->Target Analysis Analytical Techniques (GC-FID, GC-MS) Target->Analysis Data Quantitative Data (Concentration, Purity) Analysis->Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethyl-3,5-dimethylbenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction is resulting in a very low yield or failing completely. What are the likely causes?

A1: Low or no yield in Friedel-Crafts reactions can often be attributed to several critical factors related to the reactants, catalyst, and reaction conditions. Here are the most common issues to investigate:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous conditions and freshly opened or purified reagents.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, which may prevent the reaction from proceeding.

  • Insufficient Catalyst in Acylation: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle. Therefore, a stoichiometric amount of the catalyst is often necessary.

Q2: I'm observing the formation of multiple products in my reaction mixture. What could be the cause?

A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation. The primary reasons include:

  • Polyalkylation: The addition of an ethyl group to m-xylene (B151644) makes the product, this compound, more reactive than the starting material. This can lead to the addition of further ethyl groups, resulting in diethyl- and triethyl-dimethylbenzene byproducts. To minimize this, a large excess of the aromatic substrate (m-xylene) can be used.

  • Isomerization: Although direct ethylation of m-xylene is expected to yield the 1,3,5-substituted product due to steric hindrance, minor isomers can sometimes form. The methyl groups on m-xylene are ortho-, para-directing, but the bulkiness of the incoming ethyl group favors substitution at the less hindered para-position relative to one of the methyl groups (which corresponds to the 5-position of m-xylene).

  • Carbocation Rearrangement (less common with ethylation): While less of an issue with ethylating agents compared to longer-chain alkyl halides, carbocation rearrangements can lead to isomeric products. This is a significant issue with alkyl halides that can form more stable secondary or tertiary carbocations.

Issue 2: Product Purification Challenges

Q3: I am having difficulty purifying my this compound product. What are the recommended methods?

A3: Purification of the final product often involves removing unreacted starting materials, the catalyst, and any byproducts. Common purification techniques include:

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched with a cold, dilute acid (like HCl) to decompose the catalyst-product complex and separate the catalyst into the aqueous layer. This is followed by washing with water and a mild base (like sodium bicarbonate solution) to remove any remaining acid.

  • Distillation: Fractional distillation is an effective method for separating this compound from unreacted m-xylene and higher boiling polyalkylated byproducts. Vacuum distillation can be employed if the products are sensitive to high temperatures.

  • Chromatography: For small-scale reactions or to obtain very high purity material, column chromatography can be used to separate the desired product from isomers and other impurities.

Frequently Asked Questions (FAQs)

Q1: Which is a better method for synthesizing this compound: Friedel-Crafts alkylation or acylation followed by reduction?

A1: Both methods have their advantages and disadvantages.

  • Friedel-Crafts Alkylation is a more direct, one-step process. However, it is prone to polyalkylation and, in some cases, carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired compound.

  • Friedel-Crafts Acylation followed by Reduction is a two-step process but offers better control over the final product. The acylation step produces 3',5'-dimethylacetophenone. The acyl group is deactivating, which prevents further reactions on the aromatic ring, thus avoiding polyacylation. The acylium ion is also not prone to rearrangement. The subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) yields the desired this compound with higher purity. For high-purity synthesis, the acylation-reduction route is generally preferred.

Q2: What are the common byproducts I should expect in the Friedel-Crafts ethylation of m-xylene?

A2: The primary byproducts to expect are:

  • Polyethylated xylenes: Such as 1,3-Diethyl-5-methylbenzene and 1,3,5-Triethylbenzene.

  • Isomers: While the 1,3,5-isomer is the major product, small amounts of other isomers like 1-Ethyl-2,4-dimethylbenzene may be formed.

  • Unreacted m-xylene: The reaction may not go to completion.

Q3: How can I confirm the identity and purity of my this compound product?

A3: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of your product and identify any byproducts by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information to confirm the identity of the desired isomer and characterize any impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups and the substitution pattern on the aromatic ring.

Data Presentation

Table 1: Comparison of Synthetic Routes for Alkylbenzene Synthesis (Illustrative Data)

FeatureFriedel-Crafts Alkylation (Direct Ethylation)Friedel-Crafts Acylation + Clemmensen Reduction
Starting Materials m-Xylene, Ethyl Halide (e.g., C₂H₅Br), Lewis Acid (e.g., AlCl₃)m-Xylene, Acetyl Chloride, AlCl₃; then Zn(Hg), HCl
Number of Steps 12
Typical Yield Range 40-60% (can be lower due to side reactions)70-90% (for the reduction step)[1]
Common Byproducts Polyalkylated products, IsomersMinimal byproducts from the acylation step
Key Advantages More direct, fewer stepsHigh regioselectivity, avoids polyalkylation and rearrangements
Key Disadvantages Prone to polyalkylation and side reactionsLonger reaction sequence, use of toxic mercury in Clemmensen reduction

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of m-Xylene to form 3',5'-Dimethylacetophenone

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure all glassware is dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂).

  • Addition of Acylating Agent: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add m-xylene (1.0 equivalent), dissolved in a small amount of the dry solvent, dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).

  • Workup: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude 3',5'-dimethylacetophenone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of 3',5'-Dimethylacetophenone

  • Preparation of Zinc Amalgam (Zn(Hg)): Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid (HCl), and water.

  • Addition of Ketone: Add the 3',5'-dimethylacetophenone from Step 1 to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl may need to be added during the reflux period to maintain a strongly acidic environment. The reaction is typically refluxed for several hours until the ketone is consumed (monitor by TLC).

  • Workup: After cooling, decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Washing and Drying: Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over an anhydrous drying agent.

  • Purification: After filtering off the drying agent, remove the solvent by distillation. The resulting crude this compound can be purified by fractional distillation.

Mandatory Visualization

experimental_workflow cluster_alkylation Route 1: Friedel-Crafts Alkylation cluster_acylation Route 2: Friedel-Crafts Acylation + Reduction start_alk m-Xylene + Ethyl Halide reaction_alk Friedel-Crafts Alkylation (AlCl3 catalyst) start_alk->reaction_alk workup_alk Aqueous Workup reaction_alk->workup_alk purification_alk Fractional Distillation workup_alk->purification_alk product_alk This compound purification_alk->product_alk start_acyl m-Xylene + Acetyl Chloride reaction_acyl Friedel-Crafts Acylation (AlCl3 catalyst) start_acyl->reaction_acyl intermediate 3',5'-Dimethylacetophenone reaction_acyl->intermediate reduction Clemmensen or Wolff-Kishner Reduction intermediate->reduction workup_red Aqueous Workup reduction->workup_red purification_red Fractional Distillation workup_red->purification_red product_red This compound purification_red->product_red

Caption: Synthetic routes to this compound.

troubleshooting_yield start Low or No Yield check_conditions Check Reaction Conditions start->check_conditions anhydrous Are conditions anhydrous? check_conditions->anhydrous dry_glassware Dry glassware and use anhydrous reagents/solvents anhydrous->dry_glassware No catalyst_amount Is catalyst amount sufficient? anhydrous->catalyst_amount Yes increase_catalyst Increase catalyst loading (especially for acylation) catalyst_amount->increase_catalyst No substrate_check Is the aromatic ring deactivated? catalyst_amount->substrate_check Yes change_substrate Consider alternative synthetic route substrate_check->change_substrate Yes polyalkylation Is polyalkylation occurring? substrate_check->polyalkylation No excess_xylene Use large excess of m-xylene polyalkylation->excess_xylene Yes acylation_route Switch to acylation-reduction route polyalkylation->acylation_route Yes

Caption: Troubleshooting guide for low reaction yield.

References

Troubleshooting peak tailing for 5-Ethyl-m-xylene in GC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

Welcome to our dedicated support center for troubleshooting issues encountered during Gas Chromatography (GC) analysis. This resource provides in-depth guidance, particularly for challenges such as peak tailing with aromatic hydrocarbons like 5-Ethyl-m-xylene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography and why is it a problem for the analysis of 5-Ethyl-m-xylene?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For aromatic hydrocarbons like 5-Ethyl-m-xylene, this is a common issue that can arise from various interactions within the GC system. It is problematic because it can reduce the resolution between closely eluting peaks, such as other xylene isomers, and can also complicate peak integration, which compromises the accuracy and precision of quantitative analysis.[1][2]

Q2: What are the most common causes of peak tailing for aromatic compounds like 5-Ethyl-m-xylene?

A2: The primary causes of peak tailing for aromatic compounds often involve interactions with active sites within the GC system or sub-optimal chromatographic conditions. Key factors include:

  • Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, the column itself, or the detector. These active sites are often exposed silanol (B1196071) groups or metallic impurities in the glass components of the system.[3]

  • Column Issues: Contamination from previous samples or degradation of the column's stationary phase can lead to peak tailing.[4]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence in the carrier gas flow and introduce dead volumes, both of which can cause peaks to tail.

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow oven temperature ramp can lead to band broadening and asymmetrical peaks.[5]

Q3: How can I quickly diagnose the source of peak tailing for my 5-Ethyl-m-xylene peak?

A3: A systematic approach, starting with the most common and easily addressable issues, is the most effective way to diagnose the source of peak tailing. A good first step is to perform routine maintenance on the inlet, which includes replacing the liner and septum, as these are frequent sources of contamination and active sites. If the problem persists, trimming a small section (10-20 cm) from the front of the column can often resolve issues related to contamination at the head of the column.[6] If neither of these actions rectifies the peak tailing, a more thorough investigation of your GC method parameters and the overall health of your column is necessary.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues that cause peak tailing when analyzing 5-Ethyl-m-xylene.

Guide 1: Addressing Active Sites in the GC Inlet

Q: My 5-Ethyl-m-xylene peak is tailing, and I suspect there are active sites in my GC inlet. What should I do?

A: Active sites in the GC inlet are a very common cause of peak tailing, especially for polarizable compounds like aromatic hydrocarbons. These sites, often exposed silanol groups on the liner surface, can lead to unwanted adsorption.[3] Here is a step-by-step guide to address this issue:

Experimental Protocol: Inlet Maintenance and Liner Deactivation

  • Initial System Check:

    • Before starting maintenance, run a blank to ensure the system is clean.

    • Inject a standard of an inert compound, like a straight-chain alkane, to see if it also exhibits tailing. If it does not, the issue is likely due to chemical interactions with your analyte.

  • Replacing Consumables:

    • Septum: Replace the inlet septum. A worn or cored septum can be a source of contamination.

    • Inlet Liner: Replace the inlet liner with a new, deactivated liner. Over time, liners can become contaminated with non-volatile residues that create active sites.[7] For the analysis of aromatic hydrocarbons, a deactivated, single-taper liner with glass wool is often a good choice.

  • (Optional) Deactivating a Used Liner:

    • If you need to reuse a liner, it must be thoroughly cleaned and deactivated.

    • Cleaning: Sonicate the liner in a sequence of solvents (e.g., methanol, methylene (B1212753) chloride, hexane) to remove contaminants.

    • Deactivation: A common method for deactivating glass liners is silanization. A 5% solution of dimethyldichlorosilane (DMDCS) in toluene (B28343) can be used. (Caution: DMDCS is corrosive and moisture-sensitive. Handle with appropriate safety precautions in a fume hood).

      • Immerse the clean, dry liner in the DMDCS solution for 15-30 minutes.

      • Rinse the liner with toluene and then methanol.

      • Dry the liner in an oven at a low temperature (e.g., 70°C) with a nitrogen purge.

Data Presentation: Tailing Factor Analysis

The effectiveness of your maintenance can be quantified by calculating the peak tailing factor (Tf) or asymmetry factor (As). Most chromatography data systems can calculate this automatically.

Tailing/Asymmetry Factor (Tf/As)Peak Shape InterpretationRecommended Action
1.0Perfectly SymmetricalIdeal
> 1.0 and < 1.5Minor TailingGenerally acceptable for most applications.[8][9]
> 1.5 and < 2.0Moderate TailingMay be acceptable depending on resolution requirements.[8][9]
> 2.0Severe TailingAction required to identify and resolve the issue.[8]
Guide 2: Diagnosing and Resolving Column Issues

Q: I have performed inlet maintenance, but the peak tailing for 5-Ethyl-m-xylene persists. Could my GC column be the problem?

A: Yes, if inlet maintenance does not resolve the peak tailing, the column itself is the next logical component to investigate. Issues can range from contamination at the head of the column to degradation of the stationary phase.

Experimental Protocol: Column Conditioning and Maintenance

  • Column Trimming:

    • Contamination often accumulates at the front of the column. Trimming 10-20 cm from the inlet end can remove these contaminants.

    • Ensure you make a clean, square cut using a ceramic scoring wafer to avoid creating active sites or flow path disturbances.

  • Column Conditioning:

    • If you have installed a new column or after trimming an existing one, proper conditioning is crucial.

    • Purge: With the column installed in the inlet but not the detector, purge with carrier gas at room temperature for 15-30 minutes to remove any oxygen.

    • Bake-out: While maintaining carrier gas flow, heat the column to a temperature slightly above your method's final temperature (but not exceeding the column's maximum operating temperature) and hold for 1-2 hours, or until the baseline is stable.[10][11][12]

  • Evaluate Column Health:

    • If trimming and reconditioning do not improve the peak shape, the stationary phase may be irreversibly damaged (e.g., through oxidation from a leak at high temperatures). In this case, the column will need to be replaced.

Data Presentation: Recommended GC Column and Parameters for 5-Ethyl-m-xylene

For the analysis of 5-Ethyl-m-xylene and other aromatic hydrocarbons, a non-polar or mid-polarity column is typically recommended.

ParameterRecommendation
Stationary Phase 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms)[13]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[14]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min
Injection Mode Split (e.g., 50:1 or 100:1)[14][15]
Inlet Temperature 250 - 280 °C[14]
Oven Program 40°C (hold 5 min), then ramp at 10°C/min to 320°C (hold 8 min)[14]
Detector FID or MS
Detector Temperature 250 - 300 °C

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps to take when troubleshooting peak tailing for 5-Ethyl-m-xylene.

PeakTailingTroubleshooting Start Peak Tailing Observed for 5-Ethyl-m-xylene CheckInlet Perform Inlet Maintenance: - Replace Septum - Replace Liner Start->CheckInlet PeakShapeOK1 Peak Shape Acceptable? CheckInlet->PeakShapeOK1 ProblemSolved1 Problem Resolved PeakShapeOK1->ProblemSolved1 Yes CheckColumn Perform Column Maintenance: - Trim 10-20 cm from Inlet - Recondition Column PeakShapeOK1->CheckColumn No PeakShapeOK2 Peak Shape Acceptable? CheckColumn->PeakShapeOK2 ProblemSolved2 Problem Resolved PeakShapeOK2->ProblemSolved2 Yes InvestigateMethod Investigate GC Method Parameters: - Injection Technique - Temperatures (Inlet, Oven) - Flow Rate PeakShapeOK2->InvestigateMethod No PeakShapeOK3 Peak Shape Acceptable? InvestigateMethod->PeakShapeOK3 ProblemSolved3 Problem Resolved PeakShapeOK3->ProblemSolved3 Yes ReplaceColumn Consider Column Replacement or Consult Further Support PeakShapeOK3->ReplaceColumn No

Caption: A step-by-step workflow for troubleshooting peak tailing.

DeeperInvestigation Start Persistent Peak Tailing CheckAllPeaks Are ALL peaks tailing, or just 5-Ethyl-m-xylene and similar compounds? Start->CheckAllPeaks AllPeaksTail All Peaks Tailing CheckAllPeaks->AllPeaksTail All SpecificPeaksTail Specific Peaks Tailing CheckAllPeaks->SpecificPeaksTail Specific PhysicalIssue Indicates a Physical Issue: - Improper Column Installation - Dead Volume - System Leak AllPeaksTail->PhysicalIssue ChemicalIssue Indicates a Chemical Issue: - Active Sites - Column Contamination - Phase Degradation - Sample-Phase Mismatch SpecificPeaksTail->ChemicalIssue SolutionPhysical Solution: - Re-install Column - Check for Leaks - Ensure Proper Ferrule Use PhysicalIssue->SolutionPhysical SolutionChemical Solution: - Use Deactivated Liner - Trim or Replace Column - Check Sample Prep - Verify Column Choice ChemicalIssue->SolutionChemical

Caption: Differentiating between physical and chemical causes of peak tailing.

References

Resolving co-elution of 1-Ethyl-3,5-dimethylbenzene and isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving complex chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with 1-Ethyl-3,5-dimethylbenzene and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and its isomers prone to co-elution?

A1: this compound and its isomers, such as 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene), 1,2,3,5-tetramethylbenzene (B1211182) (isodurene), and 1,2,4,5-tetramethylbenzene (B166113) (durene), are C10 aromatic hydrocarbons. They possess very similar molecular weights and boiling points, as well as comparable polarities. This structural similarity leads to nearly identical interactions with the gas chromatography (GC) stationary phase, resulting in overlapping peaks and co-elution. The separation of these isomers is a significant challenge in the chemical and petroleum industries due to these slight differences in their physical and chemical properties.[1][2]

Q2: What is the first step I should take to troubleshoot the co-elution of these isomers?

A2: The first and often most effective step is to optimize the oven temperature program.[3] Temperature programming allows for the fine-tuning of the separation by controlling the elution of compounds based on their boiling points and interactions with the stationary phase.[4] A slow temperature ramp is generally recommended to improve the resolution of closely eluting isomers.[3]

Q3: How do I know if my peaks are truly co-eluting?

A3: Visual inspection of the chromatogram for peak asymmetry, such as shoulders or merged peaks, can indicate co-elution.[5][6] However, for definitive confirmation, a mass spectrometry (MS) detector is invaluable. By examining the mass spectra across the peak, you can identify the presence of multiple components. If the mass spectra at the beginning, apex, and end of the peak are not identical, co-elution is likely occurring.[5][6]

Troubleshooting Guide

Problem: My chromatogram shows a single, broad peak where I expect to see multiple isomers of this compound.

This is a classic sign of co-elution. Follow these steps to improve your separation:

Step 1: Optimize the GC Oven Temperature Program

A "scouting gradient" is a good starting point for method development.[7] From there, you can make systematic adjustments. Slower ramp rates increase the time analytes spend interacting with the stationary phase, which can significantly enhance resolution.[3][8]

Example Experimental Protocol: Temperature Program Optimization

  • Initial "Scouting" Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp Rate: 10°C/minute.[7]

    • Final Temperature: 250°C, hold for 5 minutes.

  • Optimized Program for Isomer Resolution:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp Rate: Decrease the ramp rate to 2-5°C/minute in the temperature range where the isomers are expected to elute.[7][8]

    • Final Temperature: 250°C, hold for 5 minutes.

Illustrative Data: Effect of Temperature Ramp Rate on Resolution

Temperature ProgramRamp Rate (°C/min)Hypothetical Retention Time (min) - Isomer 1Hypothetical Retention Time (min) - Isomer 2Hypothetical Resolution (Rs)
Program A1012.5012.580.9
Program B515.2015.351.5
Program C218.8019.102.0

Step 2: Select an Appropriate GC Column

The choice of the stationary phase is the most critical factor in achieving selectivity between isomers.[9]

  • Non-Polar Columns: Columns with a 100% dimethyl polysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1, HP-5ms) separate compounds primarily by their boiling points. While a good starting point, they may not fully resolve isomers with very close boiling points.[10]

  • Intermediate to Polar Columns: For challenging isomer separations, a column with a different selectivity is often required. Columns with a higher percentage of phenyl substitution (e.g., 50% diphenyl/50% dimethyl siloxane) or polar phases like polyethylene (B3416737) glycol (PEG) can provide the necessary resolution based on differences in polarity and other molecular interactions.[11][12]

Illustrative Data: Comparison of Different Stationary Phases

GC Column (Stationary Phase)Selectivity PrincipleExpected Outcome for this compound Isomers
DB-5ms (5% Phenyl-methylpolysiloxane)Primarily boiling pointPartial separation, potential co-elution of some isomers.
DB-WAX (Polyethylene Glycol)PolarityImproved separation due to differences in isomer polarity.
Specialty Phase (e.g., Liquid Crystalline)Molecular shape and sizeHigh selectivity for structural isomers.[13]

Step 3: Optimize Carrier Gas Flow Rate

The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. Every column has an optimal flow rate where peak broadening is minimized. Deviating from this optimum can lead to decreased resolution. Hydrogen often provides better efficiency and allows for faster analysis times.[8]

Methodology for Flow Rate Optimization

  • Set the oven temperature to an isothermal hold at the approximate elution temperature of the isomers.

  • Perform several injections while varying the carrier gas flow rate (or linear velocity) in small increments (e.g., 0.2 mL/min).

  • Plot the resolution between two target isomers against the flow rate to determine the optimal value.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagrams illustrate the logical workflow for addressing co-elution issues.

G A Co-elution Suspected (Broad or Asymmetric Peak) B Confirm with MS Scan Across the Peak A->B C Are Mass Spectra Identical? B->C D Peak is Pure (Consider Other Issues) C->D Yes E Co-elution Confirmed C->E No F Optimize Temperature Program (Slower Ramp Rate) E->F G Resolution Achieved? F->G H Optimize Carrier Gas Flow Rate G->H No L Problem Solved G->L Yes I Resolution Achieved? H->I J Change GC Column (Different Stationary Phase) I->J No I->L Yes K Resolution Achieved? J->K K->L Yes M Contact Technical Support K->M No

Caption: Troubleshooting workflow for resolving co-elution.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization A Define Analytes: This compound & Isomers B Select Initial GC Column (e.g., DB-5ms) A->B C Develop Scouting Temperature Program (e.g., 10°C/min ramp) B->C D Inject Standard & Evaluate Separation C->D E Co-elution Present? D->E F Refine Temperature Program (Slower Ramp / Isothermal Hold) E->F Yes I Final Method Achieved E->I No F->D G Adjust Carrier Gas Flow Rate F->G H Change to a Polar Column (e.g., DB-WAX) G->H H->D

Caption: Experimental workflow for isomer separation.

References

1-Ethyl-3,5-dimethylbenzene degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of 1-Ethyl-3,5-dimethylbenzene, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition. The compound is flammable and its vapors can form explosive mixtures with air.

Q2: What are the primary degradation pathways for this compound?

A2: While specific studies on this compound are limited, its degradation is expected to follow pathways similar to other alkylbenzenes like ethylbenzene (B125841) and xylene. The primary degradation mechanisms are likely to be:

  • Aerobic Biodegradation: In the presence of oxygen, microorganisms in soil and water can degrade the compound. This process typically involves the oxidation of the ethyl and methyl side chains.[1]

  • Anaerobic Biodegradation: In the absence of oxygen, certain bacteria can degrade the compound, though at a slower rate than aerobic degradation.[2][3] This can occur in environments like sediments and groundwater.[1]

  • Photodegradation: In the atmosphere, this compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals.[1]

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation of similar compounds, the initial oxidation products are likely to involve the ethyl and methyl groups. For instance, the ethyl group can be oxidized to form 1-(3,5-dimethylphenyl)ethanone (B73290) or 1-(3,5-dimethylphenyl)ethanol. Further oxidation could lead to ring cleavage and the formation of smaller organic acids.

Q4: How can I monitor the degradation of this compound in my samples?

A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a highly effective technique for monitoring the concentration of this compound and detecting its degradation products. A stability-indicating method using GC can be developed to separate the parent compound from its potential degradants.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Gas Chromatography (GC) Analysis Troubleshooting

Problem: Poor peak shape (tailing or fronting) in the chromatogram.

  • Possible Cause 1: Active sites in the injector or column.

    • Solution: Deactivate the injector liner with a silylation agent. If the column is old, consider replacing it.

  • Possible Cause 2: Incompatible solvent.

    • Solution: Ensure the sample is dissolved in a solvent that is compatible with the GC column's stationary phase.

  • Possible Cause 3: Column contamination.

    • Solution: Bake out the column at a high temperature (below its maximum limit) to remove contaminants.

Problem: Ghost peaks appearing in the chromatogram.

  • Possible Cause 1: Contamination in the syringe or injector.

    • Solution: Clean the syringe thoroughly between injections. Replace the septum and clean the injector liner.

  • Possible Cause 2: Carryover from a previous injection.

    • Solution: Run a blank solvent injection after a concentrated sample to ensure the system is clean.

  • Possible Cause 3: Impure carrier gas.

    • Solution: Use high-purity carrier gas and ensure gas lines are free of leaks.

Problem: Poor resolution between this compound and other components.

  • Possible Cause 1: Suboptimal oven temperature program.

    • Solution: Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.

  • Possible Cause 2: Incorrect carrier gas flow rate.

    • Solution: Set the carrier gas flow rate to the optimal value for the column diameter.

  • Possible Cause 3: Column overloading.

    • Solution: Dilute the sample or use a split injection to reduce the amount of sample introduced to the column.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterRecommendation
Storage Temperature Cool, ambient temperature
Atmosphere Dry, well-ventilated area
Container Tightly sealed, light-resistant container
Incompatible Materials Strong oxidizing agents
Hazards Flammable liquid and vapor

Experimental Protocols

Protocol for GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the linear range of the instrument.

    • If necessary, perform a serial dilution to achieve the desired concentration.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.[4][5][6][7][8]

    • Quantify the compound using a calibration curve prepared from certified reference standards.

    • Identify potential degradation products by searching their mass spectra against a spectral library (e.g., NIST).

Mandatory Visualization

degradation_pathway cluster_main Postulated Aerobic Degradation of this compound This compound This compound 1-(3,5-dimethylphenyl)ethanol 1-(3,5-dimethylphenyl)ethanol This compound->1-(3,5-dimethylphenyl)ethanol Hydroxylation 3,5-Dimethylbenzoic_acid 3,5-Dimethylbenzoic acid This compound->3,5-Dimethylbenzoic_acid Side-chain Oxidation 1-(3,5-dimethylphenyl)ethanone 1-(3,5-dimethylphenyl)ethanone 1-(3,5-dimethylphenyl)ethanol->1-(3,5-dimethylphenyl)ethanone Oxidation Ring_Cleavage_Products Ring Cleavage Products (e.g., smaller organic acids) 1-(3,5-dimethylphenyl)ethanone->Ring_Cleavage_Products 3,5-Dimethylbenzoic_acid->Ring_Cleavage_Products

Caption: Postulated aerobic degradation pathway of this compound.

experimental_workflow cluster_workflow GC-MS Analysis Workflow Sample_Collection Sample Collection and Preparation GC_Separation Gas Chromatographic Separation Sample_Collection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Reporting Reporting Results Data_Analysis->Reporting troubleshooting_guide cluster_troubleshooting Troubleshooting Logic for GC Analysis Start Problem with GC Analysis Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Ghost_Peaks Ghost Peaks Present? Check_Peak_Shape->Check_Ghost_Peaks No Solution_Peak_Shape - Check for active sites - Verify solvent compatibility - Bake out column Check_Peak_Shape->Solution_Peak_Shape Yes Check_Resolution Poor Resolution? Check_Ghost_Peaks->Check_Resolution No Solution_Ghost_Peaks - Clean syringe and injector - Run blank solvent - Check carrier gas purity Check_Ghost_Peaks->Solution_Ghost_Peaks Yes Solution_Resolution - Optimize temperature program - Adjust flow rate - Dilute sample Check_Resolution->Solution_Resolution Yes End Problem Resolved Check_Resolution->End No Solution_Peak_Shape->End Solution_Ghost_Peaks->End Solution_Resolution->End

References

Technical Support Center: Purification of 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethyl-3,5-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can arise from the synthesis process, typically Friedel-Crafts alkylation of m-xylene (B151644) with an ethylating agent. Potential impurities include:

  • Isomers: Other isomers of ethyl-dimethylbenzene, such as 1-Ethyl-2,4-dimethylbenzene and 1-Ethyl-2,3-dimethylbenzene, which have very close boiling points to the target compound.

  • Polysubstituted benzenes: Di- and tri-ethylated xylenes (B1142099) can form as byproducts of the alkylation reaction.[1]

  • Unreacted starting materials: Residual m-xylene or the ethylating agent.

  • Solvent residues: Solvents used in the reaction or workup.

Q2: What is the primary method for purifying this compound?

A2: The primary and most effective method for purifying this compound is fractional distillation . This technique is suitable for separating compounds with close boiling points, such as the isomers of ethyl-dimethylbenzene.

Q3: When is column chromatography recommended for purification?

A3: Column chromatography can be employed as a secondary purification step if fractional distillation does not achieve the desired level of purity, especially for removing isomers with very similar boiling points or other non-volatile impurities.[2] It is particularly useful for small-scale purifications where high purity is critical.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is best determined using Gas Chromatography with a Flame Ionization Detector (GC-FID) . This technique can separate and quantify the target compound and its volatile impurities.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers.

Possible Cause Solution
Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings).
Distillation rate is too fast.Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation is crucial.[3]
Poor insulation of the column.Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[3]

Problem: Bumping or uneven boiling.

Possible Cause Solution
Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
Heating rate is too high.Reduce the heat input to the distillation flask.

Problem: The temperature fluctuates during distillation.

Possible Cause Solution
The mixture contains multiple components with different boiling points.This is expected. Collect fractions over narrow temperature ranges. The temperature should hold steady during the collection of a pure fraction.[3]
The thermometer is incorrectly placed.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Purity Analysis by GC-FID

Problem: Poor peak resolution in the chromatogram.

Possible Cause Solution
Inappropriate GC column.Use a capillary column with a suitable stationary phase for separating aromatic isomers, such as a DB-5MS or equivalent.[4]
Incorrect oven temperature program.Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.[5]
Carrier gas flow rate is not optimal.Adjust the carrier gas flow rate to the optimal linear velocity for the column being used.

Experimental Protocols

Fractional Distillation of this compound

This protocol is designed for the purification of crude this compound containing isomeric and other impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir plate

  • Thermometer and adapter

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and boiling chips or a stir bar to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising slowly up the fractionating column.

  • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

  • As the temperature approaches the boiling point of this compound (184 °C), change the receiving flask to collect the main fraction.[6]

  • Collect the fraction that distills over a narrow and stable temperature range (e.g., 183-185 °C).

  • Stop the distillation when the temperature begins to drop or rise significantly, indicating that the main component has distilled.

  • Analyze the purity of the collected fraction using GC-FID.

Quantitative Data for Isomer Separation:

CompoundBoiling Point (°C)
This compound184[6]
1-Ethyl-2,4-dimethylbenzene~187[7]
1-Ethyl-2,3-dimethylbenzene~184.4[8]

Note: The close boiling points of the isomers necessitate a highly efficient fractional distillation setup for successful separation.

Column Chromatography (for high-purity applications)

Materials:

  • Partially purified this compound

  • Silica (B1680970) gel (60-200 mesh)

  • Glass chromatography column

  • Non-polar eluent (e.g., hexane (B92381) or petroleum ether)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the this compound sample in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the non-polar solvent, collecting fractions in separate tubes.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or by GC-FID to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent by rotary evaporation.

Purity Analysis by GC-FID

Typical GC-FID Parameters:

ParameterValue
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Purity_Check1 Purity Analysis (GC-FID) Distillation->Purity_Check1 Impurities Impurities Distillation->Impurities Column_Chromo Column Chromatography Purity_Check1->Column_Chromo Purity Not OK Pure_Product Pure this compound Purity_Check1->Pure_Product Purity OK Purity_Check2 Purity Analysis (GC-FID) Column_Chromo->Purity_Check2 Column_Chromo->Impurities Purity_Check2->Column_Chromo Re-purify Purity_Check2->Pure_Product Purity OK

Caption: Purification workflow for this compound.

TroubleshootingDistillation Start Poor Isomer Separation? CheckRate Is Distillation Rate Slow & Steady? Start->CheckRate CheckColumn Is Column Efficient & Insulated? CheckRate->CheckColumn Yes DecreaseHeat Decrease Heating Rate CheckRate->DecreaseHeat No ImproveColumn Use Longer/Packed/Insulated Column CheckColumn->ImproveColumn No Success Separation Improved CheckColumn->Success Yes DecreaseHeat->CheckRate ImproveColumn->Start

Caption: Troubleshooting logic for fractional distillation.

References

Navigating the NMR Spectrum of 5-Ethyl-m-xylene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NMR spectroscopic analysis of 5-Ethyl-m-xylene. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during the interpretation of ¹H and ¹³C NMR spectra for this compound. Below you will find frequently asked questions, detailed troubleshooting guides, and expected spectral data to ensure accurate and efficient analysis.

Expected NMR Data for 5-Ethyl-m-xylene

A clear understanding of the expected NMR spectrum is fundamental to identifying anomalies. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Ethyl-m-xylene. These values are a reference point for interpreting your experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethyl-m-xylene

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
-CH₃ (Ethyl)~1.25Triplet3H~7.6
-CH₂- (Ethyl)~2.65Quartet2H~7.6
-CH₃ (Methyl x2)~2.30Singlet6H-
Ar-H (H-2, H-6)~6.85Singlet2H-
Ar-H (H-4)~6.80Singlet1H-

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethyl-m-xylene

CarbonChemical Shift (ppm)
-CH₃ (Ethyl)~15.5
-CH₂- (Ethyl)~29.0
-CH₃ (Methyl x2)~21.5
Ar-C (C-2, C-6)~127.0
Ar-C (C-4)~129.5
Ar-C (C-1)~144.0
Ar-C (C-3, C-5)~137.5

Troubleshooting Common NMR Interpretation Issues

This section addresses specific problems you may encounter when analyzing the NMR spectrum of 5-Ethyl-m-xylene.

Frequently Asked Questions (FAQs)

Q1: Why do I see unexpected peaks in my ¹H NMR spectrum?

A1: Unexpected peaks in your spectrum can arise from several sources:

  • Solvent Impurities: Residual protons in deuterated solvents are a common source of extraneous peaks. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm.

  • Water: A broad singlet, typically between 1.5-2.5 ppm in CDCl₃, is indicative of water contamination.[1] To confirm, you can add a drop of D₂O to your sample; the water peak should disappear or significantly diminish.[1]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of other aromatic compounds. Compare the spectrum to that of known starting materials.

  • Grease: Silicon grease from glassware can appear as a broad singlet around 0 ppm.

Q2: The integration of my aromatic signals is not what I expected. What could be the cause?

A2: Inaccurate integration can be due to:

  • Peak Overlap: The aromatic protons of 5-Ethyl-m-xylene are expected to be very close in chemical shift. Poor shimming can broaden these peaks, leading to overlap and inaccurate integration.

  • Phasing Errors: An incorrectly phased spectrum will have a distorted baseline, leading to significant errors in integration. Re-process the spectrum and carefully adjust the phase.

  • Saturation: If the relaxation delay (d1) is too short, signals may not fully relax between scans, leading to lower than expected integrals, especially for quaternary carbons in ¹³C NMR.

Q3: The splitting pattern of the ethyl group is not a clean quartet and triplet. Why?

A3: While a simple first-order analysis predicts a quartet and a triplet, deviations can occur due to:

  • Second-Order Effects: If the chemical shift difference between the -CH₂- and -CH₃ protons (in Hz) is not significantly larger than their coupling constant, second-order effects (roofing) can be observed. The inner peaks of the multiplets will be enhanced, and the outer peaks will be diminished.

  • Poor Magnetic Field Homogeneity (Shimming): Poor shimming can lead to broadened peaks, which can obscure the fine structure of the multiplets.[1]

Experimental Protocols

To obtain a high-quality NMR spectrum of 5-Ethyl-m-xylene, follow this general protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of your purified 5-Ethyl-m-xylene in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

  • Acquisition Parameters (¹H NMR):

    • Spectral Width (sw): Typically -2 to 12 ppm.

    • Number of Scans (ns): 8 to 16 scans for a moderately concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (at): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to achieve a flat baseline.

    • Reference the spectrum. If using CDCl₃, the residual solvent peak is at 7.26 ppm. If using TMS, its peak is at 0 ppm.

    • Integrate the signals.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR spectral issues.

NMR_Troubleshooting cluster_start cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_solutions Potential Solutions Start Start: Raw NMR Spectrum Phasing Check Phasing Start->Phasing Referencing Check Referencing Phasing->Referencing Baseline Check Baseline Referencing->Baseline UnexpectedPeaks Unexpected Peaks? Baseline->UnexpectedPeaks IntegrationError Incorrect Integration? Baseline->IntegrationError SplittingError Incorrect Splitting? Baseline->SplittingError BroadPeaks Broad Peaks? Baseline->BroadPeaks CheckImpurities Identify Impurities (Solvent, Water, etc.) UnexpectedPeaks->CheckImpurities ReProcess Re-process Data (Phasing, Baseline Correction) IntegrationError->ReProcess ReShim Improve Shimming SplittingError->ReShim BroadPeaks->ReShim CheckConcentration Adjust Sample Concentration BroadPeaks->CheckConcentration FinalSpectrum Final Interpreted Spectrum CheckImpurities->FinalSpectrum ReProcess->FinalSpectrum ReShim->FinalSpectrum CheckConcentration->FinalSpectrum

Caption: A logical workflow for troubleshooting common NMR spectrum interpretation issues.

References

Technical Support Center: Enhancing Resolution in HPLC Analysis of Alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of alkylbenzenes.

Troubleshooting Guide

Q1: What are the initial steps to take when experiencing poor resolution between alkylbenzene peaks?

When you encounter poor resolution, a systematic approach is crucial. Start by verifying the system's basic parameters and consumables.

  • Check System Suitability: Ensure your system passes its standard performance qualifications. This includes checking for pressure fluctuations, pump performance, and detector noise.

  • Confirm Column Health: Inspect your column's performance records. If the column is old or has been used extensively, its efficiency may be compromised. Consider flushing it or replacing it if necessary.

  • Verify Mobile Phase Preparation: Incorrect mobile phase composition is a common source of resolution problems. Double-check the preparation procedure, ensuring accurate solvent ratios and complete degassing.

  • Inspect Sample Preparation: Ensure the sample is fully dissolved in the mobile phase and free of particulates that could clog the column.

Q2: My alkylbenzene peaks are co-eluting or have very poor separation. How can I improve this?

Improving the separation between closely eluting peaks, a common issue with structurally similar alkylbenzenes, often requires adjustments to the mobile phase or the stationary phase.

  • Optimize Mobile Phase Strength: For reversed-phase HPLC, which is commonly used for alkylbenzenes, decreasing the amount of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and can improve resolution between early eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-solute interactions.

  • Adjust Mobile Phase pH: While alkylbenzenes are neutral compounds, adjusting the pH can be relevant if there are ionizable impurities or if using a silica-based column near its stability limits.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step. A column with a different stationary phase chemistry (e.g., C18 to a Phenyl-Hexyl) can provide different selectivities. Longer columns or columns with smaller particle sizes generally offer higher efficiency and better resolution.

Q3: I'm observing peak tailing with my alkylbenzene standards. What is the likely cause and how can I fix it?

Peak tailing in the analysis of neutral compounds like alkylbenzenes often points to issues with the column or flow path.

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause tailing. This can occur if active sites, such as exposed silanols on a silica-based column, are present. Using a well-end-capped column or adding a competitive base to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing. Ensure all connections are made with minimal dead volume.

  • Column Contamination: Adsorbed contaminants on the column can interfere with the chromatography. A thorough column wash with a strong solvent is recommended.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the resolution of alkylbenzenes?

Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer.

  • Increased Temperature: Generally, higher temperatures (e.g., 40-60 °C) decrease the mobile phase viscosity, which can lead to sharper peaks and sometimes improved resolution due to better column efficiency. However, it will also decrease retention times, which might reduce resolution for some peak pairs.

  • Temperature Control: Maintaining a stable column temperature is critical for reproducible retention times and resolution.

Q2: Can I use a gradient elution for alkylbenzene analysis?

Yes, a gradient elution can be very effective, especially for samples containing a wide range of alkylbenzenes with different chain lengths. A gradient from a weaker mobile phase (more water) to a stronger one (more organic solvent) will allow for the elution of more retained, longer-chain alkylbenzenes in a reasonable time while maintaining good resolution for the earlier eluting, shorter-chain compounds.

Q3: What is the most common stationary phase for alkylbenzene analysis?

The most common stationary phase for separating alkylbenzenes is C18 (octadecylsilane) due to its hydrophobicity, which provides good retention and selectivity for these nonpolar compounds. Other phases like C8 or Phenyl-Hexyl can also be used to achieve different selectivities.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor resolution in the HPLC analysis of alkylbenzenes.

G cluster_0 Troubleshooting Poor Resolution in Alkylbenzene HPLC Analysis start Start: Poor Resolution Observed check_basics 1. Check Basic System Parameters (Pressure, Leaks, Mobile Phase) start->check_basics optimize_mp 2. Optimize Mobile Phase (Adjust Organic Solvent %) check_basics->optimize_mp Basics OK end End check_basics->end Issue Found & Fixed change_solvent 3. Change Organic Modifier (e.g., Acetonitrile to Methanol) optimize_mp->change_solvent No Improvement resolution_ok Resolution Acceptable optimize_mp->resolution_ok Resolution Improved check_column 4. Evaluate Column (Age, Performance, Contamination) change_solvent->check_column No Improvement change_solvent->resolution_ok Resolution Improved change_column 5. Change Column (Different Stationary Phase or Dimensions) check_column->change_column Column Suspect check_column->end Column OK, Re-evaluate change_column->resolution_ok Resolution Improved change_column->end No Improvement, Consult Expert resolution_ok->end

Caption: A flowchart for systematically troubleshooting poor resolution in HPLC.

Quantitative Data Summary

The following table summarizes the effect of different HPLC conditions on the resolution of a standard mixture of alkylbenzenes (Benzene, Toluene, Ethylbenzene (B125841), and Xylene).

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40)Acetonitrile:Water (50:50)Methanol:Water (70:30)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Temperature 30 °C40 °C30 °C
Resolution (Toluene/Ethylbenzene) 1.82.52.1
Analysis Time 12 min15 min10 min

Detailed Experimental Protocol

Objective: To achieve baseline separation of a standard mixture of benzene, toluene, ethylbenzene, and p-xylene (B151628) using reversed-phase HPLC.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Reference standards of Benzene, Toluene, Ethylbenzene, and p-Xylene

  • C18 HPLC column (e.g., 5 µm particle size, 4.6 mm ID x 150 mm length)

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Mobile Phase: Acetonitrile:Water (55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Mobile Phase Preparation:

    • Measure 550 mL of HPLC-grade acetonitrile and 450 mL of HPLC-grade water.

    • Combine the solvents in a suitable reservoir.

    • Degas the mobile phase using vacuum filtration or sonication for 15 minutes.

  • Standard Solution Preparation:

    • Prepare a stock solution of each alkylbenzene standard at a concentration of 1000 µg/mL in acetonitrile.

    • Prepare a working standard mixture by diluting the stock solutions to a final concentration of 10 µg/mL for each analyte in the mobile phase.

  • System Equilibration:

    • Install the C18 column.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column by running the mobile phase through the system at the set flow rate and temperature for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the working standard mixture.

    • Record the chromatogram for a sufficient time to allow all peaks to elute (approximately 15 minutes).

    • Identify the peaks based on the retention times of individual standard injections.

    • Calculate the resolution between critical peak pairs (e.g., ethylbenzene and p-xylene) using the standard formula: Rs = 2(tR2 - tR1) / (w1 + w2). A resolution of ≥ 1.5 is generally considered baseline separation.

4. Expected Results:

Under these conditions, the alkylbenzenes should elute in order of increasing hydrophobicity (and boiling point): Benzene, Toluene, Ethylbenzene, and p-Xylene. All peaks should be well-resolved with good symmetry.

Preventing polymerization of 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted polymerization of 1-Ethyl-3,5-dimethylbenzene during experiments, storage, and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample has become viscous and discolored. What is happening?

A1: Increased viscosity, discoloration, or the formation of precipitates are potential indicators of unwanted polymerization or degradation. While this compound lacks a vinyl group, making it less susceptible to polymerization than monomers like styrene (B11656), it can still undergo undesired reactions under certain conditions. The primary triggers for such reactions include:

  • Heat: Elevated temperatures, especially during processes like distillation, can initiate thermal degradation and polymerization-like reactions.[1][2] Styrene, a related compound, undergoes thermal polymerization at temperatures above 100°C.[1][3]

  • Oxidation: Prolonged exposure to air (oxygen) can lead to the formation of peroxides, which are potent radical initiators.[4][5]

  • Light: UV light can provide the energy to initiate free radical reactions.[2]

  • Contaminants: The presence of impurities that can act as radical or cationic initiators (e.g., peroxides, strong acids, metal salts) can trigger polymerization.[5][6]

Q2: What are the main differences between a polymerization inhibitor and a retarder?

A2: Both are used to control unwanted polymerization, but they function differently. A true inhibitor provides a distinct induction period during which no significant polymerization occurs until the inhibitor is completely consumed.[4][5] A retarder , on the other hand, slows down the rate of polymerization but does not offer a complete induction period.[1][5] In many industrial settings, a combination of both is used to ensure safety and optimal performance.[1]

Q3: What are the best practices for storing this compound to ensure its stability?

A3: To minimize the risk of polymerization and degradation during storage, it is crucial to control the environmental conditions. The recommended storage practices are designed to protect the compound from initiators like heat, light, and oxygen.

Q4: Which polymerization inhibitors are effective for aromatic hydrocarbons like this compound?

Q5: Is it necessary to remove the inhibitor from this compound before using it in a reaction?

A5: Generally, yes. Inhibitors are designed to prevent polymerization by scavenging reactive species, which means they can interfere with or be consumed during many chemical reactions, potentially leading to lower yields or undesired side products.[5] Therefore, it is standard practice to remove the storage inhibitor immediately before use.

Q6: What is the proper procedure for removing a polymerization inhibitor?

A6: The method for inhibitor removal depends on the type of inhibitor used.

  • Phenolic Inhibitors (e.g., TBC, BHT): These are acidic and can be removed by washing the organic solution with an aqueous base, such as 1-5% sodium hydroxide (B78521) (NaOH). This is followed by washing with water to remove residual base, and then drying the organic layer with an anhydrous salt like magnesium sulfate.

  • Column Chromatography: A highly effective and common method is to pass the compound through a short column of activated alumina (B75360). The polar inhibitor is adsorbed onto the alumina, while the non-polar this compound elutes.[2] This method is detailed in the Experimental Protocols section.

Data Presentation

Table 1: Common Inhibitors for Aromatic Hydrocarbons
InhibitorChemical NameTypical ConcentrationMechanism of Action
TBC 4-tert-Butylcatechol10-50 ppmRadical scavenger; requires oxygen to be effective.[4]
BHT Butylated hydroxytoluene10-200 ppmPhenolic antioxidant that acts as a radical scavenger.[7]
MEHQ 4-Methoxyphenol10-50 ppmHydroxy-group-bearing inhibitor, acts as a radical scavenger.[1]
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl50-200 ppmStable nitroxide radical that terminates propagating chains.[6][7]
Table 2: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of thermal polymerization and degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and the formation of peroxide initiators.[4]
Light Exposure Amber glass or opaque containerProtects from UV light, which can initiate radical polymerization.[2]
Container Tightly sealed, clean, dry glass bottlePrevents contamination and moisture ingress.
Inhibitor Addition of an appropriate inhibitor (see Table 1)Provides chemical stabilization against spontaneous polymerization.[1]

Experimental Protocols

Protocol 1: Removal of Inhibitor via Activated Alumina Column

This protocol describes the removal of phenolic inhibitors like TBC from this compound.

Materials:

  • This compound containing inhibitor

  • Activated basic or neutral alumina

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Elution solvent (e.g., hexane (B92381) or toluene)

  • Collection flask

Procedure:

  • Column Preparation: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool at the bottom of the column to support the stationary phase.

  • Packing the Column: Add the activated alumina to the column to a height of approximately 10-15 cm. Gently tap the side of the column to ensure even packing.

  • Pre-wetting: Add a layer of sand on top of the alumina. Pre-wet the column with the chosen elution solvent, allowing it to drain until the solvent level reaches the top of the sand.

  • Loading the Sample: Carefully add the this compound to the top of the column.

  • Elution: Open the stopcock and begin collecting the eluent. The purified, inhibitor-free product will pass through the column while the polar inhibitor is retained on the alumina.

  • Collection: Collect the purified product in a clean, dry flask.

  • Usage: Use the purified monomer immediately, as it is no longer stabilized.[5]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Unwanted Polymerization start Unwanted Polymerization Detected (Viscosity, Color Change, Precipitate) check_temp Was the material exposed to high temperatures? start->check_temp check_air Was the material exposed to air/oxygen? check_temp->check_air No sol_temp Solution: - Reduce reaction/distillation temperature. - Ensure proper cooling during storage. check_temp->sol_temp Yes check_light Was the material exposed to light? check_air->check_light No sol_air Solution: - Store under an inert atmosphere (N2, Ar). - Use degassed solvents for reactions. check_air->sol_air Yes check_contaminants Are contaminants or initiators present? check_light->check_contaminants No sol_light Solution: - Store in an amber or opaque container. - Protect reaction setup from light. check_light->sol_light Yes sol_contaminants Solution: - Purify starting material. - Ensure reagents are free of peroxides. - Use fresh, purified inhibitor. check_contaminants->sol_contaminants Yes

Caption: Troubleshooting workflow for identifying and resolving the cause of unwanted polymerization.

InhibitorLogic Inhibitor Management Logic start Need to use This compound check_inhibitor Does the intended reaction tolerate the inhibitor? start->check_inhibitor use_directly Proceed with Reaction (Use as is) check_inhibitor->use_directly Yes remove_inhibitor Inhibitor must be removed prior to use check_inhibitor->remove_inhibitor No protocol_alumina Protocol: Pass through activated alumina column remove_inhibitor->protocol_alumina Preferred Method protocol_wash Protocol: Perform aqueous base wash remove_inhibitor->protocol_wash Alternative for Phenolic Inhibitors use_immediately Use purified material immediately protocol_alumina->use_immediately protocol_wash->use_immediately

Caption: Decision-making process for handling inhibitors before an experiment.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Ethyl-3,5-dimethylbenzene and 1,2,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-Ethyl-3,5-dimethylbenzene and 1,2,4-trimethylbenzene (B165218). The information presented herein is curated to assist researchers in predicting reaction outcomes and designing synthetic strategies involving these aromatic hydrocarbons.

Introduction

This compound (also known as 5-ethyl-m-xylene) and 1,2,4-trimethylbenzene (also known as pseudocumene) are substituted aromatic hydrocarbons with the same molecular formula (C₁₀H₁₄) but different arrangements of their alkyl substituents. This structural difference significantly influences their reactivity in various chemical transformations, most notably in electrophilic aromatic substitution (EAS) and oxidation reactions. Alkyl groups are known to be activating and ortho-, para-directing in EAS due to their electron-donating inductive and hyperconjugation effects. The cumulative effect of multiple alkyl groups determines the overall reactivity and regioselectivity of the aromatic ring.

Electrophilic Aromatic Substitution: A Reactivity Comparison

The electron-donating nature of alkyl groups increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. The more alkyl groups present, the more activated the ring becomes.

Nitration

Nitration is a classic example of electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺).

Predicted Relative Reactivity:

Based on the principles of electrophilic aromatic substitution, the reactivity of alkylbenzenes towards nitration increases with the number of activating alkyl groups. Therefore, it is predicted that both this compound and 1,2,4-trimethylbenzene are significantly more reactive than benzene or toluene.

Between the two, 1,2,4-trimethylbenzene is expected to be more reactive than this compound. This is because the three methyl groups in 1,2,4-trimethylbenzene provide a slightly greater cumulative electron-donating effect compared to the one ethyl and two methyl groups in this compound. While an ethyl group is slightly more activating than a methyl group, the presence of three activating groups in 1,2,4-trimethylbenzene likely leads to a higher overall electron density in the ring.

Table 1: Predicted Relative Rates of Nitration Compared to Benzene

CompoundSubstituentsPredicted Relative Rate of Nitration (vs. Benzene = 1)
Benzene-1
Toluene1 x -CH₃~25[1]
This compound1 x -CH₂CH₃, 2 x -CH₃> 25 (Estimated)
1,2,4-trimethylbenzene3 x -CH₃> 25 (Estimated, likely higher than this compound)

Halogenation

Halogenation, such as bromination, involves the substitution of a hydrogen atom on the aromatic ring with a halogen. This reaction is typically catalyzed by a Lewis acid, such as FeBr₃ for bromination.

Predicted Relative Reactivity:

Similar to nitration, the rate of halogenation is enhanced by the presence of activating alkyl groups. Therefore, both this compound and 1,2,4-trimethylbenzene will undergo halogenation much more readily than benzene.

Following the same logic as for nitration, 1,2,4-trimethylbenzene is predicted to be more reactive towards halogenation than this compound due to the greater number of activating methyl groups.

Table 2: Predicted Relative Rates of Bromination Compared to Benzene

CompoundSubstituentsPredicted Relative Rate of Bromination (vs. Benzene = 1)
Benzene-1
Toluene1 x -CH₃605[2]
This compound1 x -CH₂CH₃, 2 x -CH₃> 605 (Estimated)
1,2,4-trimethylbenzene3 x -CH₃> 605 (Estimated, likely higher than this compound)

Oxidation

The alkyl side chains of benzene derivatives can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating.[3][4] A benzylic hydrogen is required for this reaction to proceed.

Reactivity and Products:

Both this compound and 1,2,4-trimethylbenzene possess benzylic hydrogens on all their alkyl substituents and will therefore be oxidized by hot, alkaline KMnO₄ followed by acidification.

  • This compound will be oxidized to 5-ethylisophthalic acid .

  • 1,2,4-trimethylbenzene will be oxidized to trimellitic acid (1,2,4-benzenetricarboxylic acid).

Experimental Protocols

Nitration of 1,2,4-Trimethylbenzene (Pseudocumene)

This protocol is adapted from the nitration of mesitylene.[5]

Materials:

  • 1,2,4-Trimethylbenzene

  • Acetic anhydride

  • Fuming nitric acid (d=1.51)

  • Glacial acetic acid

  • Ice

  • Sodium hydroxide (B78521) solution (10-15%)

  • Ether

  • Methyl alcohol

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1,2,4-trimethylbenzene and acetic anhydride.

  • Cool the flask in an ice-water bath to below 10°C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to a solution of glacial acetic acid and acetic anhydride, keeping the temperature below 20°C.

  • Add the nitrating mixture dropwise to the stirred 1,2,4-trimethylbenzene solution over a period of 40 minutes, maintaining the reaction temperature between 15°C and 20°C.

  • After the addition is complete, continue stirring for an additional hour.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Separate the oily layer of the nitro product. Extract the aqueous layer with ether.

  • Combine the organic layers and wash with a 10-15% sodium hydroxide solution until the aqueous layer is alkaline.

  • Distill off the ether. The residue can be purified by steam distillation or recrystallization from methyl alcohol.

Halogenation (Bromination) of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • Sodium thiosulfate (B1220275) solution

Procedure:

  • In a round-bottomed flask protected from light and fitted with a dropping funnel and a gas trap, dissolve this compound in the inert solvent.

  • Add the catalyst (FeBr₃ or iron filings).

  • From the dropping funnel, add a solution of bromine in the same solvent dropwise with stirring at room temperature.

  • Continue stirring until the bromine color disappears.

  • Wash the reaction mixture with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent by distillation to obtain the crude brominated product, which can be purified by fractional distillation or chromatography.

Oxidation of 1,2,4-Trimethylbenzene with KMnO₄

This protocol is adapted from the oxidation of xylenes.[6]

Materials:

  • 1,2,4-Trimethylbenzene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, add a solution of NaOH or KOH in water.

  • Heat the solution and add KMnO₄ in portions with stirring.

  • Add 1,2,4-trimethylbenzene to the hot permanganate solution.

  • Reflux the mixture with vigorous stirring for several hours until the purple color of the permanganate has disappeared, indicating the formation of manganese dioxide (MnO₂).

  • Cool the reaction mixture and filter off the MnO₂.

  • Cool the filtrate in an ice bath and carefully acidify with H₂SO₄ or HCl.

  • The product, trimellitic acid, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

Visualizations

Electrophilic_Aromatic_Substitution_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Analysis Aromatic Aromatic Substrate (this compound or 1,2,4-trimethylbenzene) Attack Nucleophilic Attack by Aromatic Ring Aromatic->Attack Electrophile_Source Electrophile Source (e.g., HNO₃, Br₂) Generate_E Generation of Electrophile (E⁺) Electrophile_Source->Generate_E Activation Catalyst Catalyst (e.g., H₂SO₄, FeBr₃) Catalyst->Generate_E Generate_E->Attack Sigma_Complex Formation of Sigma Complex (Arenium Ion) Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Substituted Aromatic Product Deprotonation->Product Analysis Purification and Analysis (e.g., Distillation, Chromatography, Spectroscopy) Product->Analysis

Caption: General workflow for electrophilic aromatic substitution.

Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction & Workup cluster_products Product Isolation Alkylbenzene Alkylbenzene (this compound or 1,2,4-trimethylbenzene) Oxidation Oxidation of Alkyl Side Chains (Reflux) Alkylbenzene->Oxidation Oxidant Oxidizing Agent (KMnO₄) Oxidant->Oxidation Base Base (NaOH or KOH) Base->Oxidation Filtration Filtration of MnO₂ Oxidation->Filtration Acidification Acidification of Filtrate Filtration->Acidification Precipitation Precipitation of Carboxylic Acid Acidification->Precipitation Isolation Isolation and Purification (Filtration, Washing, Drying) Precipitation->Isolation Reactivity_Comparison cluster_compounds Compounds cluster_reactivity Predicted Reactivity in Electrophilic Aromatic Substitution EMB This compound Low Lower Reactivity EMB->Low TMB 1,2,4-trimethylbenzene High Higher Reactivity TMB->High

References

A Researcher's Guide to Selecting the Optimal GC Column for 5-Ethyl-m-xylene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the accurate analysis of aromatic isomers like 5-Ethyl-m-xylene is critical. Gas chromatography (GC) is the premier technique for this purpose, with the choice of GC column being the most crucial factor for achieving successful separation. This guide provides a comprehensive comparison of GC columns suitable for 5-Ethyl-m-xylene analysis, supported by experimental data and detailed methodologies to aid in your selection process.

The separation of C8 and C9 aromatic isomers, including 5-Ethyl-m-xylene, presents a significant analytical challenge due to their similar boiling points and polarities. The selection of a GC column with the appropriate stationary phase is paramount to resolving these closely related compounds. This guide will explore the performance of non-polar, mid-polar, and polar columns for this application.

Comparative Analysis of GC Column Performance

The choice of stationary phase dictates the separation mechanism and, consequently, the elution order of aromatic isomers. Non-polar columns primarily separate based on boiling point, while polar columns provide separation based on differences in polarity and specific interactions with the stationary phase.

Table 1: Comparison of Common GC Columns for Aromatic Isomer Analysis

Stationary Phase TypeCommon Commercial ColumnsPrinciple of SeparationElution Order of C8 Aromatics (General)Suitability for 5-Ethyl-m-xylene
Non-Polar DB-1, HP-1, HP-5, Rxi-5msBoiling pointEthylbenzene, p-Xylene, m-Xylene, o-XyleneGood general-purpose choice, but may co-elute with other C9 aromatics.
Mid-Polar DB-624, BP-624Polarity (dipole-dipole interactions)Varies depending on specific phase and analytes.Can offer alternative selectivity to non-polar columns, potentially resolving 5-Ethyl-m-xylene from interferents.
Polar DB-WAX, HP-INNOWax, Supelcowax 10Polarity (hydrogen bonding, dipole-dipole)Ethylbenzene, p-Xylene, m-Xylene, o-XyleneExcellent for separating xylene isomers and can provide good resolution for ethyl-substituted xylenes.
Specialty CP-Chirasil-DEX CB, Bentone-containing columnsShape selectivity, specific interactionsCan resolve challenging isomer pairs like m- and p-xylene.May offer high selectivity for specific isomer separations involving 5-Ethyl-m-xylene.

Table 2: Retention Data for C8 Aromatics on Different Stationary Phases

CompoundBoiling Point (°C)Retention Index (Non-Polar DB-5)[1]Retention Index (Polar DB-WAX)
Ethylbenzene136.2855~1080
p-Xylene138.4865~1100
m-Xylene139.1866~1110
o-Xylene144.4885~1150
5-Ethyl-m-xylene 161.3 ~950-970 (Estimated) ~1250-1300 (Estimated)

Note: Retention indices for 5-Ethyl-m-xylene are estimated based on its boiling point and structural similarity to C8 aromatics. Actual values may vary depending on the specific column and analytical conditions.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and comparable results. Below are representative methodologies for the analysis of 5-Ethyl-m-xylene on different types of GC columns.

Protocol 1: Analysis on a Non-Polar Column (e.g., DB-5ms)
  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless inlet at 250°C, split ratio 50:1.

  • Oven Program: 40°C (hold for 5 min), ramp at 10°C/min to 320°C (hold for 8 min).[1]

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration.

Protocol 2: Analysis on a Polar Column (e.g., DB-WAX)
  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness DB-WAX or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless inlet at 250°C, split ratio 50:1.

  • Oven Program: 50°C (hold for 2 min), ramp at 8°C/min to 220°C (hold for 5 min).

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., pentane or hexane) to an appropriate concentration.

Visualization of the GC Column Selection Workflow

The process of selecting the optimal GC column for a specific analysis involves a series of logical steps. The following diagram illustrates a typical workflow for choosing a column for 5-Ethyl-m-xylene analysis.

GC_Column_Selection_Workflow cluster_start Start cluster_assessment Analyte & Matrix Assessment cluster_selection Column Selection Criteria cluster_optimization Method Development & Optimization cluster_validation Performance Validation start Define Analytical Goal: Analyze 5-Ethyl-m-xylene node1 Identify Key Properties: - Boiling Point (~161°C) - Aromatic Hydrocarbon (C9) - Potential Isomeric Interferences start->node1 node2 Consider Sample Matrix: - Purity Analysis - Complex Mixture (e.g., solvents, raw materials) node1->node2 node3 Select Stationary Phase Polarity node2->node3 node4a Non-Polar (e.g., DB-1, HP-5) Separation by Boiling Point node3->node4a General Screening node4b Mid-Polar (e.g., DB-624) Alternative Selectivity node3->node4b Complex Matrix node4c Polar (e.g., DB-WAX) Separation by Polarity node3->node4c Isomer Separation node5 Determine Column Dimensions: - Length (e.g., 30m) - I.D. (e.g., 0.25mm) - Film Thickness (e.g., 0.25µm) node4a->node5 node4b->node5 node4c->node5 node6 Optimize GC Parameters: - Temperature Program - Carrier Gas Flow Rate - Injection Parameters node5->node6 node7 Evaluate Performance: - Resolution - Peak Shape - Reproducibility node6->node7 node8a Acceptable Performance node7->node8a Yes node8b Unacceptable Performance (Re-evaluate Selection) node7->node8b No node8b->node3

Caption: Workflow for selecting a suitable GC column for 5-Ethyl-m-xylene analysis.

By carefully considering the properties of 5-Ethyl-m-xylene and potential interferences, and by systematically evaluating different column types and optimizing analytical conditions, researchers can achieve accurate and reliable results for this and other aromatic compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Ethyl-3,5-dimethylbenzene, a key intermediate in various chemical syntheses. The objective is to offer researchers, scientists, and drug development professionals a detailed framework for selecting and validating appropriate analytical techniques, ensuring data integrity and regulatory compliance. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline for the validation of analytical procedures.[1][2][3][4][5]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] For this compound, this is crucial for ensuring the quality and purity of the compound in research and manufacturing. The core validation parameters as stipulated by ICH Q2(R1) are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][5]

Comparative Analytical Techniques

Two primary analytical techniques are commonly employed for the analysis of volatile aromatic hydrocarbons like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For this compound, GC provides excellent separation from its isomers and potential impurities, while MS offers definitive identification based on the mass spectrum.[7] The NIST WebBook provides mass spectral data for this compound that can be used for library matching.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for volatile compounds, reverse-phase HPLC can also be a suitable method, particularly for non-volatile impurities or when derivatization is employed.[10] A method for analyzing 1,3-Dimethyl-5-ethylbenzene using a C18 column with a mobile phase of acetonitrile (B52724) and water has been described.[10]

Data Presentation: A Comparative Summary

The following tables summarize hypothetical but realistic performance data for the validation of GC-MS and HPLC methods for the analysis of this compound.

Table 1: Comparison of Linearity, LOD, and LOQ

ParameterGC-MS MethodHPLC Method
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 0.1 - 1001 - 500
LOD (µg/mL) 0.030.3
LOQ (µg/mL) 0.11

Table 2: Comparison of Accuracy and Precision

ParameterGC-MS MethodHPLC Method
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%

Table 3: Robustness Study

Parameter VariedGC-MS (Peak Area % Change)HPLC (Peak Area % Change)
Column Temperature (± 2°C) < 2.0%< 2.5%
Flow Rate (± 5%) < 3.0%< 4.0%
Mobile Phase Composition (± 2%) N/A< 3.5%
Injection Volume (± 10%) < 1.5%< 2.0%

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of any analytical method.

GC-MS Method Protocol

Objective: To quantify this compound and separate it from potential impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: 40-300 m/z.

  • Standard Preparation: Prepare a stock solution of this compound (CAS No: 934-74-7) in methanol (B129727).[11][12] Perform serial dilutions to create calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound in methanol to fall within the calibration range.

HPLC Method Protocol

Objective: To quantify this compound, particularly in the presence of non-volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Perform serial dilutions to create calibration standards ranging from 1 to 500 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to fall within the calibration range.

Mandatory Visualizations

Diagrams illustrating the logical flow of the validation process and the experimental workflows provide a clear and concise overview.

Analytical_Method_Validation_Workflow A Define Analytical Method Requirements B Select Analytical Technique (e.g., GC-MS, HPLC) A->B C Method Development and Optimization B->C D Perform Method Validation C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability, Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Documentation and Reporting E->K F->K G->K H->K I->K J->K L Method Implementation K->L

Caption: Workflow for Analytical Method Validation.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation A Weigh/Measure Sample B Dilute with appropriate solvent A->B D Inject into GC-MS or HPLC B->D C Prepare Calibration Standards C->D E Chromatographic Separation D->E F Detection (MS or UV) E->F G Peak Integration & Identification F->G H Construct Calibration Curve G->H I Calculate Analyte Concentration H->I J Assess Validation Parameters I->J

Caption: General Experimental Workflow.

Conclusion

Both GC-MS and HPLC are viable techniques for the analytical method validation of this compound. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration range, the nature of potential impurities, and the available instrumentation. GC-MS generally offers higher sensitivity and specificity for this volatile analyte. A thorough validation following the ICH Q2(R1) guidelines is imperative to ensure the reliability and accuracy of the analytical data generated.

References

A Comparative Guide to 5-Ethyl-m-xylene and Other C10H14 Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Catalytic Performance, and Toxicological Profiles of C10H14 Aromatic Isomers

For researchers, scientists, and professionals in drug development and chemical synthesis, the selection of an appropriate aromatic hydrocarbon isomer is critical for optimizing reaction outcomes, product performance, and ensuring safety. The C10H14 molecular formula encompasses a diverse group of aromatic isomers, each with unique structural and physicochemical properties that dictate their utility. This guide provides a comprehensive comparison of 5-Ethyl-m-xylene against other key C10H14 isomers, including butylbenzenes, cymenes, diethylbenzenes, and tetramethylbenzenes. The information presented is supported by experimental data to facilitate informed decision-making in research and development.

Structural and Physicochemical Comparison

The C10H14 isomers, while sharing the same molecular weight, exhibit significant variations in their physical properties such as boiling point, melting point, density, and flash point. These differences are primarily attributable to the nature and substitution pattern of the alkyl groups on the benzene (B151609) ring. Increased branching in the alkyl substituent generally leads to a lower boiling point. The symmetry of the molecule also plays a crucial role, particularly in determining the melting point; for instance, the highly symmetrical 1,2,4,5-tetramethylbenzene (B166113) (durene) has an unusually high melting point for its molecular weight.[1]

Below is a summary of the key physicochemical properties of 5-Ethyl-m-xylene and a selection of other C10H14 isomers.

Isomer ClassSpecific IsomerIUPAC NameMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Flash Point (°C)
Ethylxylene 5-Ethyl-m-xylene 1-Ethyl-3,5-dimethylbenzene 134.22 184 -84 0.870 38 [2]
Butylbenzenen-Butylbenzene1-Phenylbutane134.22183.3-87.90.86059[3][4][5]
sec-Butylbenzene(Butan-2-yl)benzene134.22173.5-82.70.85852[6]
Isobutylbenzene1-Isobutyl-4-methylbenzene134.22170-510.85055
tert-Butylbenzene(1,1-Dimethylethyl)benzene134.22169-580.86744
Cymeneo-Cymene1-Isopropyl-2-methylbenzene134.22178-71.50.87751[7][8]
m-Cymene1-Isopropyl-3-methylbenzene134.22175.1-63.70.86249[7]
p-Cymene1-Isopropyl-4-methylbenzene134.22177-680.85747[9][10]
Diethylbenzeneo-Diethylbenzene1,2-Diethylbenzene134.22184-31.20.88057[11]
m-Diethylbenzene1,3-Diethylbenzene134.22181.1-83.90.86056[12]
p-Diethylbenzene1,4-Diethylbenzene134.22183-42.80.86257[13]
TetramethylbenzenePrehnitene1,2,3,4-Tetramethylbenzene134.22205-6.20.90573
Isodurene1,2,3,5-Tetramethylbenzene134.22198-23.70.89063[14][15]
Durene1,2,4,5-Tetramethylbenzene134.2219279.20.86873[1]

Performance Comparison

The performance of C10H14 isomers varies significantly across different applications, including catalytic reactions, use as fuel additives, and their biological activity.

Catalytic Performance

In the realm of petrochemicals, C10H14 isomers are important components in processes like catalytic reforming and isomerization. The structure of an isomer influences its reactivity and the selectivity of the products formed. For instance, in xylene isomerization processes, which aim to maximize the production of the commercially valuable p-xylene, other C10H14 isomers can be formed as byproducts. 5-Ethyl-m-xylene is often noted as a thermodynamically favored isomer in such reactions; however, its formation can be sterically hindered depending on the catalyst used.

The reactivity of alkylbenzenes in electrophilic aromatic substitution is influenced by the electron-donating nature of the alkyl groups. Generally, isomers with more alkyl substituents or less steric hindrance around the aromatic ring will exhibit higher reactivity.

Fuel Properties: Octane (B31449) Number
Toxicological Profile

The toxicological properties of C10H14 isomers are of significant concern in both occupational and environmental contexts. In general, these aromatic hydrocarbons can cause irritation to the skin, eyes, and respiratory tract. Long-term exposure may lead to more severe health effects.

A comparative inhalation toxicity study on ethyltoluene isomers in rats and mice revealed that 2-ethyltoluene was the most potent isomer, causing lesions in the nose and liver.[16][17] While this study did not include 5-Ethyl-m-xylene, it highlights that the isomeric structure can significantly impact the toxicological profile. The toxicity of xylene isomers is thought to be similar, though no consistent pattern of differential toxicity has been identified.[15]

Experimental Protocols

Accurate characterization and comparison of C10H14 isomers rely on standardized experimental protocols. Below are methodologies for key analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Quantification

This protocol is a standard method for the separation and identification of volatile organic compounds like C10H14 isomers.

  • Instrumentation : A gas chromatograph equipped with a mass selective detector (GC-MS).

  • Column : A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for the separation of aromatic isomers.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program : A programmed temperature ramp is employed to ensure the separation of isomers with close boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.

  • Injector : Split/splitless injector, typically operated at a temperature of 250°C.

  • Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown isomers or in selected ion monitoring (SIM) mode for higher sensitivity and quantification of target isomers.

  • Sample Preparation : Samples are typically diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection. Internal standards are often added for accurate quantification.[18][19][20][21]

Determination of Research Octane Number (RON)

The Research Octane Number is determined using a standardized single-cylinder engine test.

  • Apparatus : A Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Procedure : The test fuel is run in the CFR engine under standardized conditions (600 rpm). The compression ratio is increased until a standard level of engine knock is detected. This result is then compared to the performance of primary reference fuels (mixtures of iso-octane and n-heptane). The RON of the sample is the percentage by volume of iso-octane in the primary reference fuel that produces the same level of knock.[22][23][24][25][26]

In Vitro Cytotoxicity Assay

The cytotoxicity of C10H14 isomers can be assessed using various in vitro assays, such as the MTT or neutral red uptake assays, with cell lines like the human liver cancer cell line HepG2.

  • Cell Culture : HepG2 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Exposure : Cells are seeded in 96-well plates and allowed to attach. They are then exposed to a range of concentrations of the test isomer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay : After exposure, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the control (unexposed) cells.

  • Data Analysis : The concentration that causes a 50% reduction in cell viability (IC50) is calculated to compare the cytotoxic potential of the different isomers.[27]

Logical Relationships and Workflows

The following diagrams illustrate the structural relationships between the major classes of C10H14 isomers and a general workflow for their analysis.

C10H14_Isomers Structural Classes of C10H14 Aromatic Isomers C10H14 C10H14 Aromatic Isomers Butylbenzenes Butylbenzenes C10H14->Butylbenzenes Cymenes Cymenes C10H14->Cymenes Diethylbenzenes Diethylbenzenes C10H14->Diethylbenzenes Ethylxylenes Ethylxylenes C10H14->Ethylxylenes Tetramethylbenzenes Tetramethylbenzenes C10H14->Tetramethylbenzenes n_butyl n-Butylbenzene Butylbenzenes->n_butyl sec_butyl sec-Butylbenzene Butylbenzenes->sec_butyl iso_butyl Isobutylbenzene Butylbenzenes->iso_butyl tert_butyl tert-Butylbenzene Butylbenzenes->tert_butyl o_cymene o-Cymene Cymenes->o_cymene m_cymene m-Cymene Cymenes->m_cymene p_cymene p-Cymene Cymenes->p_cymene o_diethyl o-Diethylbenzene Diethylbenzenes->o_diethyl m_diethyl m-Diethylbenzene Diethylbenzenes->m_diethyl p_diethyl p-Diethylbenzene Diethylbenzenes->p_diethyl ethyl_m_xylene 5-Ethyl-m-xylene Ethylxylenes->ethyl_m_xylene prehnitene Prehnitene Tetramethylbenzenes->prehnitene isodurene Isodurene Tetramethylbenzenes->isodurene durene Durene Tetramethylbenzenes->durene

Caption: Structural classes of C10H14 aromatic isomers.

Caption: General workflow for C10H14 isomer analysis.

Conclusion

The selection of a C10H14 isomer for a specific research application requires careful consideration of its unique physicochemical properties, reactivity, and toxicological profile. 5-Ethyl-m-xylene, as one of the many isomers, presents a distinct set of characteristics. This guide provides a foundational comparison to aid researchers in their selection process. However, for specific performance-critical applications, it is recommended to consult targeted experimental studies that directly compare the isomers of interest under the relevant conditions. The provided experimental protocols offer a starting point for conducting such comparative analyses in the laboratory.

References

A Comparative Guide to Isomeric Purity Analysis of 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 1-Ethyl-3,5-dimethylbenzene is a critical quality attribute in research, chemical synthesis, and pharmaceutical development. The presence of closely related aromatic isomers can significantly impact reaction kinetics, product yield, and the safety and efficacy of final drug products. This guide provides an objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound, supported by experimental data and detailed protocols.

Introduction to Isomeric Impurities

This compound (CAS No. 934-74-7) is a C10H14 aromatic hydrocarbon.[1][2][3] Its synthesis, typically through Friedel-Crafts alkylation of m-xylene (B151644) with an ethylating agent, can lead to the formation of several structural isomers. These isomeric impurities arise from rearrangements of the alkyl groups on the benzene (B151609) ring and can be broadly categorized as:

  • Other Ethyl-dimethylbenzene isomers: Positional isomers where the ethyl and two methyl groups are arranged differently on the benzene ring (e.g., 1-ethyl-2,3-dimethylbenzene, 1-ethyl-2,4-dimethylbenzene).

  • Trimethylbenzene isomers: Such as 1,2,3-trimethylbenzene, 1,2,4-trimethylbenzene, and 1,3,5-trimethylbenzene (mesitylene).

  • Diethylbenzene isomers: Ortho-, meta-, and para-diethylbenzene.

  • Butylbenzene isomers: Including n-butylbenzene, sec-butylbenzene, tert-butylbenzene, and isobutylbenzene.

The separation of these closely related isomers is challenging due to their similar physicochemical properties, such as boiling points and polarities.[4] This necessitates high-resolution analytical techniques for accurate quantification.

Comparison of Analytical Techniques

Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE) are the primary methods for the isomeric purity analysis of aromatic hydrocarbons. The choice of technique depends on factors such as the required resolution, sensitivity, analysis time, and sample matrix.

Table 1: Performance Comparison of Analytical Techniques for Isomeric Purity Analysis of C10H14 Aromatic Hydrocarbons

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and interaction with a stationary phase in a capillary column.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential migration of analytes in an electric field.
Typical Column/Capillary Fused silica (B1680970) capillary column (e.g., HP-5MS, polar columns).[5][6]Reversed-phase (e.g., C18) or Phenyl columns.[7][8][9]Fused silica capillary.
Common Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).[10][11]UV-Vis/Diode Array Detector (DAD).UV-Vis/Diode Array Detector (DAD).
Resolution of Isomers High to Excellent, especially with high-resolution capillary columns.[12]Moderate to High, dependent on column chemistry (Phenyl columns offer better selectivity for positional isomers).[7][8][9][13]High to Excellent, particularly with the use of micelles (MEKC).[14]
Limit of Detection (LOD) ng to pg range (FID), pg to fg range (MS-SIM).[15]µg/kg to ng/mL range.µM to nM range.
Limit of Quantitation (LOQ) ng to pg range (FID), pg to fg range (MS-SIM).[15]µg/kg to ng/mL range.[16]µM to nM range.
Analysis Time Typically 10-60 minutes.Typically 10-40 minutes.Typically 10-30 minutes.
Precision (RSD) < 5%.[17]< 5%.< 5%.
Advantages High resolution, high sensitivity (especially with MS), well-established methods.[17]Versatile, suitable for a wide range of analytes, non-destructive.High efficiency, minimal sample and solvent consumption.[18]
Disadvantages Requires volatile and thermally stable analytes.Lower resolution for some closely related isomers compared to GC, higher solvent consumption.Can be sensitive to matrix effects, reproducibility can be a challenge.

Experimental Protocols

Detailed methodologies are essential for achieving reliable and reproducible results. The following are representative protocols for each technique, which may require further optimization based on the specific sample and instrumentation.

Gas Chromatography (GC-FID) Protocol for Isomeric Purity

This protocol is designed for the quantification of isomeric impurities in a this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., n-undecane or cyclooctane) to achieve a final concentration of approximately 0.05% (w/v).

  • Dilute to volume with a high-purity solvent such as hexane (B92381) or pentane.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet, 250°C, split ratio 50:1.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar capillary column for enhanced separation of aromatic isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify peaks based on retention times of certified reference standards of potential isomers.

  • Calculate the area percent of each impurity relative to the total area of all peaks.

  • For quantitative analysis, use the internal standard method to calculate the concentration of each impurity. The relative standard deviation for the GC determination of individual aromatic compounds is typically in the range of 3-6%.[17]

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This protocol is suitable for the separation of this compound from its isomers using a phenyl-based stationary phase for enhanced selectivity. Phenyl-type columns provide strong pi-pi interactions and offer selectivity complementary to C18 columns for separating positional isomers.[13]

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) monitoring at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify peaks by comparing retention times with those of reference standards.

  • Determine the peak area of each impurity and calculate the area percentage to assess purity.

Micellar Electrokinetic Chromatography (MEKC) Protocol

MEKC is a mode of capillary electrophoresis that can be used to separate neutral analytes.[18][19] It offers high separation efficiency for closely related isomers.

1. Sample Preparation:

  • Dissolve the this compound sample in the running buffer to a final concentration of approximately 0.1 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

2. CE Instrumentation and Conditions:

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused silica capillary, 50 µm i.d., 60 cm total length (52 cm effective length).

  • Running Buffer: 25 mM sodium tetraborate (B1243019) buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (B86663) (SDS).

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: DAD at 210 nm.

3. Data Analysis:

  • Identify peaks based on their migration times compared to standards.

  • Calculate the corrected peak area percentage for each impurity to determine the isomeric purity.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh Sample add_is Add Internal Standard start->add_is dilute Dilute with Solvent add_is->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Quantify Purity identify->quantify

Figure 1. Experimental workflow for GC-FID analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify purity Assess Purity identify->purity

Figure 2. Experimental workflow for HPLC-DAD analysis.

Analytical_Technique_Comparison Main Isomeric Purity Analysis of This compound GC Gas Chromatography (GC) Main->GC HPLC High-Performance Liquid Chromatography (HPLC) Main->HPLC CE Capillary Electrophoresis (CE) Main->CE GC_Adv Advantages: - High Resolution - High Sensitivity GC->GC_Adv GC_Disadv Disadvantages: - Requires Volatility GC->GC_Disadv HPLC_Adv Advantages: - Versatility - Non-destructive HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Lower Resolution for  some isomers - Higher Solvent Usage HPLC->HPLC_Disadv CE_Adv Advantages: - High Efficiency - Low Sample/Solvent Usage CE->CE_Adv CE_Disadv Disadvantages: - Matrix Effects - Reproducibility CE->CE_Disadv

Figure 3. Logical relationship of analytical techniques.

Conclusion

The selection of the most appropriate analytical technique for the isomeric purity analysis of this compound is contingent upon the specific requirements of the analysis. Gas Chromatography, particularly when coupled with Mass Spectrometry, offers the highest resolution and sensitivity for volatile isomers. High-Performance Liquid Chromatography with a phenyl-based column provides a robust and versatile alternative, especially for less volatile impurities or when non-destructive analysis is required. Capillary Electrophoresis, in the form of MEKC, presents a high-efficiency method with minimal sample consumption, making it ideal for high-throughput screening. For comprehensive and reliable isomeric purity assessment, a combination of these orthogonal techniques may be employed.

References

Comparative Study of Catalysts for 5-Ethyl-m-xylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Lewis acids and zeolite catalysts reveals performance trade-offs in the synthesis of 5-Ethyl-m-xylene, a key intermediate in various chemical industries. This guide provides a comparative overview of common catalysts, including traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), alongside solid acid zeolites such as ZSM-5 and Mordenite, supported by available experimental data and protocols.

The synthesis of 5-Ethyl-m-xylene is typically achieved through the Friedel-Crafts alkylation of m-xylene (B151644) with an ethylating agent, such as ethyl bromide or ethanol. The choice of catalyst is crucial as it dictates the reaction's efficiency, selectivity, and overall viability. This comparison focuses on the performance of four prominent catalysts, highlighting their strengths and weaknesses in terms of conversion, selectivity, and operational conditions.

Performance Comparison of Catalysts

The efficacy of a catalyst in the ethylation of m-xylene is determined by its ability to promote the desired reaction while minimizing side reactions like isomerization and polyalkylation. The following table summarizes the performance of AlCl₃, FeCl₃, ZSM-5, and Mordenite based on available research data. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis of findings from various sources.

Catalystm-Xylene Conversion (%)Selectivity to 5-Ethyl-m-xylene (%)Yield of 5-Ethyl-m-xylene (%)Reaction Conditions
Aluminum Chloride (AlCl₃) HighModerate to HighModerate to HighLow temperature (0-25 °C), Anhydrous conditions, Alkyl halide as ethylating agent
Iron(III) Chloride (FeCl₃) Moderate to HighModerateModerateSimilar to AlCl₃, often considered a milder Lewis acid
ZSM-5 Zeolite Moderate to HighHighModerateVapor or liquid phase, Higher temperatures (200-400 °C), Ethanol or ethylene (B1197577) as ethylating agent
Mordenite Zeolite HighModerate to HighHighVapor or liquid phase, Higher temperatures (200-400 °C), Often shows higher activity than ZSM-5

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline generalized experimental protocols for the synthesis of 5-Ethyl-m-xylene using the discussed catalysts.

Friedel-Crafts Alkylation using Aluminum Chloride (AlCl₃)

Materials:

  • m-Xylene

  • Ethyl bromide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous diethyl ether (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous AlCl₃ and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

  • The flask is cooled in an ice bath.

  • A solution of m-xylene and ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours).

  • The reaction is quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and again with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The product, 5-Ethyl-m-xylene, is purified by distillation.

Ethylation of m-Xylene using ZSM-5 Zeolite

Materials:

  • m-Xylene

  • Ethanol

  • H-ZSM-5 zeolite catalyst

  • Inert gas (e.g., Nitrogen)

Procedure (Vapor-Phase):

  • A fixed-bed reactor is packed with a known amount of H-ZSM-5 catalyst.

  • The catalyst is activated by heating under a flow of inert gas at a high temperature (e.g., 500-550 °C) for several hours.

  • The reactor temperature is adjusted to the desired reaction temperature (e.g., 250-350 °C).

  • A mixture of m-xylene and ethanol, with a specific molar ratio, is vaporized and fed into the reactor along with a carrier gas (e.g., nitrogen).

  • The products are condensed and collected at the reactor outlet.

  • The product mixture is analyzed by gas chromatography (GC) to determine the conversion of m-xylene and the selectivity to 5-Ethyl-m-xylene.

Logical Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for a comparative study of catalysts for the synthesis of 5-Ethyl-m-xylene.

Catalyst_Comparison_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Alkylation Reaction cluster_analysis Product Analysis & Data Evaluation Prep_Lewis Prepare Lewis Acids (AlCl₃, FeCl₃) Characterization Characterize Catalysts (XRD, BET, TPD) Prep_Lewis->Characterization Prep_Zeolite Synthesize/Procure Zeolites (ZSM-5, Mordenite) Prep_Zeolite->Characterization Add_Catalyst Add Catalyst Characterization->Add_Catalyst Reaction_Setup Set up Reaction (m-xylene + ethylating agent) Reaction_Setup->Add_Catalyst Run_Reaction Run under Controlled Conditions (Temperature, Time, Pressure) Add_Catalyst->Run_Reaction Workup Reaction Workup & Product Isolation Run_Reaction->Workup Analysis Analyze Products (GC, GC-MS, NMR) Workup->Analysis Data_Eval Evaluate Performance (Conversion, Selectivity, Yield) Analysis->Data_Eval Conclusion Conclusion: Select Optimal Catalyst Data_Eval->Conclusion Comparative Analysis

Caption: Workflow for comparing catalyst performance in 5-Ethyl-m-xylene synthesis.

Signaling Pathways in Zeolite Catalysis

The catalytic activity of zeolites like ZSM-5 and Mordenite in alkylation reactions is governed by their acidic properties and shape-selective nature. The following diagram illustrates the general signaling pathway for the ethylation of m-xylene over a zeolite catalyst.

Zeolite_Catalysis_Pathway cluster_reactants Reactants cluster_catalyst Zeolite Catalyst cluster_intermediates Intermediates cluster_products Products mXylene m-Xylene Carbocation Ethyl Carbocation (C₂H₅⁺) mXylene->Carbocation Electrophilic Attack Ethanol Ethanol Active_Site Brønsted Acid Site (H+) Ethanol->Active_Site Dehydration Ethylene Ethylene (from Ethanol Dehydration) Active_Site->Ethylene Active_Site->Carbocation Ethylene->Active_Site Protonation Wheland Wheland Intermediate Carbocation->Wheland Product 5-Ethyl-m-xylene Wheland->Product Deprotonation Byproducts Isomers, Polyalkylated Products Product->Byproducts Isomerization/ Further Alkylation

Caption: Pathway for zeolite-catalyzed ethylation of m-xylene.

A Comparative Analysis of 1H and 13C NMR Chemical Shifts: 1-Ethyl-3,5-dimethylbenzene vs. 1-tert-Butyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Organic Chemistry and Drug Development

In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. The chemical shifts observed in ¹H and ¹³C NMR spectra provide profound insights into the electronic environment of atomic nuclei, which is intricately influenced by the surrounding molecular architecture. This guide presents a comparative analysis of the ¹H and ¹³C NMR chemical shifts for two closely related aromatic compounds: 1-Ethyl-3,5-dimethylbenzene and 1-tert-Butyl-3,5-dimethylbenzene. The primary difference between these molecules lies in the nature of the alkyl substituent at the 1-position of the 3,5-dimethylbenzene core—an ethyl group versus a bulky tert-butyl group. This seemingly subtle variation gives rise to distinct electronic and steric effects that are clearly reflected in their respective NMR spectra.

Comparative NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound and 1-tert-Butyl-3,5-dimethylbenzene are summarized in the tables below. These values are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Assignment This compound 1-tert-Butyl-3,5-dimethylbenzene
Ar-H (ortho to alkyl)6.856.95
Ar-H (para to alkyl)6.806.82
-CH₃ (ring)2.302.31
-CH₂- (ethyl)2.60-
-CH₃ (ethyl)1.22-
-C(CH₃)₃ (tert-butyl)-1.30

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment This compound 1-tert-Butyl-3,5-dimethylbenzene
Ar-C (ipso-alkyl)144.1150.5
Ar-C (ipso-methyl)137.5137.0
Ar-C (ortho to alkyl)126.5124.0
Ar-C (para to alkyl)125.0121.5
-CH₃ (ring)21.421.5
-CH₂- (ethyl)29.0-
-CH₃ (ethyl)15.8-
-C(CH₃)₃ (tert-butyl)-34.5
-C(CH₃)₃ (tert-butyl)-31.5

Discussion of Substituent Effects

The differences in the chemical shifts between the two compounds can be attributed to the electronic and steric properties of the ethyl and tert-butyl groups.

  • Inductive Effect: Both ethyl and tert-butyl groups are electron-donating through induction, which increases the electron density on the aromatic ring. This increased electron density generally leads to upfield shifts (lower ppm values) for the aromatic protons and carbons compared to unsubstituted benzene (B151609). The tert-butyl group, with its three methyl groups, has a slightly stronger inductive effect than the ethyl group.

  • Steric Effects: The most significant difference between the two substituents is their steric bulk. The tert-butyl group is considerably larger than the ethyl group. This steric hindrance can cause slight distortions in the geometry of the benzene ring and can influence the preferred conformations of the substituent, which in turn affects the local magnetic fields experienced by the nearby nuclei. This is particularly evident in the downfield shift of the ipso-carbon (the carbon attached to the substituent) in the tert-butyl compound, a phenomenon often attributed to the "gamma-gauche" effect in ¹³C NMR.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds like those discussed in this guide.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.

  • Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for accurate chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The spectra are typically acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).

  • The instrument is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

3. ¹H NMR Data Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative measurements, a longer relaxation delay is necessary.

4. ¹³C NMR Data Acquisition:

  • A proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio.

  • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required compared to ¹H NMR.

  • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

5. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the TMS signal.

Visualization of Substituent Effects

The following diagram illustrates the influence of the ethyl and tert-butyl substituents on the electron distribution within the aromatic ring, which is the fundamental cause of the observed differences in NMR chemical shifts.

Substituent_Effects cluster_ethyl This compound cluster_tertbutyl 1-tert-Butyl-3,5-dimethylbenzene Ethyl Ethyl Group Ring_E Aromatic Ring Ethyl->Ring_E e- donating Inductive_E Weak Inductive Effect (+I) Shielding_E Moderate Shielding TertButyl tert-Butyl Group Ring_T Aromatic Ring TertButyl->Ring_T e- donating Inductive_T Stronger Inductive Effect (+I) Steric_T Significant Steric Hindrance Shielding_T Increased Shielding

Caption: Influence of ethyl vs. tert-butyl groups on the aromatic ring.

Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to 1-Ethyl-3,5-dimethylbenzene, providing a comparative assessment of efficiency through detailed experimental protocols and quantitative data.

This guide delves into the synthesis of this compound, a substituted aromatic hydrocarbon with applications in pharmaceutical and materials science. Two primary synthetic pathways, the Friedel-Crafts alkylation of m-xylene (B151644) and the reduction of 3,5-dimethylacetophenone, are critically evaluated to provide researchers with the necessary data to select the most suitable method for their specific needs.

At a Glance: Synthesis Efficiency Comparison

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound, offering a direct comparison of their efficiencies.

ReactionStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Friedel-Crafts Alkylationm-Xylene, ChloroethaneAluminum Chloride (AlCl₃)m-Xylene (excess)0 - 52~65-75
Wolff-Kishner Reduction3,5-Dimethylacetophenone, Hydrazine (B178648) Hydrate (B1144303)Potassium Hydroxide (B78521) (KOH)Diethylene Glycol180 - 2004~80-90
Clemmensen Reduction3,5-DimethylacetophenoneZinc Amalgam (Zn(Hg))Toluene (B28343), Water110 (reflux)6~70-80

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below, enabling researchers to replicate and adapt these procedures.

Method 1: Friedel-Crafts Alkylation of m-Xylene

This method involves the electrophilic aromatic substitution of m-xylene with an ethyl group using a Lewis acid catalyst.

Materials:

  • m-Xylene (1,3-dimethylbenzene)

  • Chloroethane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (0.15 mol) and an excess of m-xylene (100 mL).

  • The mixture is cooled to 0-5 °C in an ice bath.

  • Chloroethane (0.1 mol) is added dropwise from the dropping funnel over a period of 1 hour while maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour.

  • The reaction is quenched by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid (20 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with 10% HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Method 2: Wolff-Kishner Reduction of 3,5-Dimethylacetophenone

This reaction reduces the carbonyl group of 3,5-dimethylacetophenone to a methylene (B1212753) group using hydrazine hydrate and a strong base. The Huang-Minlon modification, which involves a high-boiling solvent to drive the reaction to completion, is described here for its high efficiency.[1]

Materials:

  • 3,5-Dimethylacetophenone

  • Hydrazine hydrate (85%)

  • Potassium Hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Diethyl ether

Procedure:

  • A round-bottom flask equipped with a reflux condenser is charged with 3,5-dimethylacetophenone (0.1 mol), diethylene glycol (100 mL), hydrazine hydrate (85%, 0.2 mol), and potassium hydroxide pellets (0.3 mol).

  • The mixture is heated to reflux for 1 hour.

  • The reflux condenser is replaced with a distillation apparatus, and the temperature is raised to allow for the distillation of water and excess hydrazine until the internal temperature reaches 180-200 °C.

  • The reaction mixture is then refluxed at this temperature for an additional 3 hours.

  • After cooling to room temperature, the mixture is diluted with water (200 mL) and acidified with 2M HCl.

  • The product is extracted with diethyl ether (3 x 75 mL).

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the resulting crude product is purified by distillation to afford this compound. A yield of 78.5% has been reported for the analogous reduction of acetophenone (B1666503).[2]

Method 3: Clemmensen Reduction of 3,5-Dimethylacetophenone

This method utilizes an acidic medium with zinc amalgam to reduce the ketone. It is a classic alternative to the Wolff-Kishner reduction, particularly for base-sensitive substrates.

Materials:

  • 3,5-Dimethylacetophenone

  • Zinc granules

  • Mercuric Chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

  • Zinc amalgam is prepared by stirring zinc granules (0.5 mol) with a solution of mercuric chloride (0.025 mol) in water (50 mL) and concentrated HCl (2.5 mL) for 5 minutes. The aqueous solution is then decanted.

  • The amalgamated zinc is transferred to a round-bottom flask fitted with a reflux condenser.

  • A mixture of water (75 mL), concentrated HCl (100 mL), toluene (50 mL), and 3,5-dimethylacetophenone (0.1 mol) is added to the flask.

  • The mixture is heated to a vigorous reflux for 6 hours. Additional portions of concentrated HCl (25 mL) are added every hour.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene (2 x 50 mL).

  • The combined organic layers are washed with water and saturated NaHCO₃ solution until neutral.

  • The organic layer is dried over anhydrous calcium chloride.

  • The solvent is removed, and the product is purified by distillation. A yield of 80% is reported for the reduction of acetophenone to ethylbenzene (B125841).[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis_Pathways cluster_FC Friedel-Crafts Alkylation cluster_Reduction Reduction of 3,5-Dimethylacetophenone cluster_WK Wolff-Kishner Reduction cluster_C Clemmensen Reduction mXylene m-Xylene Product_FC This compound mXylene->Product_FC Chloroethane Chloroethane Chloroethane->Product_FC AlCl3 AlCl₃ (catalyst) AlCl3->Product_FC Acetophenone_WK 3,5-Dimethylacetophenone Product_WK This compound Acetophenone_WK->Product_WK Hydrazine Hydrazine Hydrate Hydrazine->Product_WK KOH KOH KOH->Product_WK Acetophenone_C 3,5-Dimethylacetophenone Product_C This compound Acetophenone_C->Product_C ZnHg Zn(Hg) ZnHg->Product_C HCl_C HCl HCl_C->Product_C Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route reaction Perform Reaction under Optimized Conditions start->reaction quench Quench Reaction reaction->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry purify Purify by Distillation dry->purify characterize Characterize Product (NMR, GC-MS, IR) purify->characterize yield Calculate Yield characterize->yield

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-3,5-dimethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Ethyl-3,5-dimethylbenzene, ensuring the protection of both laboratory personnel and the environment.

Key Quantitative Data

A thorough understanding of the physicochemical properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₄[1][2]
Molecular Weight 134.22 g/mol [1][2]
Boiling Point 183.6 °C[1]
Melting Point -84.3 °C[1]
Flash Point 57.3 °C[2]
Density 0.8644 g/cm³ at 20 °C[1]
UN Number 3295[1]

Disposal Procedures

The proper disposal of this compound is governed by its classification as a flammable and potentially harmful chemical. Adherence to institutional and regulatory guidelines is paramount.

Step 1: Waste Identification and Segregation

This compound should be treated as a hazardous waste. It is crucial to prevent mixing it with other waste streams to avoid unforeseen chemical reactions. Contaminated materials, such as personal protective equipment (PPE), pipette tips, and absorbent materials used for spills, must also be disposed of as hazardous waste[3].

Step 2: Containerization and Labeling

  • Use a designated, chemically compatible, and leak-proof container for collecting waste this compound.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Harmful").

Step 3: Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.

  • The storage area should have secondary containment to mitigate any potential spills.

  • Keep the container tightly closed when not in use.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office. This is the most critical step. The EHS office will provide specific guidance and procedures for chemical waste pickup and disposal in accordance with federal, state, and local regulations.

  • Provide the EHS office or the designated waste disposal vendor with the Safety Data Sheet (SDS) for this compound.

Recommended Disposal Methods

While your EHS office will determine the final disposal method, common practices for similar aromatic hydrocarbons like ethylbenzene (B125841) include:

  • Incineration: This is a preferred method for organic solvents.[4] Specific techniques include rotary kiln incineration, liquid injection incineration, and fluidized bed incineration.[4]

  • Landfill: The chemical may be adsorbed onto an inert material like vermiculite (B1170534) or dry sand and then disposed of in a secured sanitary landfill.[4]

  • Wastewater Treatment: For aqueous solutions containing this compound, specialized wastewater treatment technologies may be employed.[4]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Use Designated, Labeled, Leak-Proof Container segregate->containerize storage Store in Cool, Dry, Well-Ventilated Area with Secondary Containment containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) Office storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds pickup Arrange for Professional Waste Pickup provide_sds->pickup disposal Final Disposal by Certified Vendor (e.g., Incineration) pickup->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethyl-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Ethyl-3,5-dimethylbenzene (CAS No. 934-74-7), an aromatic hydrocarbon. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. This compound is a flammable liquid and can cause skin, eye, and respiratory irritation. Prolonged or repeated exposure may lead to more severe health effects.

Recommended PPE:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection: A lab coat or chemical-resistant apron should be worn. For skin protection, gloves with high resistance to aromatic hydrocarbons are crucial. Based on available data for similar solvents, the following glove materials are recommended:

    • Viton™: Offers excellent resistance to aromatic and chlorinated solvents. Studies on similar compounds show no detectable breakthrough for up to 4 hours of continuous contact.[1][2][3]

    • Polyvinyl Alcohol (PVA): Described as virtually inert to aromatic and chlorinated solvents, making it a highly suitable choice for handling this compound.[4][5][6][7] Note that PVA gloves are water-soluble and should not be used with water-based solutions.[5][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Quantitative Data for Glove Selection:

Glove MaterialBreakthrough Time (hours)Recommendation
Viton™ > 4Excellent: Recommended for prolonged handling and immersion.[1][2][3]
Polyvinyl Alcohol (PVA) Not specified; "inert"Excellent: Recommended for handling, but avoid contact with water.[4][5][6][7]
Nitrile < 1Not Recommended: Shows rapid breakthrough with similar aromatic compounds.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to ensure safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.
  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard symbols.
  • Transport the container in a secondary, shatterproof container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9]
  • Keep containers tightly closed to prevent the escape of vapors.[9]
  • Store away from incompatible materials such as oxidizing agents.
  • Use a designated and clearly labeled flammable liquid storage cabinet.

3. Dispensing and Use:

  • All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]
  • Ground and bond containers when transferring the material to prevent static discharge, which can ignite flammable vapors.
  • Use only non-sparking tools and equipment.[9]
  • Dispense the smallest quantity necessary for the experiment to minimize waste.
  • Keep the container sealed when not in use.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
  • Do not use combustible materials like paper towels to clean up the initial spill.
  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
  • Ventilate the area and wash the spill site once the material has been removed.
  • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is paramount to protect personnel and the environment.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
  • Segregate this waste from other waste streams, particularly from aqueous and non-compatible chemical waste.
  • Contaminated materials such as gloves, absorbent pads, and disposable labware should also be collected as hazardous waste.[10]

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).
  • Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and in secondary containment.

3. Disposal Method:

  • The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[11]
  • Do not dispose of this chemical down the drain or in regular trash.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Safety Relationships

The following diagram illustrates the logical flow of handling and disposal for this compound, emphasizing the integration of safety protocols at each stage.

Handling_and_Disposal_Workflow cluster_handling Operational Plan cluster_ppe Personal Protective Equipment (PPE) Receiving 1. Receiving and Inspection Storage 2. Storage Receiving->Storage Dispensing 3. Dispensing and Use Storage->Dispensing Waste_Collection 1. Waste Collection Dispensing->Waste_Collection Generates Waste Eye_Protection Chemical Goggles / Face Shield Dispensing->Eye_Protection Requires Skin_Protection Viton™ or PVA Gloves & Lab Coat Dispensing->Skin_Protection Requires Respiratory_Protection Fume Hood / Respirator Dispensing->Respiratory_Protection Requires Spill_Management 4. Spill Management Spill_Management->Waste_Collection Generates Waste Spill_Management->Eye_Protection Requires Spill_Management->Skin_Protection Requires Spill_Management->Respiratory_Protection Requires Waste_Labeling 2. Labeling and Storage Waste_Collection->Waste_Labeling Final_Disposal 3. Final Disposal (Incineration) Waste_Labeling->Final_Disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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